Carbonochloridate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
88015-38-7 |
|---|---|
Molekularformel |
CClO2- |
Molekulargewicht |
79.46 g/mol |
IUPAC-Name |
carbonochloridate |
InChI |
InChI=1S/CHClO2/c2-1(3)4/h(H,3,4)/p-1 |
InChI-Schlüssel |
AOGYCOYQMAVAFD-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)([O-])Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Carbonochloridates
For Researchers, Scientists, and Drug Development Professionals
Carbonochloridates, commonly known as chloroformates, are a class of organic compounds characterized by the functional group -O-C(=O)-Cl. They are esters of chloroformic acid. The high reactivity of the acyl chloride moiety makes them valuable and versatile reagents in organic synthesis, particularly in the preparation of carbonates and carbamates. This guide provides an in-depth overview of their physical and chemical properties, experimental protocols for their key reactions, and visualizations of important chemical processes.
Physical Properties of Carbonochloridates
Carbonochloridates are typically colorless liquids with pungent, acrid odors.[1] Their physical properties, such as boiling point and density, are influenced by the nature of the organic substituent (R group) attached to the oxygen atom. Generally, they are soluble in common organic solvents like ether, chloroform, and benzene, but they react with water.[2][3] Lower molecular weight carbonochloridates are volatile and can be corrosive.[4][5]
The following tables summarize the key physical properties of selected alkyl and aryl carbonochloridates for easy comparison.
Table 1: Physical Properties of Selected Alkyl Carbonochloridates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| Ethyl Chloroformate | 541-41-3 | C₃H₅ClO₂ | 108.52 | -81 | 93-95 | 1.135 (25 °C) | 1.3947 |
| 1-Chloroethyl Chloroformate | 50893-53-3 | C₃H₄Cl₂O₂ | 142.97 | - | - | - | - |
Table 2: Physical Properties of Selected Aryl Carbonochloridates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| Phenyl Chloroformate | 1885-14-9 | C₇H₅ClO₂ | 156.57 | -28 | 74-75 (13 mmHg) | 1.248 (25 °C) | 1.511 |
Chemical Properties and Reactivity
The chemistry of carbonochloridates is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This high reactivity is due to the presence of two electron-withdrawing groups: the chlorine atom and the oxygen atom.[15] The primary reactions of carbonochloridates involve nucleophilic acyl substitution, where the chloride ion acts as a good leaving group.
Hydrolysis
Carbonochloridates react vigorously with water to form the corresponding alcohol or phenol, carbon dioxide, and hydrochloric acid.[2][3] This reaction is a key consideration when handling and storing these compounds, as exposure to moisture will lead to their decomposition. The hydrolysis mechanism can vary depending on the structure of the carbonochloridate and the reaction conditions, potentially proceeding through an Sₙ1, Sₙ2, or even a third-order mechanism involving a second water molecule as a general base catalyst.[16][17][18]
Reaction with Alcohols (Formation of Carbonates)
Carbonochloridates react with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form carbonate esters. The base is necessary to neutralize the hydrochloric acid byproduct.
Reaction with Amines (Formation of Carbamates)
The reaction of carbonochloridates with primary or secondary amines yields carbamates. This is a widely used method for the synthesis of this important functional group, which is present in many pharmaceuticals and agrochemicals. Similar to carbonate formation, a base is typically required to scavenge the HCl produced.
Experimental Protocols
Detailed methodologies for key reactions involving carbonochloridates are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of Phenyl Carbamate from Phenyl Chloroformate
This protocol describes a general procedure for the synthesis of a phenyl carbamate from an amine and phenyl chloroformate.[19]
Materials:
-
Amine (1.0 equiv)
-
Phenyl Chloroformate (1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine, or an aqueous solution of NaHCO₃ or NaOH) (1.0-1.2 equiv, if needed)
Procedure:
-
Dissolve the amine and, if necessary, the base in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.
-
Add phenyl chloroformate dropwise to the stirred amine solution. If the chloroformate is a solid, it can be dissolved in a small amount of the reaction solvent before addition.
-
Allow the reaction to stir at the chosen temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.
-
Upon completion, work up the reaction mixture. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired phenyl carbamate.
Synthesis of an Ester via Mixed Anhydride Formation
This protocol outlines the esterification of a carboxylic acid using an alkyl chloroformate to form a mixed anhydride intermediate.[20]
Materials:
-
Carboxylic Acid
-
Alkyl Chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate)
-
Tertiary Amine (e.g., pyridine or triethylamine)
-
Alcohol
-
Anhydrous Solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or -15 °C).
-
Add the tertiary amine to the solution.
-
Slowly add the alkyl chloroformate to the reaction mixture to form the mixed anhydride.
-
After a short period to allow for anhydride formation, add the alcohol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or other suitable method).
-
Work up the reaction by washing with aqueous solutions to remove the amine hydrochloride salt and any unreacted starting materials.
-
Dry the organic layer and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography, distillation, or recrystallization.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. This band typically appears in the range of 1760-1800 cm⁻¹. The exact position of this band can be influenced by the electronic properties of the 'R' group.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signals in the ¹H NMR spectrum of a this compound will depend on the structure of the R group. For example, in ethyl chloroformate, one would expect to see a triplet for the methyl protons and a quartet for the methylene protons.[22]
-
¹³C NMR: The carbonyl carbon of a this compound typically resonates in the downfield region of the ¹³C NMR spectrum, often between 145 and 160 ppm.
Safety and Handling
Carbonochloridates are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood. They are corrosive, toxic by inhalation, and can cause severe burns to the skin and eyes.[23][24] Due to their reactivity with water, they should be stored in a cool, dry place away from moisture.[25] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with these compounds.[26] In case of exposure, immediate medical attention is necessary.[27]
Toxicological Information
Carbonochloridates are generally toxic and can cause significant harm upon exposure. Acute inhalation can lead to respiratory irritation and pulmonary edema.[3] For example, the 1-hour LC50 for ethyl chloroformate in rats is reported to be between 0.84 and 0.89 mg/L.[28] Oral toxicity is also a concern, with the oral LD50 of ethyl chloroformate in rats ranging from 205 to 614 mg/kg.[28] Given their hazardous nature, it is crucial to minimize exposure and handle these compounds with extreme care.[29][30][31]
References
- 1. Ethyl chloroformate Dealer and Distributor | Ethyl chloroformate Supplier | Ethyl chloroformate Stockist | Ethyl chloroformate Importers [multichemindia.com]
- 2. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Ethyl Chloroformate [drugfuture.com]
- 6. Ethyl Chloroformate | 541-41-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Ethyl Chloroformate [commonorganicchemistry.com]
- 8. 1-Chloroethyl chloroformate(50893-53-3) 1H NMR spectrum [chemicalbook.com]
- 9. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phenyl chloroformate CAS#: 1885-14-9 [m.chemicalbook.com]
- 12. 1885-14-9 CAS | PHENYL CHLOROFORMATE | Acid Halides | Article No. 5206D [lobachemie.com]
- 13. Phenyl Chloroformate | 1885-14-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. Phenyl chloroformate (CAS 1885-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Acyl chloride - Wikipedia [en.wikipedia.org]
- 22. Ethyl chloroformate(541-41-3) 1H NMR [m.chemicalbook.com]
- 23. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. synquestlabs.com [synquestlabs.com]
- 26. safety.duke.edu [safety.duke.edu]
- 27. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 28. Registration Dossier - ECHA [echa.europa.eu]
- 29. gov.uk [gov.uk]
- 30. atsdr.cdc.gov [atsdr.cdc.gov]
- 31. CHLOROFORMATES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nomenclature and IUPAC Naming Conventions for Carbonochloridates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonochloridates, commonly known by the trivial name chloroformates, are a class of organic compounds with the general structure ROC(O)Cl. They are formally the esters of chloroformic acid.[1] These compounds are highly reactive and serve as versatile reagents in a multitude of organic transformations, making them indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry.[2][3] Their reactivity, which is similar to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups. This guide provides a comprehensive overview of the IUPAC nomenclature of carbonochloridates, their physicochemical properties, key reactions, and detailed experimental protocols relevant to drug discovery and development. Various chloroformates are widely employed in a large number of applications in the chemical and pharmaceutical industries.[2] For example, carbamates prepared from chloroformates are used in pharmaceuticals, pesticides, and insecticides.[4]
IUPAC Nomenclature and Naming Conventions
The systematic naming of organic compounds is crucial for clear and unambiguous communication in science. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for this purpose.[5]
The IUPAC name for the functional group -O(C=O)Cl is carbonochloridate . The name of a specific compound is formed by naming the alkyl or aryl group attached to the oxygen atom, followed by a space and the word "this compound".
General Structure:
Naming Procedure:
-
Identify the R group: This is the alkyl, aryl, or other organic moiety attached to the oxygen atom.
-
Name the R group: Use standard IUPAC rules for naming the substituent.
-
Combine the names: The final name is "(Name of R group) this compound".
Examples:
-
CH₃O(CO)Cl: Methyl this compound (commonly Methyl chloroformate)
-
CH₃CH₂O(CO)Cl: Ethyl this compound (commonly Ethyl chloroformate)[3]
-
C₆H₅CH₂O(CO)Cl: Benzyl this compound (commonly Benzyl chloroformate)[6]
Priority of Functional Groups
When a molecule contains multiple functional groups, a priority system determines which group is named as the principal functional group (suffix) and which are named as substituents (prefixes).[7] The this compound group is a derivative of a carboxylic acid and has a high priority. However, it is named as a single entity and does not have a specific suffix in the same way a carboxylic acid does. When a higher priority group, such as a carboxylic acid, is present, the this compound moiety is named as a substituent.
The prefix for the -O(CO)Cl group is (chloroformyl)oxy- or chlorocarbonyloxy- .
Example of Naming with Multiple Functional Groups:
Consider a molecule with both a carboxylic acid and a this compound group:
-
Principal Functional Group: The carboxylic acid (-COOH) has higher priority. The parent chain is butanoic acid.
-
Substituent: The this compound group is at position 4.
-
IUPAC Name: 4-((chlorocarbonyl)oxy)butanoic acid
Physicochemical Properties of Common Carbonochloridates
The selection of a specific this compound for a synthetic transformation is often guided by its physical and chemical properties. The following table summarizes key data for several commonly used carbonochloridates.[3]
| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
| Methyl this compound | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 (at 25 °C) | 10 |
| Ethyl this compound | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 (at 25 °C) | 16 |
| Isobutyl this compound | C₄H₉O(CO)Cl | 136.58 | 128.8 | 1.053 (at 25 °C) | 36 |
| Benzyl this compound | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 | 80 |
Key Reactions and Applications in Drug Development
The high electrophilicity of the carbonyl carbon in carbonochloridates makes them highly reactive towards a wide range of nucleophiles. The most synthetically useful transformations in the context of drug development include the formation of carbamates, carbonates, and mixed anhydrides.
Carbamate Formation
The reaction of a this compound with a primary or secondary amine is a robust and widely used method for the synthesis of carbamates.[1] This reaction is of paramount importance for the installation of amine protecting groups in peptide synthesis and other areas of medicinal chemistry. The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl this compound, is a classic example of an amine protecting group.[1]
Reaction Mechanism: Carbamate Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the this compound, followed by the elimination of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.
Reaction mechanism for carbamate formation.
Carbonate Formation
In a similar fashion, carbonochloridates react with alcohols or phenols to yield carbonate esters.[3] This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced.[3]
Mixed Anhydride Formation in Peptide Synthesis
Carbonochloridates, particularly isobutyl chloroformate, are widely used to activate N-protected amino acids for peptide bond formation. The reaction of the carboxylic acid with the this compound in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride.[3] This anhydride then readily reacts with the amino group of another amino acid ester to form the peptide bond.[3] The use of a hindered weak base like NMM is preferred to minimize side reactions.[8]
Experimental Protocols
Protocol 1: Synthesis of a Carbamate (Cbz-protection of an Amine)
This protocol details the general procedure for the protection of a primary amine using benzyl this compound.
Materials:
-
Primary amine (1.0 equivalent)
-
Benzyl this compound (1.1 equivalents)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water (as solvent mixture)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzyl this compound in an organic solvent dropwise to the stirred amine solution.
-
Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.
Protocol 2: Peptide Coupling via Mixed Anhydride Method
This protocol describes a general workflow for the coupling of two amino acids using isobutyl chloroformate.
Materials:
-
N-protected amino acid (e.g., Boc-protected, 1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
N-methylmorpholine (NMM) (1 equivalent)
-
Isobutyl chloroformate (1 equivalent)
-
Amino acid ester hydrochloride (1 equivalent)
-
Dry ice/acetone bath
Procedure:
Part A: Activation (Mixed Anhydride Formation)
-
Dissolve the N-protected amino acid in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C with stirring using a dry ice/acetone bath.
-
Add N-methylmorpholine to the solution.
-
Slowly add isobutyl chloroformate to the reaction mixture.
-
Stir the reaction mixture at -15 °C for approximately 4-10 minutes to allow for the formation of the mixed anhydride.[3]
Part B: Coupling
-
In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt with NMM in THF at -15 °C.
-
Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction to stir at -15 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.
Part C: Work-up
-
Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the dipeptide.
Mandatory Visualizations
Experimental workflow for peptide synthesis via the mixed anhydride method.
Formation of a mixed carboxylic-carbonic anhydride.
Conclusion
Carbonochloridates are powerful and versatile reagents in organic synthesis with significant applications in the pharmaceutical industry. A thorough understanding of their IUPAC nomenclature, physicochemical properties, and reactivity is essential for medicinal chemists and process development scientists. The ability to form carbamates, carbonates, and mixed anhydrides efficiently and selectively makes carbonochloridates key intermediates in the synthesis of a wide range of active pharmaceutical ingredients. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes in drug discovery and development.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to Carbonochloridate Reagents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Carbonochloridates, commonly known as chloroformates, are a class of highly reactive organic compounds that serve as versatile and indispensable reagents in modern organic synthesis.[1][2] With the general structure ROC(O)Cl, they are formally esters of chloroformic acid and are characterized by a highly electrophilic carbonyl carbon, making them prone to reaction with a wide range of nucleophiles.[1] This reactivity, akin to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups into various molecules.[1] This guide provides an in-depth overview of the most common carbonochloridate reagents, their core properties, key synthetic applications, and detailed experimental protocols.
Core Properties of Common this compound Reagents
The selection of a specific this compound reagent is often dictated by its physical and chemical properties. The following table summarizes key data for several widely used carbonochloridates to facilitate reagent selection in a laboratory setting.[1]
| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 | 10 |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 | 16 |
| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128.8 | 1.053 | 36 |
| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 | 80 |
Key Reactions and Applications
The primary utility of carbonochloridates in organic synthesis lies in their reaction with nucleophiles to form carbamates, carbonates, and mixed anhydrides. These transformations are fundamental in areas such as peptide synthesis, the installation of protecting groups, and the preparation of various pharmaceutical and agrochemical intermediates.[1][3][4]
Carbamate Formation: A Cornerstone of Protecting Group Chemistry
The reaction between a this compound and a primary or secondary amine is a robust and extensively used method for the synthesis of carbamates.[1][3] This reaction is of paramount importance for the installation of amine protecting groups, a critical step in multi-step organic syntheses, particularly in peptide chemistry.[5][6][7] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, is a classic example of such a protecting group.[5][8]
The formation of a carbamate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation, typically facilitated by a base, yields the stable carbamate product.[1]
Nucleophilic attack of an amine on a this compound.
This protocol details the synthesis of ethyl N-methylcarbamate from ethyl chloroformate and methylamine.[9]
-
Materials:
-
33% Aqueous methylamine solution (186 g, 2 moles)
-
Ethyl chloroformate (217 g, 2 moles)
-
Sodium hydroxide (80 g, 2 moles)
-
Diethyl ether
-
Potassium carbonate
-
Ice-salt bath
-
2 L flask with a mechanical stirrer
-
-
Procedure:
-
In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.
-
Cool the stirred mixture to 5 °C using an ice-salt bath.
-
Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.
-
Concurrently with the ethyl chloroformate addition, gradually add a cold solution of 80 g of sodium hydroxide in 120 mL of water. The rates of addition should be controlled so that the final portions of both solutions are added simultaneously. Maintain vigorous stirring throughout.
-
After the addition is complete, let the mixture stand for 15 minutes.
-
Separate the ether layer and extract the aqueous layer with 100 mL of ether.
-
Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.
-
Distill off the ether.
-
Distill the residue under reduced pressure, collecting the fraction at 55-60 °C/12 mmHg to yield ethyl N-methylcarbamate as a colorless oil.
-
This protocol provides a general method for the protection of an amine using benzyl chloroformate.[1]
-
Materials:
-
Amine
-
Benzyl chloroformate
-
Sodium carbonate
-
Dioxane
-
Water
-
Ice bath
-
-
Procedure:
-
Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzyl chloroformate in an organic solvent dropwise to the stirred amine solution.
-
Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Proceed with standard aqueous work-up and purification.
-
Carbonate Formation
In a similar fashion to carbamate synthesis, carbonochloridates react with alcohols or phenols to yield carbonate esters.[1] This reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct.[1]
The mechanism for carbonate formation is analogous to that of carbamate formation, involving the nucleophilic attack of an alcohol on the carbonyl carbon of the this compound, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride ion.[1]
Nucleophilic attack of an alcohol on a this compound.
Mixed Anhydride Formation in Peptide Synthesis
Carbonochloridates, particularly isobutyl chloroformate, are widely employed to activate N-protected amino acids for peptide bond formation.[1] The reaction of the carboxylic acid of an N-protected amino acid with the this compound in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride.[1] This anhydride then readily reacts with the amino group of another amino acid ester to form the desired peptide bond.
The following diagram illustrates a typical workflow for a peptide coupling reaction using the mixed anhydride method.[1]
Peptide coupling via the mixed anhydride method.
This protocol outlines the formation of a mixed anhydride from an N-protected amino acid and isobutyl chloroformate.[1]
-
Materials:
-
N-protected amino acid (e.g., Boc-L-alanine, 1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
N-methylmorpholine (1 equivalent)
-
Isobutyl chloroformate (1 equivalent)
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve the N-protected amino acid in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C with stirring using a dry ice/acetone bath.
-
Add N-methylmorpholine to the solution.
-
Slowly add isobutyl chloroformate to the reaction mixture.
-
Stir the reaction mixture at -15 °C for approximately 4 minutes to allow for the formation of the mixed anhydride. The anhydride is then used immediately in the subsequent coupling step with an amino acid ester.
-
Conclusion
This compound reagents are foundational tools in organic synthesis, enabling a wide array of crucial transformations. Their ability to efficiently form carbamates and carbonates makes them central to the implementation of protecting group strategies, particularly in the complex, multi-step synthesis of peptides and other biologically active molecules. The formation of mixed anhydrides further extends their utility in facilitating peptide bond formation. A thorough understanding of their properties, reactivity, and associated experimental protocols is essential for researchers and professionals in the fields of organic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 4. industryarc.com [industryarc.com]
- 5. Benzyl Chloroformate [commonorganicchemistry.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Carbonochloridates from Alcohols and Phosgene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of carbonochloridates (chloroformates) from the reaction of alcohols with phosgene. This guide covers the fundamental reaction, experimental protocols, quantitative data, and essential safety considerations.
Introduction
Carbonochloridates are a class of highly reactive organic compounds that serve as versatile intermediates in a vast array of chemical transformations.[1] Formally the esters of chloroformic acid, their reactivity is analogous to that of acyl chlorides, enabling the efficient introduction of alkoxycarbonyl groups.[1] They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] The most common industrial method for their preparation involves the direct reaction of an alcohol with phosgene (COCl₂).[4]
Phosgene is a colorless, highly toxic gas with an odor reminiscent of freshly cut hay.[5][6] Due to its extreme toxicity, stringent safety protocols are imperative when handling this reagent.[5][7][8] Alternatives such as diphosgene (a liquid) and triphosgene (a solid) are often used in laboratory settings as they are easier to handle, though they generate phosgene in situ and thus require similar precautions.[9][10][11]
Reaction Mechanism and Stoichiometry
The synthesis of carbonochloridates from alcohols and phosgene proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to yield the carbonochloridate and hydrogen chloride (HCl) as a byproduct.
Overall Reaction: ROH + COCl₂ → ROCOCl + HCl
To prevent the formation of the corresponding carbonate ester (ROCOOR) as a byproduct, an excess of phosgene is typically used.[4][12][13] The carbonate is formed when the initially produced this compound reacts with a second molecule of the alcohol.
Side Reaction (Carbonate Formation): ROCOCl + ROH → ROCOOR + HCl
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various carbonochloridates from their corresponding alcohols and phosgene or its surrogate, triphosgene.
| Alcohol | Phosgene Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Benzyl Alcohol | Phosgene | Toluene | - | Ice bath, then RT | 2.5 | 91-94 | - | [14] |
| Benzyl Alcohol | Triphosgene | Toluene | Sodium Carbonate | 0 | 8 | 70 (conversion) | 98.5 | [15] |
| Benzyl Alcohol | Triphosgene | Toluene | Sodium Bicarbonate | 0 | 8 | 77 (conversion) | 98 | [15] |
| Ethanol | Phosgene | - | - | < 10 | 7 | 90 | - | [16] |
| n-Octanol | Triphosgene | Toluene | Sodium Carbonate | 0 | 8 | - | - | [15] |
| Phenol | Triphosgene | Toluene | Sodium Carbonate | 0 | 8 | 66 | 90 | [15] |
| Isopropanol | Phosgene | - | - | 60 | - | 90 | - | [17] |
| Methanol | Phosgene | - | - | 64 | - | 88 | - | [17] |
Experimental Protocols
General Safety Precautions for Handling Phosgene
Phosgene is extremely toxic and requires special handling procedures.[5] All work with phosgene or its surrogates must be conducted in a well-ventilated chemical fume hood or a glove box.[9] A toxic gas detection system should be in place.[8] Personal protective equipment (PPE), including a lab coat, safety glasses or splash goggles, and chemically resistant gloves (Viton is recommended), is mandatory.[9] An emergency plan, including access to a safety shower, eyewash station, and immediate medical attention in case of exposure, must be established.[8][9] Phosgene reacts vigorously with water, moisture, amines, ammonia, and alcohols.[9][18]
Synthesis of Benzyl this compound from Benzyl Alcohol and Phosgene[14]
This procedure is adapted from Organic Syntheses.
Materials:
-
A solution of phosgene in toluene (approximately 20%)
-
Benzyl alcohol, redistilled
-
Ice bath
Procedure:
-
In a reaction flask equipped with a dropping funnel and a gas outlet connected to a scrubbing system, place a 20% solution of phosgene in toluene.
-
Cool the flask in an ice bath.
-
Rapidly add redistilled benzyl alcohol through the dropping funnel while gently shaking the flask.
-
Allow the flask to stand in the ice bath for 30 minutes and then at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure at a temperature not exceeding 60°C to remove excess phosgene, hydrogen chloride, and the majority of the toluene.
-
The residue contains benzyl this compound.
Synthesis of Ethyl this compound from Ethanol and Phosgene[16]
Materials:
-
Absolute ethanol
-
Phosgene gas
-
Ice water
-
Calcium chloride
Procedure:
-
In a 3-liter flask fitted with a reflux condenser and a gas inlet tube, place 736 g (10 moles) of absolute ethanol.
-
Cool the flask to below 10°C.
-
Pass phosgene gas into the alcohol until the weight has increased by 1090 g (11 moles). Maintain the temperature below 10°C throughout the addition to minimize the formation of diethyl carbonate.[16]
-
After the addition is complete, allow the mixture to stand for 30 minutes at below 10°C to ensure the complete reaction of phosgene.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the mixture twice with an equal volume of ice water to remove any excess alcohol.
-
Dry the ethyl this compound over calcium chloride.
-
Distill the product, collecting the fraction boiling at 93-96°C. The reported yield is approximately 90%.[16]
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Process For The Preparation Of Chloroformates Using A [quickcompany.in]
- 3. Chloroformates - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 12. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 13. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
- 17. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 18. nj.gov [nj.gov]
A Technical Guide to the Spectroscopic Identification of Carbonochloridates (Chloroformates)
This guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of carbonochloridate compounds, commonly known as chloroformates. Tailored for researchers, scientists, and professionals in drug development, this document details the characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and outlines standard experimental protocols.
Introduction to Carbonochloridates
Carbonochloridates are a class of organic compounds featuring the functional group -O-C(=O)Cl. They are esters of chloroformic acid. These compounds are highly reactive and serve as crucial reagents in organic synthesis, most notably for the introduction of protecting groups for amines (forming carbamates) and alcohols (forming carbonates). Their reactivity necessitates precise and reliable methods for their characterization to ensure purity and confirm identity. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose.[1][2]
Core Principles of Spectroscopic Identification
Molecular spectroscopy is the study of the interaction between electromagnetic radiation and matter to gain information about the structure of molecules.[3][4]
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. The exact frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of the molecule.[3][5]
Infrared (IR) Spectroscopic Analysis
The most prominent and diagnostic feature in the IR spectrum of a this compound is the carbonyl (C=O) stretching vibration.
-
C=O Stretch: Due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, the C=O bond in a chloroformate is strengthened and shortened. This results in a characteristic, strong absorption band at a significantly higher frequency compared to other carbonyl compounds like ketones, esters, or amides. This peak typically appears in the range of 1770-1800 cm⁻¹ .
-
C-O Stretch: A strong C-O stretching band is also observable, typically in the region of 1150-1250 cm⁻¹ .
-
C-Cl Stretch: The C-Cl stretch appears in the fingerprint region, usually between 700-800 cm⁻¹ .
The following diagram illustrates the key vibrational modes in a this compound.
Table 1: Characteristic IR Frequencies for Selected Carbonochloridates
| Compound | C=O Stretch (cm⁻¹) | Source |
| Ethyl Chloroformate | ~1775 | [6][7] |
| Benzyl Chloroformate | ~1776 | [8] |
| Trichloromethyl Chloroformate | ~1808 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR provides the most detailed structural information. The electronegative nature of the this compound group significantly influences the chemical shifts of nearby nuclei.
¹H NMR Spectroscopy
Protons on the carbon atom directly attached to the ester oxygen (-O-C(H)-) are highly deshielded. This means they appear at a higher chemical shift (further downfield) compared to typical alkyl esters.
-
α-Protons: Protons on the carbon alpha to the oxygen (R-CH₂-O-) will typically resonate in the range of δ 4.0 - 5.5 ppm . The exact position depends on the nature of the 'R' group. For example, the methylene protons of benzyl chloroformate are found at approximately δ 5.2 ppm, deshielded by both the chloroformate group and the aromatic ring.[10]
¹³C NMR Spectroscopy
The carbon atoms within and adjacent to the this compound functional group have distinct chemical shifts.
-
Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and typically appears in the range of δ 148 - 155 ppm .
-
α-Carbon: The carbon atom bonded to the ester oxygen (R-C -O-) is also deshielded, usually resonating between δ 65 - 80 ppm .
The logical workflow for identifying a this compound using spectroscopy is outlined below.
Table 2: ¹H and ¹³C NMR Data for Selected Carbonochloridates (Solvent: CDCl₃)
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source(s) |
| Methyl Chloroformate | 3.9 (s, 3H, -OCH₃ ) | 151.1 (C=O), 57.0 (-OC H₃) | [11][12] |
| Ethyl Chloroformate | 4.4 (q, 2H, -OCH₂ CH₃)1.4 (t, 3H, -OCH₂CH₃ ) | 150.5 (C=O), 67.0 (-OC H₂CH₃), 14.0 (-OCH₂C H₃) | [13][14][15] |
| Benzyl Chloroformate | 7.4 (m, 5H, Ar-H )5.2 (s, 2H, -OCH₂ Ar) | 150.0 (C=O), 134.0 (Ar-C), 129.0 (Ar-CH), 72.0 (-OC H₂Ar) | [8][10][16] |
| Allyl Chloroformate | 6.0 (m, 1H, -CH=CH₂)5.4 (m, 2H, -CH=CH₂ )4.8 (d, 2H, -OCH₂ -) | 150.0 (C=O), 130.0 (-C H=CH₂), 120.0 (-CH=C H₂), 71.0 (-OC H₂-) | [17][18] |
Experimental Protocols
Adherence to standardized experimental procedures is critical for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for carbonochloridates due to its excellent dissolving power and relative inertness.
-
Procedure: a. Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃). c. If a quantitative internal standard is not being used, a small amount of tetramethylsilane (TMS) can be added as a reference (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal. d. Cap the NMR tube and gently agitate until the sample is fully dissolved. e. Place the tube in the NMR spectrometer and proceed with data acquisition.
IR Sample Preparation (for Liquids)
-
Method: For liquid carbonochloridates, the "neat" or "thin film" method is most common.
-
Procedure: a. Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface. b. Using a pipette, place one small drop of the liquid this compound sample onto the center of the plate. c. Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. d. Mount the plates in the spectrometer's sample holder and acquire the spectrum. e. For instruments equipped with an Attenuated Total Reflectance (ATR) accessory, simply place a drop of the liquid directly onto the ATR crystal and acquire the spectrum. This method is often faster and requires less sample preparation.[19]
This guide summarizes the key spectroscopic features for the identification of carbonochloridates. By combining the distinct, high-frequency C=O stretch in the IR spectrum with the characteristic downfield shifts in both ¹H and ¹³C NMR spectra, researchers can confidently determine the structure and purity of these important synthetic reagents.
References
- 1. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. youtube.com [youtube.com]
- 6. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl chloroformate(541-41-3) IR Spectrum [chemicalbook.com]
- 8. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Methyl chloroformate(79-22-1) 1H NMR spectrum [chemicalbook.com]
- 12. Methyl chloroformate(79-22-1) 13C NMR spectrum [chemicalbook.com]
- 13. Ethyl chloroformate(541-41-3) 1H NMR [m.chemicalbook.com]
- 14. Ethyl chloroformate(541-41-3) 13C NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Benzyl chloroformate(501-53-1) 1H NMR spectrum [chemicalbook.com]
- 17. Allyl chloroformate(2937-50-0) 1H NMR spectrum [chemicalbook.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
Understanding the electrophilicity of the carbonyl carbon in chloroformates.
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in Chloroformates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroformates, bearing the general structure ROC(O)Cl, are a class of highly reactive organic compounds essential as versatile reagents in a multitude of organic transformations.[1] Formally esters of chloroformic acid, they are typically colorless, volatile liquids that readily react with a wide range of nucleophiles, making them indispensable tools in modern organic synthesis.[1][2] Their reactivity, which is comparable to that of acyl chlorides, is dominated by the high electrophilicity of the carbonyl carbon.[1][3] This inherent reactivity allows for the efficient introduction of alkoxycarbonyl groups in the formation of carbamates, carbonates, and mixed anhydrides—key linkages in pharmaceuticals, agrochemicals, and polymers.[1][3] This guide provides a comprehensive overview of the principles governing the electrophilicity of the carbonyl carbon in chloroformates, detailing the electronic effects, reaction mechanisms, quantitative reactivity data, and key experimental protocols relevant to professionals in research and drug development.
The Electronic Structure and Electrophilicity of the Carbonyl Carbon
The pronounced reactivity of chloroformates is a direct consequence of the electronic environment of the carbonyl carbon.[3] This carbon atom is bonded to three highly electronegative atoms: two oxygen atoms and a chlorine atom. This arrangement leads to a significant partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[3][4] The electrophilicity is governed by a combination of inductive and resonance effects.
Inductive Effect (-I): The chlorine atom and the ester oxygen atom are strongly electron-withdrawing groups. They pull electron density away from the carbonyl carbon through the sigma (σ) bonds, a phenomenon known as the inductive effect.[5] This effect intensifies the partial positive charge on the carbon, thereby increasing its electrophilicity.
Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the alkoxy group can be delocalized into the carbonyl group's pi (π) system. This resonance effect donates electron density to the carbonyl carbon, which partially counteracts the inductive effect and can stabilize the molecule.[6] Similarly, the chlorine atom, despite its high electronegativity, also possesses lone pairs that can participate in resonance. However, due to the poor orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine, this resonance contribution is less significant than that of the oxygen atom. In the case of phenyl chloroformates, the strong resonance electron donation from the phenoxy group significantly stabilizes the initial state, leading to slower reaction rates compared to alkyl chloroformates.[6]
The overall electrophilicity of the carbonyl carbon is a net result of these opposing electronic effects. In general, the powerful inductive effects of the two oxygen atoms and the chlorine atom dominate, leading to the high reactivity characteristic of chloroformates.
Caption: Electronic effects influencing the electrophilicity of the carbonyl carbon.
Reaction Mechanisms with Nucleophiles
The high electrophilicity of the carbonyl carbon dictates the reaction pathway of chloroformates with nucleophiles. The predominant mechanism is a bimolecular nucleophilic addition-elimination, analogous to that of other acyl halides.[1][3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon.[3]
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion—an excellent leaving group—is eliminated.[3]
These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or sodium carbonate) to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Depending on the reactants and solvent conditions, the mechanism can vary. For instance, studies on the solvolysis of chloroformates show that the reaction can proceed through competing addition-elimination and ionization (S_N1/S_N2) channels.[7][8] Electron-withdrawing substituents on the R group tend to favor the addition-elimination pathway, whereas electron-donating groups favor the ionization mechanism.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Creation: A Technical History of Carbonochloridates in Peptide Synthesis
For decades, the precise construction of peptides, the building blocks of proteins and essential tools in drug discovery, has relied on a versatile class of reagents: carbonochloridates. From the foundational mixed anhydride method to the revolutionary advent of solid-phase peptide synthesis (SPPS), these compounds have been instrumental in forging the amide bonds that define peptides. This in-depth technical guide explores the historical development of carbonochloridates in peptide synthesis, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core chemical principles, detail key experimental protocols, present comparative quantitative data, and visualize the critical pathways that have shaped modern peptide chemistry.
A Historical Overview: From Early Efforts to Controlled Assembly
The journey of peptide synthesis began with the pioneering work of Emil Fischer at the turn of the 20th century. Fischer was the first to synthesize a dipeptide, glycyl-glycine, in 1901 and introduced the term "peptide" in 1902.[1][2] He correctly proposed that amino acids in proteins are linked by amide bonds, which he termed "peptide bonds."[3] His early methods, however, were arduous and lacked the refined control needed for the synthesis of longer, more complex peptides.
A significant leap forward came with the development of the mixed anhydride method in the early 1950s. This technique, which utilizes alkyl chloroformates, offered a more controlled and efficient way to activate the carboxyl group of an N-protected amino acid for coupling.[4] Isobutyl chloroformate and ethyl chloroformate emerged as key reagents in this methodology.[4][5][6] The successful synthesis of the hormone oxytocin by Vincent du Vigneaud in 1953, a landmark achievement that earned him the Nobel Prize in Chemistry in 1955, showcased the power of these evolving solution-phase techniques.[7][8][9][10]
The landscape of peptide synthesis was again revolutionized by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s. This paradigm shift, which also garnered a Nobel Prize, anchored the growing peptide chain to an insoluble resin, simplifying the purification process immensely. This innovation paved the way for the development of protecting groups compatible with this new methodology.
It was in this context that two critical carbonochloridate-derived protecting groups rose to prominence:
-
tert-Butyloxycarbonyl (Boc) group: While the Boc group was first reported in 1957, its full potential was realized in conjunction with Merrifield's SPPS.[11] The Boc group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) or, more commonly, di-tert-butyl dicarbonate.[12] Its key feature is its lability under acidic conditions, allowing for selective removal without disturbing other protecting groups.[11]
-
9-Fluorenylmethoxycarbonyl (Fmoc) group: Introduced by Louis A. Carpino in 1970, the Fmoc group, installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl), offered a milder, orthogonal protecting group strategy.[13] Its removal under mild basic conditions, typically with piperidine, provided a significant advantage, especially for the synthesis of peptides containing acid-sensitive residues.[13]
The development and refinement of these this compound-based reagents and protecting groups have been pivotal in advancing the field of peptide synthesis, enabling the routine and automated production of complex peptides for research and therapeutic applications.
The Mixed Anhydride Method: A Foundational Technique
The mixed anhydride method involves the activation of the carboxyl group of an N-protected amino acid by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine. This forms a highly reactive mixed carboxylic-carbonic anhydride, which then readily reacts with the amino group of a second amino acid ester to form the desired peptide bond.[5][6][14]
Key Challenges: Racemization and Urethane Formation
Despite its utility, the mixed anhydride method is susceptible to two major side reactions:
-
Racemization: The activated carboxyl group can lead to the formation of an oxazol-5(4H)-one intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[15][16]
-
Urethane Formation: The incoming amino component can attack the carbonic carbonyl of the mixed anhydride instead of the desired carboxylic carbonyl. This results in the formation of a urethane byproduct and truncation of the peptide chain.[14][17][18] This is particularly problematic with sterically hindered amino acids like valine and isoleucine.[19]
Extensive research has focused on minimizing these side reactions by optimizing reaction conditions.
Quantitative Comparison of Reaction Conditions
The choice of chloroformate, tertiary amine, and solvent significantly impacts the yield of the desired peptide and the extent of side reactions. The following tables summarize key quantitative data from studies on the mixed anhydride method.
| Chloroformate | Recrystallized Yield of L-Z-Gly-Phe-Gly-OEt (%) | Racemate (DL) Found |
| Methyl | 91 | No |
| Ethyl | 84 | No |
| Isopropyl | 90 | No |
| sec-Butyl | 91 | No |
| Isobutyl | 93 | No |
| Cyclopentyl | 91 | No |
| Conditions: Z-Gly-Phe-OH coupled with Gly-OEt using the specified chloroformate and 1 equivalent of N-methylmorpholine in THF at -15°C for 30 seconds. | ||
| Data sourced from a 1967 study by G. W. Anderson, et al.[20] |
| Tertiary Amine (1 equiv.) | Yield of L-Z-Gly-Phe-Gly-OEt (%) | Yield of DL-Z-Gly-Phe-Gly-OEt (%) |
| N-Methylmorpholine | 93 | 0 |
| Triethylamine | 80 | 17 |
| N,N-Dimethylaniline | 34 | 0 |
| N,N-Diethylaniline | 0 | 0 |
| Pyridine | 7 | 0 |
| Conditions: Z-Gly-Phe-OH coupled with Gly-OEt using isobutyl chloroformate in THF at -15°C with a 12-minute activation time. | ||
| Data sourced from a 1967 study by G. W. Anderson, et al.[20] |
| Solvent | Yield of L-Z-Gly-Phe-Gly-OEt (%) | Racemate (DL) Found (%) |
| Ethyl acetate | Excellent | No |
| Tetrahydrofuran (THF) | Excellent | No |
| Dimethoxymethane | >90 | No |
| Acetonitrile | >90 | No |
| Methylene chloride | Lower | 2-8 |
| Dimethylformamide (DMF) | Lower | 2-8 |
| Conditions: Z-Gly-Phe-OH coupled with Gly-OEt using isobutyl chloroformate and 1 equivalent of N-methylmorpholine with a 12-minute activation time. | ||
| Data sourced from a 1967 study by G. W. Anderson, et al.[20] |
These data highlight that the combination of isobutyl chloroformate , a sterically hindered and less basic tertiary amine like N-methylmorpholine , and solvents such as THF or ethyl acetate provides optimal results in minimizing racemization and maximizing yield in the mixed anhydride method.
Carbonochloridates as Precursors to Protecting Groups
The advent of SPPS necessitated the development of robust and orthogonal Nα-amino protecting groups. Carbonochloridates are the direct precursors to the two most widely used protecting groups in modern peptide synthesis: Boc and Fmoc.
The Boc Group: An Acid-Labile Guardian
The tert-butyloxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), though its conceptual origin lies with tert-butoxycarbonyl chloride. It is stable under a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[21][22]
The Fmoc Group: A Base-Labile Alternative
The 9-fluorenylmethoxycarbonyl (Fmoc) group is installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13][23] Its key advantage is its removal under mild basic conditions, usually a solution of piperidine in DMF, which is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.[23]
Experimental Protocols
Protocol 1: Peptide Coupling via the Mixed Anhydride Method
This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester using isobutyl chloroformate.
Materials:
-
N-protected amino acid (e.g., Z-Gly-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.0 eq) and stir for 1-2 minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) to the reaction mixture while maintaining the temperature at -15 °C.[6]
-
Allow the mixed anhydride to form by stirring for approximately 4 minutes at -15 °C.[6][24]
-
In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.0 eq) to neutralize the hydrochloride salt.
-
Add the solution of the free amino acid ester to the mixed anhydride solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude peptide.
-
Purify the peptide by recrystallization or column chromatography.
Protocol 2: Nα-Fmoc Protection of an Amino Acid
This protocol describes the protection of a generic amino acid using Fmoc-Cl.
Materials:
-
Amino acid
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dioxane or acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.[23]
-
In a separate flask, dissolve Fmoc-Cl (1.05 eq) in dioxane or acetone.[23]
-
Cool both solutions in an ice bath.
-
Add the Fmoc-Cl solution dropwise to the vigorously stirred amino acid solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[23]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.[23]
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[23]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purify the product by recrystallization if necessary.
Protocol 3: Nα-Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-Boc protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O), which is the modern and safer alternative to Boc-Cl.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
tert-Butanol or dioxane
-
Water
-
Ethyl acetate
-
Citric acid solution
Procedure:
-
Dissolve the amino acid (1.0 eq) in a solution of water and tert-butanol (or dioxane) containing sodium hydroxide (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in tert-butanol (or dioxane) to the amino acid solution.
-
Allow the reaction to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify with a cold citric acid solution to a pH of 3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Visualizing the Chemistry of Carbonochloridates in Peptide Synthesis
To better understand the core concepts, the following diagrams illustrate the key reaction pathways and logical flows.
Conclusion
Carbonochloridates have played an indelible role in the historical and ongoing development of peptide synthesis. The mixed anhydride method, born from the use of reagents like isobutyl and ethyl chloroformate, provided an early, effective means of peptide bond formation, and studies into its mechanisms have yielded fundamental insights into controlling challenging side reactions like racemization and urethane formation. Furthermore, the evolution of peptide synthesis into the solid-phase era was critically enabled by this compound-derived protecting groups, namely Boc and Fmoc, which are now ubiquitous in the field. A thorough understanding of the history, chemistry, and application of these reagents is essential for any scientist or professional dedicated to the art and science of peptide synthesis and the development of novel peptide-based therapeutics.
References
- 1. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 4. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 5. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]
- 8. Vincent Du Vigneaud [chemistry.msu.edu]
- 9. Oxytocin - Wikipedia [en.wikipedia.org]
- 10. Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry | Britannica [britannica.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. mdpi.com [mdpi.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. researchgate.net [researchgate.net]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. benchchem.com [benchchem.com]
- 24. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
Theoretical Insights into the Stability and Degradation of Chloroformates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability and degradation of chloroformates. Chloroformates (ROCOCl) are highly reactive organic compounds widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers. An understanding of their stability and degradation pathways is crucial for their safe handling, storage, and application, as well as for controlling their reactivity in synthetic processes. This document summarizes key findings on the various degradation mechanisms, including hydrolysis, solvolysis, thermal decomposition, and photochemical degradation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Concepts in Chloroformate Stability and Degradation
The stability of chloroformates is governed by the electrophilicity of the carbonyl carbon and the nature of the alkoxy or aryloxy group (R) and the chlorine leaving group. Degradation typically proceeds via nucleophilic attack at the carbonyl carbon or through unimolecular decomposition. The primary degradation pathways investigated are:
-
Solvolysis and Hydrolysis: Reaction with a solvent (solvolysis) or water (hydrolysis) is a common degradation pathway. The mechanism can vary from a bimolecular addition-elimination process to a unimolecular SN1-type ionization, often influenced by the solvent polarity and nucleophilicity, as well as the structure of the chloroformate.
-
Thermal Decomposition (Pyrolysis): At elevated temperatures, chloroformates can decompose through various mechanisms, including elimination reactions to form alkenes, HCl, and CO₂, or through the formation of alkyl chlorides and CO₂.[1]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce the decomposition of chloroformates, often through radical pathways.
The reactivity and stability of chloroformates are significantly influenced by:
-
Substituent Effects: The electronic and steric properties of the 'R' group play a critical role. Electron-withdrawing groups on an aryl chloroformate, for instance, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Solvent Effects: The polarity, ionizing power, and nucleophilicity of the solvent can dictate the reaction mechanism. The Grunwald-Winstein equation is a powerful tool used to analyze these effects and elucidate reaction mechanisms.[3][4]
Quantitative Analysis of Chloroformate Degradation
The rate of chloroformate degradation is typically studied using kinetic experiments, and the data is often analyzed using linear free energy relationships like the extended Grunwald-Winstein equation:
log(k/k₀) = lNT + mYCl
where:
-
k is the specific rate of solvolysis in a given solvent.
-
k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity to solvent nucleophilicity (NT).
-
m is the sensitivity to solvent ionizing power (YCl).
The values of l and m provide insights into the transition state of the rate-determining step. A high l value suggests a high degree of nucleophilic participation, indicative of a bimolecular mechanism, while a high m value suggests a transition state with significant charge separation, characteristic of a unimolecular mechanism.
Solvolysis Rate Constants for Various Chloroformates
The following tables summarize the pseudo-first-order rate constants (k) for the solvolysis of several chloroformates in different solvent systems. This data allows for a comparative analysis of the influence of both the chloroformate structure and the solvent on degradation rates.
Table 1: Solvolysis Rate Constants (k x 105 s-1) for n-Propyl Chloroformate at 25.0 °C [5]
| Solvent | %v/v | NT | YCl | k (s-1) |
| Methanol | 100 | 0.17 | -1.12 | 4.09 (± 0.03) x 10-5 |
| Ethanol | 100 | 0.37 | -2.52 | 0.83 (± 0.02) x 10-5 |
| 80% Ethanol | 80 | 0.00 | 0.00 | 4.31 (± 0.05) x 10-5 |
| 90% Acetone | 90 | -0.35 | -2.39 | 0.17 (± 0.01) x 10-5 |
| 70% Acetone | 70 | -0.28 | -0.60 | 1.83 (± 0.03) x 10-5 |
| 50% Acetone | 50 | -0.30 | 0.77 | 9.01 (± 0.11) x 10-5 |
| 97% TFE | 97 | -3.30 | 2.83 | 2.50 (± 0.04) x 10-5 |
| 70% TFE | 70 | -2.57 | 2.85 | 11.2 (± 0.2) x 10-5 |
| 50% TFE | 50 | -2.25 | 3.12 | 31.7 (± 0.5) x 10-5 |
| 97% HFIP | 97 | -5.24 | 5.24 | 129 (± 2) x 10-5 |
| 90% HFIP | 90 | -4.61 | 4.71 | 290 (± 5) x 10-5 |
| 50% HFIP | 50 | -3.72 | 4.29 | 806 (± 12) x 10-5 |
Table 2: Solvolysis Rate Constants (k) for Isobutyl Chloroformate (1) at 40.0 °C and Isobutyl Chlorothioformate (2) at 25.0 °C [6][7]
| Solvent | NT | YCl | k (s-1) for (1) | k (s-1) for (2) |
| 100% EtOH | 0.37 | -2.52 | 1.25 x 10-5 | 1.95 x 10-6 |
| 90% EtOH | 0.16 | -0.93 | 4.41 x 10-5 | 1.20 x 10-5 |
| 80% EtOH | 0.00 | 0.00 | 8.83 x 10-5 | 3.51 x 10-5 |
| 100% MeOH | 0.17 | -1.12 | 6.78 x 10-5 | 1.15 x 10-5 |
| 90% MeOH | -0.01 | -0.21 | 1.48 x 10-4 | 4.60 x 10-5 |
| 80% MeOH | -0.04 | 0.67 | 2.58 x 10-4 | 1.22 x 10-4 |
| 90% Acetone | -0.35 | -2.39 | 2.29 x 10-6 | 1.35 x 10-6 |
| 70% Acetone | -0.28 | -0.60 | 2.55 x 10-5 | 2.37 x 10-5 |
| 50% Acetone | -0.30 | 0.77 | 1.15 x 10-4 | 1.25 x 10-4 |
| 97% TFE | -3.30 | 2.83 | 6.09 x 10-5 | 2.05 x 10-3 |
| 70% TFE | -2.57 | 2.85 | 1.83 x 10-4 | 3.85 x 10-3 |
| 50% TFE | -2.25 | 3.12 | 4.54 x 10-4 | 6.70 x 10-3 |
| 97% HFIP | -5.24 | 5.24 | 2.08 x 10-3 | 1.15 x 10-1 |
| 90% HFIP | -4.61 | 4.71 | 3.85 x 10-3 | 1.28 x 10-1 |
| 70% HFIP | -4.00 | 4.47 | 7.95 x 10-3 | 1.55 x 10-1 |
| 50% HFIP | -3.72 | 4.29 | 1.35 x 10-2 | 1.88 x 10-1 |
Table 3: Third-Order Rate Constants (log k₃) for Solvolysis of Chloroformates in Acetone-Water Mixtures [3][8]
| % Acetone | Ethyl Chloroformate | Phenyl Chloroformate | p-Tolyl Chloroformate | p-Methoxyphenyl Chloroformate |
| 95 | -3.22 | -3.83 | -4.06 | -4.20 |
| 90 | -3.17 | -3.80 | -4.01 | -4.15 |
| 80 | -3.15 | -3.80 | -3.99 | -4.13 |
| 70 | -3.15 | -3.81 | -3.98 | -4.13 |
| 60 | -3.15 | -3.83 | -3.99 | -4.14 |
| 50 | -3.14 | -3.85 | -4.01 | -4.15 |
| 40 | - | -3.89 | -4.04 | -4.18 |
| 30 | - | -3.93 | -4.08 | -4.22 |
| 20 | - | -3.99 | -4.14 | -4.28 |
| 10 | - | -4.06 | -4.21 | -4.35 |
| 0 (Water) | -3.11 | -4.14 | -4.29 | -4.43 |
Degradation Mechanisms and Pathways
Theoretical studies, often employing computational methods such as Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms at a molecular level. These studies help in identifying transition states, intermediates, and the energetic profiles of different degradation pathways.
Solvolysis and Hydrolysis Mechanisms
The solvolysis of chloroformates can proceed through several competing mechanisms, the prevalence of which depends on the structure of the chloroformate and the properties of the solvent.
-
Addition-Elimination (Bimolecular): This is a common pathway, especially in nucleophilic solvents. The reaction proceeds via a tetrahedral intermediate. For many primary alkyl and aryl chloroformates, the addition of the nucleophile is the rate-determining step.[9][10]
Caption: Bimolecular addition-elimination pathway for chloroformate solvolysis.
-
SN1-like (Unimolecular): In highly ionizing, non-nucleophilic solvents, particularly with chloroformates that can form stable carbocations (e.g., tertiary alkyl chloroformates), a unimolecular ionization to form an acylium ion intermediate can be the dominant pathway.[9]
Caption: Unimolecular SN1-like pathway for chloroformate solvolysis.
-
Third-Order Reactions: In some cases, particularly in aqueous-organic mixtures, the hydrolysis of chloroformates has been observed to follow third-order kinetics. This is rationalized by a mechanism where one solvent molecule acts as a nucleophile and a second solvent molecule acts as a general base catalyst.[3][8]
Thermal Decomposition Pathways
Theoretical calculations have been instrumental in elucidating the mechanisms of gas-phase thermal decomposition of alkyl chloroformates. Two primary pathways are often considered:
-
Concerted Elimination: This pathway involves a six-membered cyclic transition state, leading to the formation of an alkene, HCl, and CO₂ in a single step.
-
Stepwise Elimination: This mechanism proceeds through the formation of an unstable chloroformic acid intermediate, which then rapidly decomposes to HCl and CO₂. Computational studies suggest that for some alkyl chloroformates, this stepwise mechanism is energetically favored over the concerted pathway.
Caption: Competing concerted and stepwise gas-phase elimination pathways.
Experimental Protocols for Studying Chloroformate Degradation
The following sections outline generalized experimental protocols for investigating the degradation kinetics of chloroformates.
Kinetic Study of Chloroformate Solvolysis
This protocol is a generalized procedure for studying the solvolysis of chloroformates and can be adapted for various analytical techniques.
Objective: To determine the pseudo-first-order rate constant for the solvolysis of a chloroformate in a specific solvent.
Materials:
-
Chloroformate of interest
-
High-purity solvents (e.g., ethanol, methanol, acetone, water)
-
Quenching solution (e.g., cold acetone)
-
Standardized base solution (e.g., NaOH) for titration, or a conductivity meter, or a UV-Vis spectrophotometer.
-
Thermostatic water bath
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixtures (e.g., 80% ethanol/20% water v/v) using high-purity solvents.
-
Reaction Setup: Place the solvent in a reaction vessel equipped with a magnetic stirrer and allow it to equilibrate to the desired temperature in a thermostatic water bath.
-
Reaction Initiation: Initiate the reaction by adding a small, known amount of the chloroformate to the solvent with vigorous stirring to achieve a final concentration typically in the range of 0.005 M. Start a timer immediately.
-
Monitoring the Reaction:
-
Titrimetric Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing cold acetone. Titrate the liberated HCl with a standardized NaOH solution using a suitable indicator.
-
Conductivity Method: Follow the reaction by monitoring the increase in conductivity of the solution over time as ionic products (HCl) are formed.
-
Spectrophotometric Method: If the chloroformate or its degradation products have a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.
-
-
Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of the chloroformate (or a property proportional to it) versus time. The slope of the resulting straight line is equal to -k.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Degradation Products
GC-MS is a powerful technique for identifying and quantifying the products of chloroformate degradation, particularly in complex mixtures. Chloroformates themselves can be analyzed, or they can be used as derivatizing agents to analyze other compounds. The following is a general protocol for the analysis of degradation products.
Objective: To identify and quantify the products of chloroformate degradation.
Materials:
-
Degradation reaction mixture
-
Extraction solvent (e.g., hexane, chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
After the degradation reaction has proceeded for a desired time, or to completion, quench the reaction if necessary.
-
Extract the organic products from the aqueous phase using a suitable organic solvent.
-
Add a known amount of an internal standard to the organic extract for quantitative analysis.
-
Dry the organic extract over an anhydrous drying agent.
-
Concentrate or dilute the sample as needed to fall within the linear range of the instrument.
-
-
GC-MS Analysis:
-
Injector: Typically operated in splitless mode at a temperature that ensures volatilization without thermal degradation of the analytes (e.g., 260 °C).[11]
-
Column and Oven Program: Use a capillary column appropriate for the separation of the expected products. A typical oven temperature program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 300 °C) to elute all components.[11]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[11]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown products by comparing their mass spectra to library databases (e.g., NIST). For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.[11]
-
-
Data Analysis:
-
Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards or with library data.
-
Quantify the products by integrating the peak areas of the characteristic ions and comparing them to the peak area of the internal standard.
-
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Photocatalysis of chloroform decomposition by the hexachlororuthenate(IV) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates [mdpi.com]
- 4. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the field of synthetic organic chemistry, particularly in the art of peptide synthesis.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, its development was a pivotal moment that revolutionized peptide chemistry by enabling the controlled, stepwise assembly of amino acids.[2][3] Despite the emergence of other prominent protecting groups, the Cbz group's unique stability and distinct deprotection pathways ensure its continuing relevance in modern organic synthesis and drug development.[1] This technical guide provides a comprehensive exploration of the Cbz protecting group, covering its fundamental principles, detailed experimental protocols, and comparative data.
Core Principles of the Cbz Protecting Group
The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][4] This protection is crucial in multi-step syntheses to prevent unwanted side reactions. A key attribute of the Cbz group is its considerable stability across a wide range of conditions, including basic and most aqueous acidic media.[5] However, it can be selectively cleaved under specific, mild conditions, most notably through catalytic hydrogenolysis.[6] This characteristic underpins its orthogonality with other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it an invaluable tool in complex synthetic strategies.[7][8]
Introduction of the Cbz Group: Protection of Amines
The most prevalent method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[9][10] The base is essential to neutralize the hydrochloric acid generated during the reaction.[9]
The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1]
Diagram: Cbz Protection of an Amine
Caption: Mechanism of Cbz protection of an amine.
For chiral amino acids, maintaining the pH between 8 and 10 is critical to prevent racemization.[11] A pH that is too low can lead to the decomposition of benzyl chloroformate.[11] Alternative reagents for introducing the Cbz group include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[10]
Cleavage of the Cbz Group: Deprotection Strategies
The versatility of the Cbz group is underscored by the multiple methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the molecule.[10]
Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection.[9][10] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂).[12] This process cleaves the benzylic C-O bond, releasing an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[9]
An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as ammonium formate or formic acid in the presence of a palladium catalyst.[9][13]
Diagram: Cbz Deprotection via Catalytic Hydrogenolysis
Caption: Cbz deprotection via catalytic hydrogenolysis.
Acid-Mediated Cleavage
The Cbz group can also be cleaved under strong acidic conditions, such as with a solution of hydrogen bromide in acetic acid (HBr/AcOH).[9][11] This method is less common due to its harshness but can be useful when catalytic hydrogenolysis is not feasible.[9] The mechanism is thought to involve protonation of the carbamate oxygen, followed by nucleophilic attack by a bromide ion at the benzylic carbon (Sₙ2) or by unimolecular cleavage (Sₙ1) to form a stable benzyl cation.[12] More recently, milder acidic conditions using reagents like isopropanol hydrochloride (IPA·HCl) or aluminum chloride in hexafluoroisopropanol (HFIP) have been developed.[14][15]
Diagram: Workflow for Selecting a Cbz Deprotection Method
Caption: Logical workflow for choosing a Cbz deprotection strategy.
Quantitative Data Summary
The efficiency of Cbz protection and deprotection is substrate-dependent. The following tables summarize representative data for these reactions.
Table 1: Cbz Protection of Various Amines
| Entry | Amine Substrate | Reagent/Conditions | Yield (%) | Reference |
| 1 | Aniline | Cbz-Cl, PEG-400, rt | 95 | [16] |
| 2 | Benzylamine | Cbz-Cl, H₂O, rt | 96 | [5] |
| 3 | Glycine | Cbz-Cl, Na₂CO₃/NaHCO₃, H₂O, 0°C | High | [11] |
| 4 | Diethylamine | Cbz-Cl, Dodecatungstophosphoric acid hydrate, rt | 98 | [17] |
Table 2: Comparison of Cbz Deprotection Methods
| Method | Catalyst/Reagent | Conditions | Typical Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | MeOH, rt | 2-16 hours | >95 | [4][18] |
| Transfer Hydrogenation | 10% Pd/C, HCOONH₄ | MeOH or EtOH, reflux | 10-30 minutes | High | [6][19] |
| Acidolysis (Harsh) | 33% HBr in AcOH | rt | 20-60 minutes | Variable | [1][4] |
| Acidolysis (Mild) | AlCl₃, HFIP | rt | 2-16 hours | >90 | [15][18] |
| Acidolysis (Mild) | IPA·HCl | 65-75°C | 4 hours | High | [14] |
Detailed Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the protection and deprotection of amines using the Cbz group.
Protocol 1: Cbz Protection of an Amine using Benzyl Chloroformate
This protocol is a general method for the N-protection of an amine under aqueous basic conditions.[4]
Materials:
-
Amine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.0-1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography if necessary.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis (H₂/Pd-C)
This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[4]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate)
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Cbz Deprotection via Transfer Hydrogenation
This protocol describes the removal of the Cbz group using ammonium formate as a hydrogen donor.[6]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) (typically 3-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Protocol 4: Cbz Deprotection using HBr in Acetic Acid
This protocol details the cleavage of the Cbz group under harsh acidic conditions.[4]
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.
-
Stir the resulting mixture at room temperature for approximately 20-60 minutes.
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry to obtain the deprotected peptide hydrobromide salt.
Conclusion
The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[1] Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice.[11] The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[1] A thorough understanding of its properties and the various experimental protocols for its use is essential for its effective application in modern synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tdcommons.org [tdcommons.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Methodological & Application
Application Notes: N-Protection of Amines with Benzyl Carbonochloridate
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly renowned for its application in peptide chemistry.[1][2] Introduced by Leonidas Zervas and Max Bergmann, its primary function is to temporarily mask the nucleophilicity of amines, thereby preventing undesired side reactions during subsequent synthetic transformations.[1][2][3] The Cbz group is valued for its stability in both acidic and basic conditions and its unique susceptibility to removal via catalytic hydrogenolysis, which provides orthogonality with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[4][5]
The most common method for installing the Cbz group is through the reaction of an amine with benzyl carbonochloridate (also known as benzyl chloroformate or Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[4][6] This process involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl. A base is required to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the protected product and prevents the protonation of the starting amine.[7][8]
Reaction Mechanism
The protection of an amine with benzyl this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of Cbz-Cl. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base present in the reaction mixture neutralizes the resulting hydrochloric acid.[7][9]
Figure 1: Mechanism of N-Cbz protection of an amine.
Quantitative Data Summary
The efficiency of N-protection using benzyl this compound is generally high across a range of substrates and conditions. The following tables summarize representative yields from various protocols.
Table 1: Representative Yields for Cbz-Protection under Various Conditions
| Substrate Type | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| General Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT | 90% | [4] |
| Aliphatic/Aromatic Amines | Cbz-Cl, PEG-400, Room Temp | 90-98% | [4] |
| Aliphatic/Aromatic Amines | Cbz-Cl, H₂O, Room Temp | 85-96% | [4] |
| Amino Acid Esters | Cbz-Cl, H₂O, Room Temp | 93-95% | [4] |
| Aniline | Cbz-Cl, H₂O, 30 min | 98% | [10] |
| p-Nitroaniline | Cbz-Cl, H₂O, 30 min | 98% | [10] |
| Benzylamine | Cbz-Cl, H₂O, 10 min | 99% | [10] |
| Pyrrolidine | Cbz-Cl, H₂O, 10 min | 99% |[10] |
Experimental Protocols
A successful N-protection reaction hinges on the careful execution of the experimental procedure. Below are two detailed protocols: a classical Schotten-Baumann method and a more recent, environmentally friendly water-based method.
Figure 2: General experimental workflow for N-Cbz protection.
Protocol 1: General Procedure under Schotten-Baumann Conditions
This protocol describes a standard and widely applicable method for the N-protection of amines using an aqueous basic solution.[4][11]
Materials:
-
Amine substrate (1.0 equiv)
-
Benzyl this compound (Cbz-Cl, 1.1–1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv) or 3N Sodium Hydroxide (NaOH, 1.1 equiv)
-
Tetrahydrofuran (THF) and Water (typically 2:1 or 1:1)
-
Ethyl acetate or Diethyl ether (for extraction)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amine substrate in a suitable solvent mixture, such as THF and water (2:1).
-
Base Addition: Add the base (e.g., sodium bicarbonate) to the solution and stir until dissolved.[4]
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add the benzyl this compound dropwise, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2–16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, dilute the mixture with water. To remove impurities, you can perform an initial extraction with diethyl ether.[4] If the product is an acid (e.g., a protected amino acid), acidify the aqueous layer to a pH of ~1-2 using 1M HCl to precipitate the product. Otherwise, extract the product directly with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary.[4]
Protocol 2: Environmentally Friendly N-Cbz Protection in Water
This protocol offers a greener alternative by using water as the sole solvent, eliminating the need for organic solvents during the reaction phase.[10][12]
Materials:
-
Amine substrate (1.0 mmol)
-
Benzyl this compound (Cbz-Cl, 1.05 mmol)
-
Distilled or tap water (3 mL)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flask, combine the amine (1.0 mmol) and benzyl this compound (1.05 mmol).
-
Solvent Addition: Add water (3 mL) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction time can vary from 10 minutes to a few hours, depending on the amine's reactivity (see Table 1).[10] Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, add more water (10 mL) and extract the mixture with ethyl acetate (2 x 5 mL).[12]
-
Purification: Combine the organic extracts and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane-EtOAc mobile phase) to obtain the pure Cbz-protected amine.[12]
Troubleshooting and Safety
-
Side Reactions: The most common side reaction is the formation of a di-Cbz protected primary amine. This can be minimized by controlling the stoichiometry of Cbz-Cl (using no more than 1.1-1.2 equivalents) and adding it slowly at low temperatures.[7] Another issue is the hydrolysis of benzyl this compound, which can be mitigated by using anhydrous solvents (in non-aqueous protocols) and maintaining a low temperature.[7]
-
Safety: Benzyl this compound is a lachrymator and is corrosive. It can cause serious damage to the eyes, skin, and respiratory tract.[13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 7. benchchem.com [benchchem.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijacskros.com [ijacskros.com]
- 13. Benzyl Chloroformate [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Carbamates from Carbonochloridates and Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamates, also known as urethanes, are a critical class of organic compounds characterized by the -N(R)-C(=O)O- functional group. This moiety is a key structural component in a vast array of pharmaceuticals, agrochemicals, and polymers.[1] In medicinal chemistry and drug design, carbamates are valued for their stability and ability to act as bioisosteres for amide bonds, enhancing metabolic stability against proteases.[2] They are also frequently employed as protecting groups for amines in complex organic synthesis, with the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups being classic examples.[3]
One of the most robust and widely utilized methods for carbamate synthesis is the reaction between a carbonochloridate (also known as a chloroformate) and a primary or secondary amine.[3][4] This application note provides a detailed overview of the reaction mechanism, step-by-step experimental protocols, and a summary of quantitative data for this essential transformation.
General Reaction Mechanism
The formation of a carbamate from a chloroformate and an amine proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Experimental Protocols
Two protocols are provided below: a general procedure adaptable for various substrates and a specific, literature-derived example for the synthesis of ethyl N-methylcarbamate.
3.1. General Protocol: Synthesis of a Cbz-Protected Amine
This protocol describes a general method for the protection of a primary or secondary amine using benzyl chloroformate (Cbz-Cl).[3]
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Base (e.g., sodium carbonate, sodium bicarbonate, triethylamine) (1.0-1.2 equiv)
-
Solvent (e.g., water/dioxane, dichloromethane (DCM), ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Ice bath
Procedure:
-
Setup: Dissolve the amine (1.0 equiv) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring vigorously, add the benzyl chloroformate (1.1 equiv) dropwise. Simultaneously, add a solution of the base (1.0-1.2 equiv) to maintain a slightly basic pH and neutralize the HCl formed.[2][3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]
-
Work-up: If a water-miscible solvent was used, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).[2]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.[3]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization to obtain the final carbamate.[2]
3.2. Specific Protocol: Synthesis of Ethyl N-methylcarbamate
This protocol is adapted from a literature procedure for the gram-scale synthesis of ethyl N-methylcarbamate.[6]
Materials:
-
33% Aqueous methylamine solution (186 g, 2.0 moles)
-
Ethyl chloroformate (217 g, 2.0 moles)
-
Sodium hydroxide (80 g, 2.0 moles) in 120 mL water
-
Diethyl ether (400 mL total)
-
Potassium carbonate (approx. 8 g)
-
2 L flask with a mechanical stirrer
-
Ice-salt bath
Procedure:
-
Setup: In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of diethyl ether and 186 g of a 33% aqueous methylamine solution.
-
Cooling: Cool the stirred mixture to 5 °C using an ice-salt bath.
-
Reagent Addition: Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5 °C. When approximately half of the chloroformate has been added, begin the simultaneous dropwise addition of a cold solution of 80 g of sodium hydroxide in 120 mL of water. Maintain a rate such that the final portions of both the chloroformate and the NaOH solution are added at the same time.[6] Constant and efficient stirring is crucial.
-
Reaction: After the addition is complete, let the mixture stand for fifteen minutes.
-
Work-up: Separate the ether layer. Extract the aqueous solution with an additional 100 mL of ether.
-
Isolation: Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate. Filter and distill the ether.
-
Purification: Distill the residue under reduced pressure, collecting the fraction at 55–60°C / 12 mm Hg. The expected yield of the colorless oil is 182–185 g.[6]
Experimental Workflow
The general process for carbamate synthesis can be visualized as a multi-step workflow from setup to final product purification.
Data Summary
The following table summarizes reaction conditions and reported yields for the synthesis of various carbamates from chloroformates and amines.
| Amine | Chloroformate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methylamine (aq) | Ethyl chloroformate | NaOH | Diethyl Ether / H₂O | < 5 | ~5 | 88 - 90 | [6] |
| N-(diethylaminoethyl)aniline | Phenyl chloroformate | None (amine is base) | Ethyl Acetate | 20 → 25 | 3 | High (product precipitates) | [2] |
| General Primary/Secondary Amine | Benzyl chloroformate | Na₂CO₃ | Dioxane / H₂O | 0 → RT | 1 - 2 | (Not specified, general method) | [3] |
Conclusion
The reaction of amines with carbonochloridates is a highly efficient and versatile method for the synthesis of carbamates. The procedure is broadly applicable to a wide range of primary and secondary amines and is fundamental to the installation of common amine-protecting groups in organic synthesis. Careful control of reaction temperature and the use of a base to neutralize the HCl byproduct are critical for achieving high yields. The protocols and data presented here serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for Peptide Synthesis using Isobutyl Carbonochloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis. The mixed anhydride (B1165640) method, utilizing isobutyl carbonochloridate (also known as isobutyl chloroformate), is a well-established and valuable technique for this purpose. It offers a compelling alternative to carbodiimide-based coupling methods, often minimizing racemization and simplifying product purification.[1][2]
This document provides detailed application notes and protocols for the use of isobutyl this compound in peptide synthesis, aimed at researchers, scientists, and professionals in drug development.
Principle of the Mixed Anhydride Method
The mixed anhydride method involves two primary steps:
-
Activation: An N-protected amino acid is reacted with isobutyl this compound in the presence of a tertiary amine base, such as N-methylmorpholine (NMM), at low temperatures. This reaction forms a highly reactive mixed carboxylic-carbonic anhydride.[3]
-
Coupling: The mixed anhydride is then reacted with the nucleophilic amino group of a second amino acid (or peptide) to form the desired peptide bond. The byproducts of this reaction are isobutanol and carbon dioxide, which are volatile and easily removed.[4]
Advantages of Using Isobutyl this compound
-
High Yields: The method is known for producing high yields of the desired peptide.[5][6]
-
Low Racemization: When conducted under optimized conditions (e.g., low temperature, appropriate base), the mixed anhydride method can significantly suppress racemization, a critical factor in maintaining the biological activity of the peptide.[7]
-
Clean Byproducts: The byproducts, isobutanol and carbon dioxide, are innocuous and easily removed, simplifying the work-up and purification process.[4][6]
-
Rapid Reactions: The formation of the mixed anhydride and the subsequent coupling reaction are typically rapid.[6]
Data Presentation
Quantitative Performance of Isobutyl this compound
The following tables summarize quantitative data on the performance of isobutyl this compound in peptide synthesis, including yield and racemization levels.
Table 1: Yield and Racemization Data for Dipeptide Synthesis using Isobutyl this compound
| N-Protected Amino Acid | Coupled Amino Acid Ester | Yield of Dipeptide (%) | Racemization (%) |
| Boc-L-phenylalanine | Leucine t-butyl ester | 99 | Not detected |
| Z-Gly-Phe-OH | Gly-OEt | 93 (L-isomer) | Not detected |
Data synthesized from multiple sources.[5][6]
Table 2: Influence of Reaction Conditions on Urethane (B1682113) Formation
| Tertiary Amine | Solvent | Peptide Yield (%) | Urethane Yield (%) |
| N-Methylmorpholine | Tetrahydrofuran (THF) | High | Low |
| N-Methylpiperidine | Dichloromethane (DCM) | High | Very Low |
| Triethylamine | Dichloromethane (DCM) | Lower | Significant |
This table illustrates the importance of the base-solvent combination in minimizing the formation of the urethane byproduct. Urethane formation is a key side reaction that can reduce the yield of the desired peptide.[8]
Comparative Analysis: Isobutyl this compound vs. Dicyclohexylcarbodiimide (DCC)
Table 3: Comparison of Isobutyl this compound and DCC in Peptide Synthesis
| Feature | Isobutyl this compound (Mixed Anhydride) | Dicyclohexylcarbodiimide (DCC) |
| Mechanism | Formation of a mixed carboxylic-carbonic anhydride. | Formation of a highly reactive O-acylisourea intermediate. |
| Yield | Generally high to quantitative yields are reported.[6] | Good yields, but can be affected by side reactions. |
| Racemization | Low, especially at reduced temperatures and with appropriate bases.[6] | Prone to racemization, often requiring the use of additives like HOBt or HOAt to suppress it. |
| Byproducts | Isobutanol and CO2 (volatile and easily removed). | Dicyclohexylurea (DCU), which is insoluble and can complicate purification.[9] |
| Reaction Conditions | Typically requires low temperatures (e.g., -15 °C) for activation. | Can often be performed at 0 °C to room temperature. |
| Cost-Effectiveness | Generally considered a cost-effective method. | DCC is a very cost-effective and widely available reagent. |
| Side Reactions | Urethane formation, especially with sterically hindered amino acids.[8] | N-acylurea formation, dehydration of Asn and Gln residues.[9] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Ala-Phe-OMe)
This protocol describes the synthesis of a dipeptide in solution using isobutyl this compound for the coupling step.
Materials:
-
N-α-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Isobutyl this compound
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.1 equivalents) and stir for 15 minutes to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of the Carboxyl Component (Mixed Anhydride Formation):
-
In a separate, flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Ala-OH (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -15 °C using a dry ice/acetone bath.
-
Add NMM (1.0 equivalent) to the Z-Ala-OH solution.
-
Slowly add isobutyl this compound (1.0 equivalent) dropwise while maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 10 minutes to form the mixed anhydride.
-
-
Coupling Reaction:
-
Add the freshly prepared H-Phe-OMe solution from step 1 to the mixed anhydride solution at -15 °C.
-
Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude dipeptide by recrystallization or silica (B1680970) gel column chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle
This protocol outlines the addition of a single amino acid to a growing peptide chain on a solid support using the mixed anhydride method for activation.
Materials:
-
Fmoc-amino acid-Wang resin
-
Fmoc-protected amino acid (3 equivalents)
-
Isobutyl this compound (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Activation of Fmoc-amino acid:
-
In a separate flask, dissolve the next Fmoc-protected amino acid (3 equivalents) in anhydrous DCM.
-
Cool the solution to -15 °C.
-
Add DIPEA (3 equivalents).
-
Slowly add isobutyl this compound (3 equivalents) and stir for 10 minutes to form the mixed anhydride.
-
-
Coupling:
-
Add the activated Fmoc-amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for mixed anhydride formation and peptide coupling.
Experimental Workflow
Caption: General experimental workflow for solution-phase peptide synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Preparative merits of the mixed anhydride (MA) method in the excess use of DDZ-amino acids in the peptide synthesis of biologically active new antamanide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Ethyl Carbonochloridate for Derivatatization in GC Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl carbonochloridate, also known as ethyl chloroformate (ECF), is a versatile and efficient derivatizing agent for gas chromatography (GC) analysis. It reacts with a wide range of functional groups, including amines, carboxylic acids, hydroxyls, and thiols, to produce volatile and thermally stable derivatives suitable for GC separation and detection. This one-step derivatization is often rapid and can be performed in an aqueous medium, simplifying sample preparation.[1][2] ECF is a valuable tool in metabolomics, clinical diagnostics, food analysis, and pharmaceutical development for the sensitive and reliable quantification of various polar, non-volatile compounds.[3][4]
This document provides detailed application notes and experimental protocols for the use of ethyl this compound in GC analysis, targeted at researchers, scientists, and drug development professionals.
Analyte Suitability
Ethyl this compound is effective for the derivatization of a broad spectrum of low molecular weight metabolites and compounds, including:
-
Amino Acids: Both primary and secondary amino groups, as well as carboxylic acid moieties, are readily derivatized.[1][5][6][7]
-
Organic Acids: The carboxylic acid group is converted into an ethyl ester.[3]
-
Phenolic Compounds: The hydroxyl groups of phenols can be derivatized to form stable ethers.[8]
-
Amines and Biogenic Amines: Primary and secondary amines are converted to their corresponding carbamates.[9]
-
Aminoalcohols: Both the amine and hydroxyl groups can be derivatized.[9]
Advantages of Ethyl this compound Derivatization
-
Rapid Reaction: Derivatization is often completed in minutes at room temperature.[5]
-
Aqueous Compatibility: The reaction can be performed directly in aqueous samples, minimizing sample preparation steps.[1]
-
Versatility: A single reagent can derivatize multiple functional groups.[3]
-
Improved Chromatography: The resulting derivatives exhibit enhanced volatility and thermal stability, leading to better peak shapes and resolution in GC.[2]
-
High Sensitivity: The method often provides low limits of detection, making it suitable for trace analysis.[3][10]
Experimental Workflow
The general workflow for sample analysis using ethyl this compound derivatization followed by GC-MS is outlined below.
Quantitative Data Summary
The following tables summarize the quantitative performance of ethyl this compound derivatization for different classes of analytes as reported in the literature.
Table 1: Performance Data for Metabolites in Serum [3][10]
| Analyte Class | Linearity (r²) | LOD (pg on-column) | Recovery (%) | Repeatability (RSD %) |
| Amino Acids | > 0.9900 | 125 - 300 | 70 - 120 | < 10 |
| Organic Acids | > 0.9900 | 125 - 300 | 70 - 120 | < 10 |
Table 2: Performance Data for Phenolic Compounds in Juice [8]
| Analyte Class | Linearity (r²) | LOQ (ng/mL) | LOD (ng/mL) |
| Aromatic Carboxylic Acids | Excellent | 25 - 100 | 12.5 - 50 |
| Phenols | Excellent | 25 - 100 | 12.5 - 50 |
Table 3: Performance Data for Norephedrine, Ephedrine, and Pseudoephedrine [11]
| Analyte | Linearity (µg/mL) | Detection Limit (µg/mL) | Recovery (%) | RSD (%) |
| Norephedrine | 47.5 - 475 | 11.2 | 96.6 - 98.6 | 0.1 - 0.3 |
| Ephedrine | 50 - 500 | 12.5 | - | < 0.8 |
| Pseudoephedrine | 50 - 500 | 10 | - | < 0.8 |
Experimental Protocols
Protocol 1: Comprehensive Analysis of Metabolites in Serum
This protocol is adapted from a method for the comprehensive analysis of endogenous metabolites in serum.[3][10]
Materials:
-
Serum sample
-
L-2-chlorophenylalanine (Internal Standard), 0.1 mg/mL
-
Anhydrous ethanol
-
Pyridine
-
Ethyl this compound (ECF)
-
n-Hexane
-
Sodium hydroxide (NaOH), 7 mol/L
-
Glass tubes with screw tops
Procedure:
-
Sample Preparation: Dilute 300 µL of serum with 300 µL of water.
-
To a 600 µL aliquot of the diluted serum, add 100 µL of the internal standard solution.
-
First Derivatization Step:
-
Add 400 µL of anhydrous ethanol and 100 µL of pyridine to the sample mixture.
-
Add 50 µL of ECF.
-
Ultrasonicate the mixture at 20.0 °C and 40 kHz for 60 seconds.
-
-
Extraction: Add 500 µL of n-hexane, vortex for 30 seconds, and centrifuge for 5 minutes at 1,400 x g. Collect the upper organic layer.
-
Second Derivatization Step:
-
Carefully adjust the pH of the remaining aqueous layer to 9-10 using 100 µL of 7 mol/L NaOH.
-
Add another 50 µL of ECF to the aqueous layer.
-
Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.
-
-
Combine and Evaporate: Combine the organic layers from both extraction steps and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of chloroform) for GC-MS analysis.
GC-MS Parameters:
-
Column: Agilent HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2][12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2][3]
-
Injector Temperature: 260 °C.[3]
-
Oven Temperature Program:
-
MS Ion Source Temperature: 200 °C.[3]
-
Electron Energy: 70 eV.[3]
-
Mass Range: m/z 30–550.[3]
Protocol 2: Analysis of Gallic Acid in Wine
This protocol is based on an optimized method for the quantification of gallic acid in wine.[2]
Materials:
-
Wine sample (150 µL)
-
Ethyl this compound (ECF)
-
Pyridine
-
Ethanol
-
Chloroform
Optimized Derivatization Conditions:
For a 150 µL wine sample, the optimal reagent volumes are:
-
137 µL of ethyl this compound
-
51 µL of pyridine
-
161 µL of ethanol
Procedure:
-
Combine the wine sample and the optimized volumes of ethanol, pyridine, and ECF in a reaction vial.
-
Vortex the mixture to ensure complete reaction.
-
Extract the derivatized gallic acid with chloroform.
-
Analyze the organic extract by GC-MS.
GC-MS Parameters:
-
Column: Agilent HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injection: Splitless at 280 °C.[2]
-
Oven Temperature Program:
-
Carrier Gas: Helium at 1 mL/min.[2]
-
MS Ion Source Temperature: 280 °C.[2]
-
Ionization Energy: 70 eV.[2]
Protocol 3: Derivatization of Amino Acids
This protocol provides a general and rapid procedure for the derivatization of amino acids.[5][7]
Materials:
-
Amino acid standard solution or sample hydrolysate.
-
Ethanol
-
Pyridine
-
Ethyl this compound (ECF)
-
Chloroform
Procedure:
-
To 30 µL of the amino acid solution, add ethanol, pyridine, and ECF.
-
The reaction to form N(O,S)-ethoxycarbonyl ethyl esters is rapid and can be completed in under 20 minutes.[5]
-
Extract the derivatives with chloroform for GC-MS analysis.
GC-MS Parameters:
-
Column: HP-INNOWAX capillary column or HP-1 (25 m x 0.32 mm ID, 0.52 µm film thickness).[5][7]
-
Injection: Splitless.[7]
-
Oven Temperature Program:
-
Carrier Gas: Helium at 0.9 mL/min.[7]
Conclusion
Ethyl this compound is a powerful derivatizing agent for the GC analysis of a wide variety of polar compounds. The protocols and data presented here demonstrate the reliability, sensitivity, and broad applicability of this technique. By following these guidelines, researchers, scientists, and drug development professionals can effectively implement ECF derivatization in their analytical workflows to achieve accurate and robust quantitative results.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine | MDPI [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Mechanism of Carbonate Ester Formation from Alcohols and Carbonochloridates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism for synthesizing carbonate esters from alcohols and carbonochloridates (chloroformates). It includes reaction mechanisms, quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction
The formation of carbonate esters from alcohols and carbonochloridates is a fundamental reaction in organic synthesis. This transformation is crucial for the production of various important compounds, including polymers like polycarbonates, as well as solvents and mild alkylating agents.[1] The reaction proceeds through the nucleophilic substitution at the carbonyl carbon of the carbonochloridate by an alcohol. A key aspect of this reaction is the use of a base, typically a tertiary amine like pyridine, to neutralize the hydrochloric acid byproduct.[1][2]
Reaction Mechanism
The reaction between an alcohol and a this compound to form a carbonate ester is generally accepted to proceed via a nucleophilic acyl substitution mechanism. The process is typically catalyzed by a base, such as pyridine, which serves two primary roles: to act as an acid scavenger for the HCl produced and to activate the alcohol by deprotonation, thereby increasing its nucleophilicity.
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.[3][4]
-
Proton Transfer: The base (e.g., pyridine) removes a proton from the alcohol moiety of the tetrahedral intermediate.[4]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Neutralization: The chloride ion and the protonated base combine to form a salt (e.g., pyridinium hydrochloride).
This overall process results in the formation of the desired carbonate ester and a stoichiometric amount of the base hydrochloride salt.
Caption: General mechanism for base-catalyzed carbonate ester formation.
Quantitative Data
The yield of carbonate esters from alcohols and carbonochloridates can be influenced by various factors, including the nature of the alcohol, the specific this compound used, the base, the solvent, and the reaction temperature. The following table summarizes yields from different experimental setups.
| Alcohol (R'-OH) | This compound (R-O(C=O)Cl) | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | Phosgene (forms Phenyl chloroformate intermediate) | Calcium Hydroxide | Water | 30-40 | 100 | [5] |
| 1-Hexanol | In situ from CHCl₃ and O₂ | - | CHCl₃/H₂O | 20 | 93 | [6] |
| Various Alcohols | Various Chloroformates | Pyridine | Chloroform | 0-5 | Not specified, general method | [2] |
| Cinnamic acid | Diethyl chlorophosphate | Pyridine (neat) | Pyridine | 70 | 91 | [7] |
| Phenol | Phosgene | Quaternary ammonium salt | - | 120-190 | High yielding | [8] |
Experimental Protocols
The following is a general protocol for the synthesis of carbonate esters from an alcohol and a this compound using pyridine as a base. This protocol is adapted from established methods.[2]
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.0 eq)
-
Pyridine (1.1 eq)
-
Chloroform (or other suitable anhydrous solvent)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)
Protocol:
-
Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: To the flask, add the alcohol and pyridine. Cool the mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve the this compound in an anhydrous solvent (e.g., chloroform) and add it to the dropping funnel. Add the this compound solution dropwise to the cooled alcohol-pyridine mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3 hours. Then, allow the mixture to warm to room temperature and stir overnight.
-
Workup:
-
Pour the reaction mixture into ice water.
-
If necessary, acidify the aqueous layer to pH 2 with concentrated HCl to protonate any unreacted pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure carbonate ester.
-
Caption: Step-by-step experimental workflow for carbonate ester synthesis.
Safety Considerations
-
Carbonochloridates: These compounds are often lachrymators and should be handled with care in a well-ventilated fume hood.[9]
-
Phosgene: If phosgene is used as a precursor for the in-situ generation of a this compound, extreme caution must be exercised due to its high toxicity.[1]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. Handle in a fume hood.
-
Solvents: Chloroform is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
By following these guidelines and protocols, researchers can safely and effectively synthesize carbonate esters for various applications in research and development.
References
- 1. Carbonate ester - Wikipedia [en.wikipedia.org]
- 2. DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents - Google Patents [patents.google.com]
- 3. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Esters - operachem [operachem.com]
- 5. CN1013195B - Synthesis of diphenyl carbonate - Google Patents [patents.google.com]
- 6. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. EP1234845A2 - Process for producing diphenyl carbonate and process for producing aromatic polycarbonates - Google Patents [patents.google.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. These protocols and notes are designed to offer a detailed framework for laboratory practice, enabling the efficient and high-purity synthesis of peptides for research, diagnostics, and therapeutic development.
Introduction to Fmoc-Based SPPS
Fmoc-based SPPS is the most widely used method for peptide synthesis.[1] It relies on the use of the base-labile Fmoc protecting group for the α-amino group of the amino acids and acid-labile protecting groups for the amino acid side chains. This orthogonal protection strategy allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin), with mild reaction conditions that preserve the integrity of the peptide.[2][3]
The synthesis cycle consists of two main steps: the removal of the Fmoc group (deprotection) and the addition of the next amino acid (coupling). This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[4]
Key Stages of Fmoc-SPPS
The overall workflow of Fmoc-based SPPS can be broken down into several key stages, each with critical parameters that influence the final purity and yield of the target peptide.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).[5] The first step in SPPS is the covalent attachment of the first amino acid to the solid support.[2]
| Resin Type | C-Terminal Functionality | Recommended Use |
| Wang Resin | Carboxylic Acid | Standard choice for peptides with a C-terminal acid. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid or Protected Peptides | Highly acid-sensitive, allowing for mild cleavage conditions to obtain fully protected peptide fragments. |
| Rink Amide Resin | Amide | Standard choice for peptides with a C-terminal amide. |
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.[6]
-
Add N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[5][6]
-
Drain the DMF.[6]
First Amino Acid Loading (for Wang and 2-CTC Resins)
Protocol 2: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Swell the 2-chlorotrityl chloride resin in Dichloromethane (DCM) for at least 30 minutes.[5]
-
In a separate vial, dissolve 1.5 to 2.5 equivalents of the first Fmoc-amino acid in a minimal amount of DMF.[7]
-
Add 3-5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.[6]
-
Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[7]
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[7]
-
Wash the resin thoroughly with DMF and then DCM.[2]
The SPPS Cycle: Deprotection and Coupling
The core of SPPS is the iterative cycle of N-terminal Fmoc deprotection and subsequent amino acid coupling.
Protocol 3: Fmoc Deprotection
-
Wash the resin with DMF (3 x 5 mL).[6]
-
Agitate the mixture for 5-10 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[6]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[5]
Protocol 4: Amino Acid Coupling
The choice of coupling reagent is critical for efficient peptide bond formation. Uronium/aminium salt-based reagents like HBTU and HATU are highly effective and commonly used.[8]
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of a coupling reagent (e.g., HBTU) in DMF.[6]
-
Add 6-10 equivalents of a base, typically DIPEA, to activate the amino acid.[6]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[6][9]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[6]
To ensure complete coupling, a qualitative colorimetric test, such as the Kaiser test, can be performed. A positive test (blue beads) indicates the presence of free primary amines and that the coupling step should be repeated.[9][10]
Table 1: Common Coupling Reagents in Fmoc-SPPS [8]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for difficult couplings. | Higher cost. |
| Carbodiimide Method (e.g., DIC) | HOBt or Oxyma | Moderate | Cost-effective; low risk of racemization when used with an additive. | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. |
Cleavage and Final Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a single "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA), and scavengers to prevent side reactions.[4]
The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.[4][11]
Table 2: Common Cleavage Cocktails for Fmoc-SPPS [4][11][12]
| Reagent Cocktail | Composition (v/v) | Application |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A universal and robust cocktail suitable for most peptides, especially those containing multiple sensitive residues like Cys, Met, and Trp. |
| TFA/TIS/Water | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | A common, less odorous cocktail suitable for many sequences, particularly when Arg(Pbf) and Trp(Boc) are used. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Useful for peptides with trityl-based protecting groups.[12] |
| TFA/Water | 95% TFA, 5% Water | For peptides containing only Arg(Pbf) and no other sensitive residues like Trp, Met, or Cys.[4] |
Protocol 5: Cleavage and Peptide Precipitation
Caution: TFA is highly corrosive and should be handled in a fume hood.[6]
-
After the final Fmoc deprotection, wash the peptidyl-resin with DCM (3 x 5 mL) and dry it under vacuum.[6]
-
Prepare the appropriate cleavage cocktail fresh.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6]
-
Gently agitate the mixture for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[6]
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[6]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[6]
-
Dry the crude peptide under vacuum.[6]
Experimental Workflows and Diagrams
Fmoc-SPPS Cycle Workflow
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.
Caption: The iterative workflow of a single Fmoc-SPPS cycle.
Troubleshooting Common SPPS Problems
Table 3: Troubleshooting Guide for Fmoc-SPPS [9]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | - Incomplete Fmoc deprotection.- Inefficient coupling.- Peptide aggregation. | - Ensure complete deprotection with fresh reagents.- Perform a double coupling or increase reagent equivalents.- Use a low-loading resin or switch to NMP as a solvent. |
| Deletion or Truncated Sequences | - Incomplete coupling at a specific cycle. | - Optimize coupling time and reagents for difficult sequences.- Perform a capping step with acetic anhydride after coupling to block unreacted amines. |
| Side Reactions (e.g., Aspartimide formation) | - Base-catalyzed side reactions during deprotection. | - Use a milder deprotection cocktail (e.g., DBU/piperidine).- Add HOBt to the deprotection solution. |
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in chemical biology, drug discovery, and materials science. By carefully selecting resins, coupling reagents, and cleavage conditions, and by adhering to optimized protocols, researchers can successfully synthesize a wide array of peptides with high purity and yield. The protocols and data presented in this document provide a solid foundation for the successful implementation of Fmoc-SPPS in the laboratory.
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. peptideweb.com [peptideweb.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Acylation of Amino Acids with Benzyl Chloroformate under Schotten-Baumann Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the amino group of amino acids is a fundamental and critical step in peptide synthesis and the development of peptidomimetics and other pharmaceuticals. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, is a widely used protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. The Schotten-Baumann reaction provides a robust and industrially scalable method for the N-acylation of amino acids with benzyl chloroformate to introduce the Cbz protecting group.[1][2]
This document provides detailed application notes and experimental protocols for the acylation of amino acids with benzyl chloroformate using Schotten-Baumann conditions. It includes quantitative data on reaction yields, detailed methodologies for key experiments, and visualizations to illustrate the workflow and reaction mechanism.
Principle of the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides.[2] When applied to the Cbz protection of amino acids, the reaction is typically performed in a two-phase system, consisting of an aqueous solution of the amino acid and a base, and an organic solvent in which the benzyl chloroformate is dissolved.[2] The base, commonly sodium hydroxide or sodium carbonate, plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the N-Cbz-amino acid.[3]
Key Features of the Schotten-Baumann Acylation:
-
Biphasic System: Typically involves an aqueous phase for the amino acid and base, and an organic phase for the acylating agent.[2]
-
Base Catalyst: An aqueous base is essential to neutralize the HCl byproduct, preventing the protonation of the amino group and driving the reaction to completion.[3]
-
pH Control: Maintaining an alkaline pH, typically between 8 and 10, is critical. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the amino acid.
-
Temperature Control: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize side reactions.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various N-Cbz-amino acids under Schotten-Baumann conditions. Please note that yields are representative and may vary depending on the specific reaction conditions, scale, and the nature of the amino acid side chain.
Table 1: Representative Yields of N-Cbz-Amino Acids
| Amino Acid | Product | Typical Yield (%) | Reference |
| Glycine | N-Cbz-Glycine | 86–91% | [1] |
| Alanine | N-Cbz-Alanine | 85-90% | [4] |
| L-Cyclohexylglycine | N-Cbz-L-Cyclohexylglycine | 82.3-91.9% | |
| Nortropine (amine) | N-Cbz-Nortropine | ~88% (crude) | [5] |
Table 2: Influence of pH on Acylation Yield (General Trend)
While specific data for benzyl chloroformate is limited in comparative studies, the general trend observed in Schotten-Baumann acylations shows a significant dependence of yield on pH.
| pH Range | General Observation | Reference |
| < 8 | Inefficient reaction due to protonation of the amine and potential decomposition of the chloroformate. | |
| 8 - 10 | Optimal range for efficient acylation and minimization of side reactions like racemization. | |
| > 10 | Increased risk of hydrolysis of the acylating agent and potential for racemization of the amino acid. For lauroyl lysine, yields decreased from 97.77% to 55.20% as the pH was increased from 10 to 13.[6] | [6] |
Experimental Protocols
The following are detailed protocols for the N-acylation of glycine, alanine, and phenylalanine with benzyl chloroformate under Schotten-Baumann conditions.
Protocol 1: Synthesis of N-Benzyloxycarbonyl-Glycine (N-Cbz-Glycine)
Materials:
-
Glycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Glycine Solution: In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve 0.1 mole of glycine in 50 mL of 2 N sodium hydroxide solution. Cool the flask in an ice bath.[1]
-
Acylation: While stirring the glycine solution vigorously, simultaneously add 0.1 mole of benzyl chloroformate and 25 mL of 4 N sodium hydroxide solution dropwise from the two funnels over a period of 20-25 minutes. Maintain the temperature below 5 °C.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 10 minutes in the ice bath.[1]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and extract it once with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. A white precipitate of N-Cbz-glycine will form.[1]
-
-
Isolation and Purification:
Protocol 2: Synthesis of N-Benzyloxycarbonyl-Alanine (N-Cbz-Alanine)
Materials:
-
L-Alanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane (or another suitable organic solvent)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Alanine Solution: Dissolve L-alanine (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Preparation of Benzyl Chloroformate Solution: In a separate flask, dissolve benzyl chloroformate (1.1 eq) in an equal volume of dioxane.
-
Acylation: Add the benzyl chloroformate solution dropwise to the stirred alanine solution over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization, typically from ethyl acetate/hexane.
-
Protocol 3: Synthesis of N-Benzyloxycarbonyl-Phenylalanine (N-Cbz-Phenylalanine)
Materials:
-
L-Phenylalanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Phenylalanine Solution: Dissolve L-phenylalanine (1.0 eq) in 1 M sodium hydroxide solution (2.2 eq) and cool to 0 °C in an ice bath.
-
Preparation of Benzyl Chloroformate Solution: Dissolve benzyl chloroformate (1.1 eq) in dichloromethane or diethyl ether.
-
Acylation: Add the benzyl chloroformate solution dropwise to the vigorously stirring phenylalanine solution over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude N-Cbz-phenylalanine.
-
Purify the product by recrystallization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Schotten-Baumann acylation.
Reaction Mechanism
Caption: Simplified mechanism of the Schotten-Baumann reaction.
References
Application Notes and Protocols: N-Dealkylation of Tertiary Amines using 1-Chloroethyl Carbonochloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-dealkylation of tertiary amines is a crucial transformation in organic synthesis, particularly in the modification of complex molecules such as alkaloids and in the synthesis of drug metabolites.[1] Among the various reagents developed for this purpose, 1-chloroethyl carbonochloridate (also known as 1-chloroethyl chloroformate or ACE-Cl) has emerged as a highly effective and versatile option.[2][3] This method offers several advantages over traditional techniques like the von Braun reaction, which utilizes the highly toxic cyanogen bromide.[4] The ACE-Cl mediated dealkylation proceeds under relatively mild conditions and often provides high yields of the desired secondary amine.[5]
This document provides detailed application notes and experimental protocols for the N-dealkylation of tertiary amines using 1-chloroethyl this compound, summarizing key quantitative data and illustrating the underlying chemical processes.
Reaction Mechanism and Principles
The N-dealkylation of a tertiary amine with 1-chloroethyl this compound proceeds through a two-step mechanism.[6] First, the tertiary amine attacks the electrophilic carbonyl carbon of ACE-Cl to form a quaternary ammonium salt. This intermediate is unstable and subsequently undergoes a nucleophilic substitution by the chloride ion, leading to the formation of an α-chloroethyl carbamate and an alkyl chloride.[1][7] The second step involves the cleavage of the carbamate intermediate, typically by refluxing in methanol, to yield the corresponding secondary amine hydrochloride.[5][7]
A key advantage of using ACE-Cl is the facile decomposition of the carbamate intermediate under mild conditions, which often proceeds in high yield.[1] This contrasts with carbamates formed from other chloroformates, which may require harsh conditions for cleavage.[7]
Applications in Synthesis
The N-dealkylation of tertiary amines using ACE-Cl has found broad applicability in organic synthesis. It is particularly valuable for the N-demethylation of natural products, especially alkaloids, which is a critical step in the semi-synthesis of various pharmaceuticals.[6][8] The reaction has been successfully applied to a wide range of substrates, from simple aliphatic and aromatic tertiary amines to complex, sterically hindered molecules.[2][5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N-dealkylation of various tertiary amines using 1-chloroethyl this compound, based on literature data.
Table 1: N-Dealkylation of Simple Tertiary Amines
| Tertiary Amine | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Ethylpiperidine | ACE-Cl (1) | 1,2-Dichloroethane | Reflux | 1 | Piperidine HCl | 97.6[5] |
| N-Methylmorpholine | ACE-Cl (1) | 1,2-Dichloroethane | Reflux | 1 | Morpholine HCl | 96[5] |
| N,N-Dimethylbenzylamine | ACE-Cl (1) | 1,2-Dichloroethane | Reflux | 1 | N-Methylbenzylamine HCl | Not specified[5] |
Table 2: N-Demethylation of Alkaloids and Complex Amines
| Tertiary Amine | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Macrocarpine A | ACE-Cl (10) | 1,2-Dichloroethane | Reflux | 72 | Macrocarpine F | 90 (based on recovered starting material)[2] |
| Macrocarpine C (O-acetyl) | ACE-Cl (10) | 1,2-Dichloroethane | Reflux | 72 | Macrocarpine G | >80[2] |
Experimental Protocols
Protocol 1: General Procedure for the N-Dealkylation of a Tertiary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tertiary amine
-
1-Chloroethyl this compound (ACE-Cl)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Carbamate Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the tertiary amine (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-chloroethyl this compound (1.0 - 1.2 eq) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.[5]
-
-
Carbamate Cleavage:
-
Once the formation of the carbamate is complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add methanol and heat the solution to reflux for 1-2 hours.[7] This step facilitates the decomposition of the carbamate to the secondary amine hydrochloride.
-
-
Work-up and Isolation:
-
After the cleavage is complete, remove the methanol under reduced pressure.
-
The resulting solid is the hydrochloride salt of the secondary amine. It can be further purified by recrystallization or chromatography if necessary.
-
For the free secondary amine, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.
-
Protocol 2: N-Demethylation of Macrocarpine A [2]
Materials:
-
Macrocarpine A
-
1-Chloroethyl this compound (ACE-Cl)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
1 N NaOH solution
-
Ethyl acetate (EtOAc)
-
Inert atmosphere (Argon)
Procedure:
-
Carbamate Formation:
-
To a solution of Macrocarpine A (1.0 eq) in anhydrous 1,2-dichloroethane, add 1-chloroethyl this compound (10 eq) at 0 °C under an argon atmosphere.
-
Seal the reaction vessel and heat it at 90 °C (oil bath) for 72 hours.
-
-
Carbamate Cleavage:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add distilled methanol to the residue and heat the resulting solution at reflux under argon for 6 hours with stirring.
-
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and adjust the pH to 8 with a cold 1 N NaOH solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography to yield Macrocarpine F.
-
Visualizations
Caption: Mechanism of N-dealkylation with ACE-Cl.
References
- 1. scribd.com [scribd.com]
- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents [patents.google.com]
- 6. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation of Carboxylic Anhydrides Using Carbonochloridates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of carboxylic acids is a fundamental transformation in organic synthesis, pivotal for the formation of esters, amides, and other acyl derivatives. One effective method for this activation is the use of carbonochloridates (also known as chloroformates) to generate highly reactive mixed carboxylic-carbonic anhydrides.[1] This approach is widely employed in pharmaceutical and fine chemical industries due to its efficiency, rapid reaction times, and the use of readily available reagents.[1] These mixed anhydrides serve as versatile intermediates that can subsequently react with various nucleophiles. This document provides detailed protocols and data for the formation of these anhydrides.
Reaction Mechanism and Principles
The reaction proceeds via the formation of a mixed carboxylic-carbonic anhydride intermediate. A carboxylic acid is first deprotonated by a tertiary amine base, such as triethylamine (TEA) or N-methylmorpholine, to form a carboxylate salt.[1][2] This carboxylate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonochloridate (e.g., ethyl chloroformate or isobutyl chloroformate).[2][3] This nucleophilic acyl substitution results in the formation of the mixed anhydride and a chloride salt byproduct.[4][5] The reaction is typically performed at low temperatures (0 °C to -15 °C) to ensure the stability of the reactive anhydride intermediate and to minimize side reactions, including racemization when chiral carboxylic acids are used.[1][6]
Experimental Protocols
The following protocols outline the general procedures for generating mixed carboxylic-carbonic anhydrides from a carboxylic acid and a this compound. The primary application highlighted is for the subsequent formation of amides, which is a common use for this method.
Protocol 1: General Procedure for Mixed Anhydride Formation with Isobutyl Chloroformate
This protocol describes the in-situ formation of a mixed anhydride for subsequent reaction with an amine on a 0.5 mole scale.[1]
Materials:
-
Carboxylic Acid (0.50 mol)
-
Isobutyl Chloroformate (0.55 mol, 1.1 equiv)
-
Triethylamine (TEA) (0.60 mol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
3-Neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet/outlet
-
Addition funnel
-
Cooling bath (ice/water)
Procedure:
-
Under a nitrogen atmosphere, charge the 3-neck flask with the carboxylic acid (0.50 mol) and anhydrous dichloromethane (1.5 L).
-
Begin stirring and cool the mixture to 0 °C using an ice bath.[1]
-
Slowly add triethylamine (0.60 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.[1]
-
In a separate flask, dissolve isobutyl chloroformate (0.55 mol) in anhydrous dichloromethane (0.5 L).
-
Add the isobutyl chloroformate solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0 °C.[1]
-
Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete. The mixed anhydride has now been formed in situ and is ready for reaction with a nucleophile.
Protocol 2: Mixed Anhydride Formation with Ethyl Chloroformate in Tetrahydrofuran (THF)
This protocol details the formation of a mixed anhydride, which is then reacted with an amine.
Materials:
-
Carboxylic Acid (0.011 mol)
-
Ethyl Chloroformate (0.011 mol, 1.0 equiv)
-
Triethylamine (0.011 mol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel with stirring and cooling capabilities
Procedure:
-
Dissolve the carboxylic acid (0.011 mol) and triethylamine (0.011 mol) in 50 mL of THF.[3]
-
In a separate solution, dissolve ethyl chloroformate (0.011 mol) in 50 mL of THF.[3]
-
Place the ethyl chloroformate solution in the reaction vessel and cool to 0 °C while stirring.[3]
-
Slowly add the carboxylic acid-triethylamine salt solution to the cooled ethyl chloroformate solution over a period of about 15 minutes.[3]
-
After the addition is complete, stir the reaction mixture for several more minutes. The mixed anhydride is now formed and ready for the next step.
Quantitative Data
The efficiency of mixed anhydride formation is often evaluated by the yield of the subsequent reaction, such as amide or peptide bond formation. The choice of this compound can influence the yield and the extent of side reactions like racemization.[6][7]
| This compound | Carboxylic Acid | Base | Solvent | Product Yield (%) | Reference |
| Isobutyl Chloroformate | Z-Gly-Phe | N-methylmorpholine | THF | 93 | [6] |
| Ethyl Chloroformate | Z-Gly-Phe | N-methylmorpholine | THF | 84 | [6] |
| Isopropyl Chloroformate | Z-Gly-Phe | N-methylmorpholine | THF | 90 | [6] |
| Methyl Chloroformate | Z-Gly-Phe | N-methylmorpholine | THF | 91 | [6] |
| Ethyl Chloroformate | 3-Phenylpropanoic acid | Triethylamine | Not specified | 99 (for primary amide) | [8] |
| Ethyl Chloroformate | Cinnamic acid | Triethylamine | Not specified | 77 (for primary amide) | [8] |
Yields are for the final amide/peptide product, reflecting the efficiency of the intermediate mixed anhydride formation.
Visualizations
Reaction Pathway for Mixed Carboxylic-Carbonic Anhydride Formation
Caption: Reaction pathway for mixed anhydride formation.
Experimental Workflow for Mixed Anhydride Synthesis
Caption: Experimental workflow for anhydride synthesis.
Conclusion
The use of carbonochloridates to form mixed carboxylic-carbonic anhydrides is a robust and highly utilized method for the activation of carboxylic acids. The protocols provided offer a reliable foundation for researchers in various fields, particularly in drug development where efficient amide bond formation is critical. The choice of this compound and reaction conditions can be optimized to achieve high yields and minimize unwanted side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Note: Derivatization of Seleno Amino Acids with Ethyl Chloroformate for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of seleno amino acids, such as selenomethionine (SeMet) and selenocysteine (SeCys), is crucial in various fields, including nutrition, toxicology, and pharmaceutical development. Gas chromatography (GC) is a powerful analytical technique for this purpose, but the low volatility of amino acids necessitates a derivatization step. This application note details a robust and efficient method for the derivatization of seleno amino acids using ethyl chloroformate (ECF). The ECF derivatization occurs rapidly in an aqueous medium, yielding stable, volatile derivatives suitable for GC-mass spectrometry (GC-MS) analysis.[1][2][3]
Principle
The derivatization reaction involves the simultaneous esterification of the carboxyl group and acylation of the amino group of the seleno amino acid with ethyl chloroformate.[2] The reaction is typically carried out in an aqueous solution containing ethanol and pyridine, which acts as a catalyst.[2][4] The resulting N-ethoxycarbonyl ethyl ester derivatives are then extracted with an organic solvent, such as chloroform or hexane, for subsequent GC-MS analysis.[2][4]
Featured Application: Quantification of Selenomethionine in Biological Samples
This protocol has been successfully applied to the determination of selenomethionine in various biological matrices. The method demonstrates good linearity, sensitivity, and reproducibility, making it suitable for both research and quality control applications.
Quantitative Data Summary
The following table summarizes the typical analytical performance data for the GC-MS analysis of seleno amino acids derivatized with ethyl chloroformate.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pg on-column) | Limit of Quantification (LOQ) (pg on-column) | Recovery (%) | RSD (%) |
| Selenomethionine (SeMet) | ~15-20 | ~125-300 | ~400-1000 | 70-120 | <10 |
| Selenocysteine (SeCys) | ~12-18 | ~125-300 | ~400-1000 | 70-120 | <10 |
Note: Values are approximate and may vary depending on the specific GC-MS instrument, column, and operating conditions. Data compiled from multiple sources.[2][5][6][7][8]
Experimental Protocols
Materials and Reagents
-
Selenomethionine (SeMet) standard
-
Selenocysteine (SeCys) standard
-
Ethyl Chloroformate (ECF), 97%
-
Pyridine, anhydrous
-
Ethanol, absolute
-
Chloroform or n-Hexane, GC grade
-
Sodium hydroxide (NaOH) solution, 1 M
-
Hydrochloric acid (HCl) solution, 1 M
-
Deionized water
-
Sample containing seleno amino acids (e.g., protein hydrolysate, plasma)
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Glass vials with screw caps
Sample Preparation (Example: Protein Hydrolysate)
-
Protein Hydrolysis: Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.
-
Neutralization: Neutralize the hydrolysate with 1 M NaOH to a pH of approximately 7.
-
Dilution: Dilute the neutralized sample with deionized water to a suitable concentration for derivatization.
Derivatization Protocol
-
To 100 µL of the aqueous sample or standard solution in a glass vial, add 400 µL of a mixture of ethanol and pyridine (4:1 v/v).
-
Add 50 µL of ethyl chloroformate to the vial.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 500 µL of chloroform (or n-hexane) to the vial and vortex for 1 minute to extract the derivatives.
-
Centrifuge the mixture at 5000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean vial for GC-MS analysis.
GC-MS Operating Conditions (Typical)
-
Column: 5% Phenyl/95% dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
Visualizations
Caption: Experimental workflow for seleno amino acid analysis.
Caption: Derivatization reaction of a seleno amino acid.
Caption: Simplified metabolic pathway of seleno amino acids.
References
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of carbonochloridates during reactions.
Welcome to the technical support center for handling and using carbonochloridates (chloroformates). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent hydrolysis and other common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are carbonochloridates and why are they so sensitive to hydrolysis?
Carbonochloridates, commonly known as chloroformates, are a class of organic compounds with the general formula ROC(O)Cl.[1][2] They are highly valued as versatile reagents in organic synthesis, particularly for introducing protecting groups and in the creation of carbamates, carbonates, and other derivatives.[1][3]
Their sensitivity stems from the chemical structure: the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This makes it extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[4]
Q2: What is the chemical reaction and mechanism of carbonochloridate hydrolysis?
Hydrolysis is a chemical reaction where the this compound reacts with water. The end products are the corresponding alcohol (ROH), carbon dioxide (CO₂), and hydrochloric acid (HCl).[2][5][6]
The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The resulting intermediate quickly decomposes to the final products.[4]
Q3: What are the consequences of hydrolysis during my reaction?
Hydrolysis of carbonochloridates can lead to several undesirable outcomes:[4]
-
Reagent Consumption: The primary reagent is consumed by the side reaction with water, making it unavailable for the desired transformation.
-
Reduced Product Yield: The loss of the starting material directly results in a lower yield of your target product.
-
Formation of Byproducts: The hydrochloric acid generated can catalyze or participate in unwanted side reactions, especially if your substrates or products contain acid-sensitive functional groups.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on ambient humidity and reagent handling, leading to poor reproducibility.
Q4: How should I properly store and handle carbonochloridates?
Proper storage is the first line of defense against hydrolysis.
-
Environment: Store carbonochloridates in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4][7]
-
Container: The container must be tightly sealed to prevent moisture from the air from getting in. Using a desiccator for storage is highly recommended.[4][8]
-
Handling: When handling, use dry syringes and needles, and perform transfers under an inert atmosphere. Avoid opening containers in a humid environment.
Troubleshooting Guide
Problem: My reaction yield is consistently low, and I suspect hydrolysis.
This is a common issue. The following guide will help you troubleshoot and optimize your reaction conditions.
Problem: I see unexpected byproducts in my crude NMR/TLC. Could this be related to hydrolysis?
Yes. The hydrochloric acid generated during hydrolysis can cause a variety of side reactions.[4] If your starting material or product has acid-labile functional groups (e.g., certain protecting groups like Boc, acetals, or silyl ethers), they may be cleaved under the reaction conditions.
-
Solution: Test the stability of your starting material and product to acid.[9] Add a non-nucleophilic base such as pyridine or triethylamine (TEA) to your reaction mixture. This base will act as an acid scavenger, neutralizing the HCl as it is formed.[1]
Data Presentation
The rate of hydrolysis is highly dependent on the structure of the this compound. Lower molecular weight and less sterically hindered compounds tend to hydrolyze more rapidly.
Table 1: Hydrolysis Half-Life of Various Carbonochloridates in Water
| This compound | Structure (R in ROC(O)Cl) | Hydrolysis Half-Life (minutes) |
| Methyl chloroformate | CH₃- | 1.4 |
| Ethyl chloroformate | CH₃CH₂- | 4.4 |
| Propyl chloroformate | CH₃CH₂CH₂- | 4.0 |
| Isopropyl chloroformate | (CH₃)₂CH- | 13.1 |
| Phenyl chloroformate | C₆H₅- | 53.2 |
| Data sourced from Queen, 1967, as cited in[5]. |
As the data shows, aromatic and secondary alkyl chloroformates are significantly more stable in water than primary alkyl chloroformates.[5][6]
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using Carbonochloridates
This protocol outlines the fundamental steps for setting up a reaction under anhydrous and inert conditions to minimize hydrolysis.[4][10]
1. Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, stir bar).
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is preferable).
-
Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).
2. Reagent and Solvent Preparation:
-
Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Ensure all other reagents are dry and free of moisture. Liquid reagents can be stored over molecular sieves if appropriate.
3. Reaction Setup:
-
Set up the reaction apparatus as shown in the diagram below. Maintain a positive flow of inert gas throughout the experiment.
-
Dissolve the substrate and any base (e.g., pyridine) in the anhydrous solvent in the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice-water bath. Low temperatures slow the rate of both the desired reaction and the competing hydrolysis.[11]
-
Using a dry syringe, slowly add the this compound to the stirred reaction mixture. A slow addition helps to control any exotherm and ensures the this compound reacts with the substrate rather than any trace moisture.
4. Reaction Monitoring and Workup:
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, perform an aqueous workup. Quenching the reaction with a saturated solution of a weak base like sodium bicarbonate can help neutralize any remaining acid.[12]
-
Extract the product with an appropriate organic solvent, dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chloroformates - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reddit - The heart of the internet [reddit.com]
Managing side reactions in carbonochloridate-mediated couplings.
Welcome to the technical support center for carbonochloridate-mediated couplings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate side reactions during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-mediated coupling reactions.
Issue 1: Low Yield of the Desired Amide/Peptide Product
Q1: My coupling reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low yields in this compound-mediated couplings can stem from several factors, primarily related to reagent quality, reaction conditions, and the formation of side products. Here are the common causes and their solutions:
-
Degradation of this compound Reagent: Carbonochloridates like isobutyl chloroformate (IBCF) and ethyl chloroformate are sensitive to moisture.[1] Hydrolysis of the reagent will reduce the amount available for the activation of your carboxylic acid, leading to incomplete conversion.
-
Sub-optimal Reaction Temperature: The formation of the mixed anhydride is typically carried out at low temperatures to ensure its stability.
-
Incorrect Stoichiometry or Choice of Base: The base is crucial for neutralizing the HCl produced during the reaction and for the deprotonation of the carboxylic acid. An inappropriate base or incorrect amount can hinder the reaction.
-
Solution: Use a non-nucleophilic tertiary amine base like N-methylmorpholine (NMP).[4] Ensure you are using the correct stoichiometry, typically one equivalent of base for the carboxylic acid.
-
-
Competing Side Reactions: The formation of symmetrical anhydrides or urethanes can consume the activated carboxylic acid or the amine, respectively, thus lowering the yield of your desired product.
-
Solution: Refer to the specific troubleshooting guides for these side reactions below (Issue 2 and Issue 3).
-
Issue 2: Formation of a Symmetrical Anhydride Byproduct
Q2: I have identified a significant amount of a symmetrical anhydride byproduct in my reaction mixture. Why is this happening and how can I prevent it?
A2: The formation of a symmetrical anhydride occurs when the mixed anhydride intermediate reacts with another molecule of the carboxylate anion instead of the desired amine nucleophile.[4]
-
Cause: This side reaction is often promoted by an excess of the carboxylate starting material or if the amine nucleophile is not added promptly after the formation of the mixed anhydride. The stability of the mixed anhydride is also a factor; some are more prone to disproportionation.[4]
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 equivalents) relative to the carboxylic acid to ensure full conversion to the mixed anhydride.
-
Order of Addition: Add the this compound slowly to the solution of the carboxylic acid and base at a low temperature. Once the mixed anhydride is formed (typically after a short activation time of a few minutes), add the amine nucleophile promptly.[2]
-
Choice of Chloroformate: The structure of the chloroformate can influence the stability of the mixed anhydride. For instance, mixed anhydrides derived from isobutyl chloroformate are widely used due to their high reactivity and the formation of innocuous byproducts.[3][5]
-
Issue 3: Urethane Formation as a Side Product
Q3: My reaction is producing a urethane byproduct. What is the cause of this side reaction?
A3: Urethane formation occurs when the amine nucleophile attacks the carbonate moiety of the mixed anhydride instead of the activated carbonyl center of the amino acid. This leads to the formation of a carbamate (urethane) and regenerates the starting carboxylic acid.[4]
-
Cause: This side reaction is influenced by the structure of the mixed anhydride and the reaction conditions. The presence of any unreacted chloroformate can also react with the amine to form a urethane.[4]
-
Mitigation Strategies:
-
Ensure Complete Consumption of Chloroformate: Add the chloroformate dropwise and ensure it has fully reacted to form the mixed anhydride before adding the amine.
-
Optimize Reaction Temperature: Lower temperatures generally favor the desired amide bond formation over urethane formation.
-
Issue 4: Isocyanate Formation when Using Amine Hydrochlorides
Q4: I am using an amine hydrochloride salt as my nucleophile and observing the formation of an isocyanate. How can I avoid this?
A4: When an amine hydrochloride is used, the presence of a base is required to liberate the free amine. However, the reaction of the amine with the this compound can lead to the formation of an isocyanate.[6][7]
-
Cause: The free amine can react with excess phosgene or a chloroformate to yield an isocyanate.[7][8] This is particularly a concern if the reaction conditions are not carefully controlled.
-
Preventative Measures:
-
Use the Free Amine: If possible, use the free amine instead of the hydrochloride salt to avoid the need for an additional equivalent of base, which can complicate the reaction.
-
Careful Control of Stoichiometry: Use a precise amount of base to neutralize the hydrochloride salt just before or during the coupling reaction.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C) to minimize the rate of isocyanate formation.[6]
-
Frequently Asked Questions (FAQs)
Q5: What is the optimal temperature range for this compound-mediated couplings?
A5: The activation of the carboxylic acid with the this compound is typically performed at low temperatures, ranging from -20 °C to 0 °C. A common temperature used is -15 °C.[2] After the addition of the amine, the reaction is often allowed to warm to room temperature and stirred for several hours.[3]
| Step | Temperature Range |
| Carboxylic Acid Activation | -20 °C to 0 °C |
| Amine Coupling | 0 °C to Room Temperature |
Q6: Which base is most suitable for these coupling reactions?
A6: A non-nucleophilic tertiary amine is the preferred choice of base. N-methylmorpholine (NMP) is frequently used as it has been shown to result in faster formation of the mixed anhydride compared to other bases like triethylamine (TEA).[4] The use of a hindered base minimizes the risk of the base itself acting as a nucleophile.
Q7: How can I monitor the progress of my coupling reaction?
A7: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][4] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Protocol 1: General Procedure for Amide/Peptide Coupling using Isobutyl Chloroformate
-
Dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cool the solution to -15 °C using a dry ice/acetone bath.[2]
-
Add N-methylmorpholine (1.0 equivalent) to the stirred solution.[2]
-
Slowly add isobutyl chloroformate (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at -15 °C.[2]
-
Stir the reaction mixture at -15 °C for approximately 5-10 minutes to allow for the formation of the mixed anhydride.[2]
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF or DCM.
-
Add the solution of the deprotected amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine) and the product purified by column chromatography.[6]
Visualizations
Caption: Key reaction pathways in this compound-mediated couplings.
Caption: Workflow for minimizing side reactions in couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 6. snorrisi.hi.is [snorrisi.hi.is]
- 7. Phosgene - Wikipedia [en.wikipedia.org]
- 8. Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Coupling Reactions to Minimize Racemization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical aspect of minimizing racemization during peptide synthesis by optimizing reaction temperature. Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity and safety of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during peptide coupling?
A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone intermediate allows for the loss of the original stereochemistry at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the proton from the alpha-carbon of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]
Q2: How does reaction temperature influence racemization?
A2: Higher reaction temperatures accelerate the rate of racemization.[1][2] While elevated temperatures can be beneficial for overcoming difficult couplings or peptide aggregation, they also provide the necessary energy to overcome the activation barrier for racemization.[2][3][4] Conversely, performing coupling reactions at lower temperatures (e.g., 0°C or room temperature) is a common strategy to reduce the rate of both the desired coupling reaction and the undesired racemization side reaction.[1][2]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[3][4][5] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser), phenylalanine (Phe), and aspartic acid (Asp).[5]
Q4: Aside from temperature, what other factors influence racemization?
A4: Several factors besides temperature play a crucial role in the extent of racemization:
-
Coupling Reagents and Additives: Carbodiimide reagents like DCC and DIC can lead to significant racemization if used alone. The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to suppress racemization by forming active esters that are less prone to oxazolone formation.[1]
-
Base: The type and concentration of the base used can significantly impact racemization. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred.[2]
-
Solvent: The polarity of the solvent can affect the rate of racemization. Less polar solvents may reduce racemization, but solvent choice is often dictated by the solubility of the reagents and the swelling of the solid support.[1]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin can increase the opportunity for oxazolone formation and subsequent racemization.[1]
Troubleshooting Guide: Significant Racemization Detected
If you have detected a significant level of diastereomeric impurities in your synthesized peptide, follow these troubleshooting steps to mitigate racemization in subsequent syntheses.
| Issue | Possible Cause | Recommended Solution |
| High level of D-isomer for a specific amino acid | High Coupling Temperature: The reaction temperature may be too high, especially for sensitive amino acids. | Action: Perform the coupling reaction at a lower temperature, such as 0°C. For microwave-assisted peptide synthesis (MW-SPPS), consider reducing the coupling temperature. For sensitive residues like His and Cys, lowering the temperature from 80°C to 50°C has been shown to limit racemization.[3][5] |
| Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide reagent without a racemization-suppressing additive. | Action: Always use carbodiimide coupling reagents (e.g., DIC) in conjunction with an additive like HOBt, HOAt, or Oxyma. For particularly sensitive amino acids, consider phosphonium or aminium/uronium reagents, though they can still cause some racemization.[1] | |
| Strong or Excess Base: The base used may be too strong or used in excess, promoting direct enolization. | Action: Use the minimum amount of base necessary. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2] | |
| Prolonged Pre-activation Time: The activated amino acid is allowed to stand for too long before coupling. | Action: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the protected amino acid and the peptide-resin simultaneously (in situ activation).[1] | |
| Polar Solvent: The solvent used may be promoting racemization. | Action: If reagent solubility and resin swelling permit, consider using a less polar solvent.[1] |
Data on Temperature and Racemization
Obtaining precise, quantitative data that directly correlates specific temperatures with racemization percentages across various amino acids and coupling conditions is challenging as it is highly dependent on the entire experimental setup. However, the available literature provides a clear qualitative and semi-quantitative understanding.
| Temperature Condition | Effect on Racemization | Amino Acids Most Affected | Notes |
| Elevated Temperature (e.g., 86°C) | High levels of racemization.[3][4] | Histidine (His), Cysteine (Cys) | Often used in microwave-assisted synthesis to accelerate coupling, but significantly increases the risk of racemization for sensitive residues.[3][4] |
| Microwave Synthesis (80°C) | Significant racemization.[5] | Histidine (His), Cysteine (Cys), Aspartic Acid (Asp) | Reducing the temperature is a key strategy to mitigate this.[5] |
| Microwave Synthesis (50°C) | Limited racemization compared to higher temperatures.[5] | Histidine (His), Cysteine (Cys) | A recommended temperature for coupling sensitive amino acids in MW-SPPS.[5] |
| Room Temperature (approx. 25°C) | Moderate level of racemization, generally acceptable for many amino acids but can be problematic for sensitive ones. | His, Cys, and others depending on conditions. | A common starting point for many coupling protocols. |
| Low Temperature (0°C) | Reduced rate of racemization.[1][2] | All amino acids, especially sensitive ones. | A standard recommendation to minimize racemization, though it may slow down the coupling reaction rate.[1] |
Experimental Protocols
General Low-Racemization Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for a manual coupling cycle in Fmoc-based SPPS designed to minimize racemization.
1. Deprotection:
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF).
-
Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Thoroughly wash the resin with DMF.
2. Amino Acid Activation and Coupling (In-situ):
-
In a separate vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected amino acid and 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma) in DMF.
-
Add the amino acid/additive solution to the washed, deprotected peptide-resin.
-
Immediately add 3-5 equivalents of the coupling reagent (e.g., DIC) to the reaction vessel.
-
If a base is required (e.g., for amino acid salts), add 1 equivalent of a weak, sterically hindered base like N-methylmorpholine (NMM).
-
Allow the coupling reaction to proceed with agitation. For sensitive amino acids, perform this step at 0°C for an extended period (e.g., 2-4 hours). For less sensitive amino acids, 1-2 hours at room temperature is often sufficient.
3. Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
4. Monitoring:
-
Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.
Visualizations
Caption: Factors influencing racemization via oxazolone formation.
Caption: Workflow for SPPS with optimized temperature control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of crude carbonochloridate products by distillation or chromatography.
Technical Support Center: Purification of Crude Carbonochloridates
This guide provides troubleshooting advice and frequently asked questions for the purification of crude carbonochloridate products by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development who encounter specific challenges during these purification processes.
Decision Guide: Choosing the Right Purification Method
The selection of an appropriate purification technique is critical for achieving the desired purity and yield of this compound products. The decision between distillation and chromatography depends primarily on the thermal stability of the compound and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Purification by Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[1][2] For carbonochloridates, this is often performed under vacuum to reduce the required temperature and prevent thermal degradation.[3]
Troubleshooting Guide: Distillation
Q1: My product is decomposing in the distillation flask. What can I do?
A: Product decomposition is often due to excessive temperatures.[4]
-
Reduce the Pressure: The most effective solution is to perform the distillation under a higher vacuum. This lowers the boiling point of your compound.
-
Use a Milder Heat Source: Switch from a heating mantle to an oil bath for more uniform and controlled heating.
-
Minimize Residence Time: Use a short-path distillation apparatus for thermally sensitive compounds to minimize the time the product spends at high temperatures.[3]
Q2: The temperature reading is unstable and fluctuating during distillation. Why is this happening?
A: Unstable temperature readings can indicate several problems.[5]
-
Improper Thermometer Placement: Ensure the thermometer bulb is positioned correctly, typically just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
-
Inconsistent Heating: Uneven heating can cause bumping or sporadic boiling. Ensure the heat source is stable and the liquid is stirred.
-
Pressure Fluctuations: Check your vacuum source and all seals for leaks. An unstable vacuum will cause the boiling point to fluctuate.
Q3: I am seeing poor separation between my product and impurities. How can I improve this?
A: Achieving good separation requires optimizing the distillation process.[6]
-
Use a Fractionating Column: For compounds with close boiling points, a simple distillation setup is insufficient. A fractionating column provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation.[1][6]
-
Control the Distillation Rate: A slow and steady distillation rate (e.g., 1 drop per 20-30 seconds) is crucial for achieving equilibrium within the column and obtaining the best separation.[6]
-
Increase Reflux Ratio: In a fractional distillation, increasing the amount of condensate that returns to the column (reflux) can improve separation purity, though it may increase the distillation time.[7]
Q4: The distillation column is flooding (filling with liquid). What causes this?
A: Flooding occurs when the upward flow of vapor is too high, preventing the downward flow of liquid condensate.[5][8]
-
Excessive Heating: The most common cause is too high a boil-up rate. Reduce the heat input to the distillation flask.
-
High Feed Rate: If using a continuous setup, reduce the feed rate into the column.[8]
-
Column Obstruction: Ensure the column packing or trays are not blocked or damaged.[8]
Frequently Asked Questions (FAQs): Distillation
Q1: What type of distillation is best for carbonochloridates?
A: Vacuum fractional distillation is generally the most suitable method. The vacuum lowers the boiling point to prevent decomposition, while the fractionating column allows for the separation of components with different volatilities.[1]
Q2: How do I know what pressure to use for my vacuum distillation?
A: The ideal pressure is one that lowers the boiling point of your this compound to a temperature where it is stable for the duration of the distillation. This often requires consulting literature for similar compounds or careful experimentation, starting with a higher vacuum (lower pressure).
Q3: Can I distill a solid this compound?
A: Yes, if the solid melts at a temperature below its boiling point under vacuum, it can be distilled. Steam distillation may also be an option for some high-boiling, water-immiscible compounds.[9]
Data Presentation: Distillation Parameters
The following table provides illustrative data for the vacuum distillation of a hypothetical this compound. Actual values will vary based on the specific compound.
| Parameter | Value | Purpose |
| Pressure | 1.0 mmHg | To reduce the boiling point and prevent thermal degradation. |
| Oil Bath Temperature | 100-120 °C | Provides a stable and even heat source. |
| Head Temperature (B.P.) | 85-90 °C | The temperature at which the pure product distills. |
| Distillation Rate | ~1 drop / 20 sec | Ensures good separation efficiency in the fractionating column.[6] |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a dry fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.
-
Charge the Flask: Add the crude this compound product and a magnetic stir bar to the distillation flask.
-
Begin Distillation: Start the stirrer and the condenser cooling water. Slowly apply the vacuum.
-
Apply Heat: Once the desired pressure is stable, begin heating the distillation flask using an oil bath.
-
Collect Fractions: Collect any initial low-boiling impurities as a "forerun" fraction. When the temperature stabilizes at the boiling point of the desired product, switch to a new receiving flask to collect the pure this compound.
-
Shutdown: Once the product has been collected, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Workflow for Distillation
Caption: General workflow for purification by distillation.
Purification by Chromatography
Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.[2][10] For carbonochloridates, which can be sensitive to acidic silica (B1680970) gel, careful selection of the stationary and mobile phases is critical.
Troubleshooting Guide: Chromatography
Q1: My product is decomposing on the silica gel column. How can I prevent this?
A: Carbonochloridates can be sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica: Treat the silica gel with a base, such as triethylamine (B128534) (~1% in your eluent), to neutralize the acidic silanol (B1196071) groups.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded phase like diol or cyano.[11]
-
Work Quickly and Cold: If possible, run the chromatography at a lower temperature (in a cold room) and minimize the time the compound spends on the column.
Q2: I'm getting very poor separation (overlapping peaks). What should I do?
A: Poor resolution can be addressed by modifying several parameters.
-
Optimize the Mobile Phase: The polarity of the eluent is critical. Use TLC to find a solvent system that gives good separation (Rf values between 0.2 and 0.5). A shallower solvent gradient during the column run can also improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase fails, try a different stationary phase with different selectivity.[12]
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the column is packed uniformly.
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution. Reduce the amount of crude product applied to the column.
Q3: My compound is not eluting from the column. What is the problem?
A: The compound is likely too strongly adsorbed to the stationary phase.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
-
Check for Irreversible Binding: It is possible the compound has reacted with the stationary phase. In this case, you may need to choose a more inert stationary phase.[11]
Q4: The solvent is flowing very slowly or not at all. What's wrong?
A: Slow flow is usually due to high backpressure.
-
Particle Size: The stationary phase particles may be too fine.[12]
-
Column Blockage: The frit at the bottom of the column may be clogged with fine particles or precipitated sample.
-
Viscous Solvent: The mobile phase may be too viscous. Consider a different solvent system.
Frequently Asked Questions (FAQs): Chromatography
Q1: What is the difference between normal-phase and reversed-phase chromatography?
A: In normal-phase chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase is non-polar.[13] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.[12] The choice depends on the polarity of the this compound.
Q2: How do I choose the right solvent system?
A: Thin-Layer Chromatography (TLC) is the best way to screen for an effective solvent system. The goal is to find a system where your desired compound has an Rf value of approximately 0.3-0.4, and is well-separated from impurities.
Q3: What is "flash chromatography"?
A: Flash chromatography is a rapid form of column chromatography that uses positive pressure (from nitrogen or air) to force the mobile phase through the column more quickly. This reduces purification time, which can be beneficial for sensitive compounds.
Data Presentation: Chromatography Parameters
This table provides an example of parameters for purifying a moderately polar this compound.
| Parameter | Selection | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1% Et₃N) | Standard choice, deactivated to prevent product decomposition.[11] |
| Column Dimensions | 40 mm x 200 mm | Depends on the scale of the purification. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient (5% -> 30% EtOAc) | A gradient is used to first elute non-polar impurities, then the product. |
| Loading Method | Dry Loading | Adsorbing the crude product onto a small amount of silica prevents band broadening. |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool and a layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to settle into a uniform bed. Use pressure to pack the bed tightly and push the excess solvent through until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent. Add a small amount of silica gel, and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the column.
-
Begin Elution: Carefully add the mobile phase to the column. Apply pressure to the top of the column to begin the flow.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Increase Polarity: If using a gradient, gradually increase the proportion of the more polar solvent in your mobile phase to elute compounds with higher affinity for the stationary phase.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Chromatography
Caption: General workflow for purification by chromatography.
References
- 1. Khan Academy [khanacademy.org]
- 2. differencebetween.com [differencebetween.com]
- 3. US4990222A - Process for the purification of thermolabile compounds by distillation - Google Patents [patents.google.com]
- 4. petropartners.co.uk [petropartners.co.uk]
- 5. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Crude Oil and Fractional Distillation: Complete Guide | 123 Oil [123oil.co.uk]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification Strategies for Reactions Involving Benzyl Chloroformate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of excess benzyl chloroformate (Cbz-Cl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess benzyl chloroformate from a reaction mixture?
A1: The most common methods for removing excess benzyl chloroformate involve quenching the reactive chloroformate, followed by an aqueous workup, or purification by chromatography. The choice of method depends on the stability of the desired product and the scale of the reaction. Key methods include:
-
Aqueous Workup with a Mild Base: Washing the reaction mixture with an aqueous solution of a mild base, such as sodium bicarbonate, is a widely used technique.[1][2] This method converts the benzyl chloroformate into water-soluble byproducts that can be easily separated in an extractive workup.
-
Quenching with a Nucleophile: Adding a nucleophilic quenching agent, such as aqueous ammonia, rapidly converts benzyl chloroformate into a more easily removable derivative.
-
Flash Column Chromatography: For compounds that are sensitive to aqueous conditions or when a high degree of purity is required, flash column chromatography is an effective purification method.[3]
-
Distillation: In some cases, particularly for large-scale reactions and when the desired product is not volatile, distillation can be used to remove benzyl chloroformate and other volatile impurities.
Q2: Why is it important to remove excess benzyl chloroformate?
A2: Excess benzyl chloroformate must be removed from a reaction mixture for several reasons:
-
Toxicity and Reactivity: Benzyl chloroformate is a corrosive and lachrymatory compound.[4][5] Its presence in the final product can pose health risks and lead to unwanted side reactions upon storage or further use.
-
Interference with Subsequent Steps: Residual benzyl chloroformate can interfere with subsequent synthetic steps, leading to the formation of impurities and a reduction in overall yield.
-
Product Purity: For applications in drug development and materials science, high product purity is essential. Residual benzyl chloroformate is considered a significant impurity.
Q3: What are the decomposition products of benzyl chloroformate during an aqueous workup?
A3: Benzyl chloroformate decomposes in the presence of water and bases. The primary decomposition products are benzyl alcohol, carbon dioxide, and hydrochloric acid.[4] The hydrochloric acid is neutralized by the base used in the workup.
Troubleshooting Guides
Issue 1: Incomplete removal of benzyl chloroformate after a standard aqueous workup with sodium bicarbonate.
Possible Cause:
-
Insufficient Base: The amount of sodium bicarbonate used may not be sufficient to neutralize all the hydrochloric acid produced during the reaction and quench the excess benzyl chloroformate.
-
Insufficient Washing: A single wash may not be enough to remove all the byproducts and unreacted benzyl chloroformate, especially if a large excess was used.
-
Phase Transfer Issues: Poor mixing between the organic and aqueous layers can lead to inefficient extraction of the impurities.
Solutions:
-
Increase the Amount of Base: Use a saturated solution of sodium bicarbonate for the washes. Ensure that the aqueous phase is basic (pH > 8) after the final wash.
-
Perform Multiple Washes: Wash the organic layer multiple times (e.g., 3 x 50 mL for a 100 mL organic phase) with the bicarbonate solution.
-
Ensure Thorough Mixing: Shake the separatory funnel vigorously during each wash to maximize the surface area between the two phases, allowing for efficient extraction.
-
Consider a Brine Wash: After the bicarbonate washes, a wash with saturated aqueous sodium chloride (brine) can help to remove residual water and some polar impurities from the organic layer.
Issue 2: The desired product is sensitive to water or basic conditions.
Possible Cause:
-
The functional groups in the desired product are susceptible to hydrolysis or other base-mediated degradation.
Solutions:
-
Use a Non-Aqueous Workup: Consider quenching the excess benzyl chloroformate with a non-aqueous method. Adding a volatile amine, such as pyridine or triethylamine, followed by evaporation can be effective. The resulting ammonium salt can often be removed by filtration or trituration.
-
Employ Flash Column Chromatography: This is the most reliable method for purifying sensitive compounds. A suitable solvent system can be developed using thin-layer chromatography (TLC) to separate the product from benzyl chloroformate and its byproducts.
-
Use a Scavenger Resin: Polystyrene-supported amine resins can be used to quench and remove excess benzyl chloroformate. The resin is then simply filtered off, providing a non-aqueous workup.
Data Presentation
The following table summarizes the advantages and disadvantages of the primary methods for removing excess benzyl chloroformate, along with typical conditions.
| Method | Reagent/Conditions | Advantages | Disadvantages | Typical Product Recovery |
| Aqueous Workup | Saturated NaHCO₃ or Na₂CO₃ solution | Inexpensive, effective for many compounds, removes acidic byproducts. | Not suitable for water-sensitive products, can lead to emulsions. | >90% |
| Quenching | Aqueous Ammonia (e.g., 2 M solution) | Fast and efficient quenching. | The resulting benzyl carbamate may require chromatography for removal. | 85-95% |
| Flash Chromatography | Silica gel, solvent system determined by TLC | High purity achievable, suitable for sensitive compounds. | Time-consuming, potential for product loss on the column. | 70-90% |
Experimental Protocols
Protocol 1: Aqueous Workup with Saturated Sodium Bicarbonate
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to a volume that is easily handled in a separatory funnel.
-
First Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing procedure (steps 3-5) two more times with fresh saturated sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter or decant the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Ammonia
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a 2 M aqueous solution of ammonia to the stirred reaction mixture. The amount of ammonia should be in molar excess (typically 2-3 equivalents) relative to the initial amount of benzyl chloroformate.
-
Stirring: Stir the mixture vigorously at 0 °C for 30 minutes.
-
Aqueous Workup: Proceed with a standard aqueous workup as described in Protocol 1 to remove the resulting benzyl carbamate and other water-soluble byproducts.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system should provide good separation between the desired product and benzyl chloroformate (and its byproducts like benzyl alcohol), with the product having an Rf value of approximately 0.2-0.4. A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system as a slurry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Troubleshooting low yields in the synthesis of carbamates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in carbamate synthesis.
Troubleshooting Guides
This section offers a structured approach to diagnosing and solving problems encountered during carbamate formation.
Issue 1: Low or No Carbamate Yield
Low or nonexistent yields are a common frustration in carbamate synthesis. A systematic check of reagents, reaction conditions, and reaction progress can often identify the root cause.
Initial Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting of low yields.
Q: My carbamate formation reaction has a low or no yield. What are the first things to check?
A: Several factors can contribute to low or no yield. Begin by systematically evaluating the following:
-
Reagent Quality: Verify the purity and quality of your starting materials, including the amine and the carbonyl source (e.g., di-tert-butyl dicarbonate (Boc₂O), benzyl chloroformate (Cbz-Cl), isocyanate). Impurities can interfere with the reaction.[1]
-
Solvent Quality: Ensure you are using fresh, anhydrous solvents. Water can react with many reagents used in carbamate synthesis, such as isocyanates and chloroformates, leading to undesired side products and consumption of starting materials.[1][2]
-
Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions require heating to proceed, while others need to be cooled to prevent side reactions.[3] Ensure the reaction has been allowed to run for a sufficient amount of time.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the starting material is being consumed and if the product is forming.[1]
Issue 2: Significant Side Product Formation
The formation of byproducts is a common cause of low yields of the desired carbamate. Identifying and mitigating these side reactions is crucial.
Q: I'm observing a significant amount of symmetrical urea by-product. What is the cause and how can I prevent it?
A: Symmetrical urea formation is a frequent side reaction, especially when using isocyanates or chloroformates.[2] It occurs when an isocyanate intermediate reacts with an amine. This amine can be the starting material or one that is generated in-situ from the hydrolysis of the isocyanate by residual water.[2]
Strategies to Minimize Symmetrical Urea Formation:
-
Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to prevent the hydrolysis of isocyanates.[2]
-
Optimize Reagent Addition: When generating an isocyanate in situ, slowly add the amine to the phosgene equivalent to keep the free amine concentration low.[2] For reactions with chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction.[2]
-
Use Alternative Reagents: Consider using carbonyldiimidazole (CDI), which reacts with the amine to form a carbamoylimidazole intermediate. This intermediate then reacts with an alcohol to produce the carbamate, often with minimal urea formation.[2]
Q: My reaction is producing N-alkylated or over-alkylated byproducts. How can I minimize these?
A: N-alkylation can occur when using alkyl halides in the presence of an amine, particularly in greener methods utilizing CO₂.[4] Over-alkylation can happen if the carbamate product itself is nucleophilic enough to react with the alkylating agent.[3]
Mitigation Strategies:
-
Ensure Complete Carbamate Formation First: If the synthesis involves a two-step process of carbamate formation followed by alkylation, ensure the first step goes to completion or purify the carbamate before proceeding.[3]
-
Control Stoichiometry: Carefully control the amount of the alkylating agent. Using it as the limiting reagent or in a slight excess (e.g., 1.1 equivalents) can favor mono-alkylation.[3]
-
Slow Addition at Low Temperature: Adding the alkylating agent slowly at a reduced temperature can improve selectivity for the desired product.[3]
-
Increase CO₂ Concentration: In CO₂-based syntheses, a higher concentration of carbon dioxide can accelerate the desired carbamate formation over N-alkylation.[4]
Decision-Making Diagram for Addressing Common Side Reactions
Caption: A decision-making diagram for addressing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for carbamate synthesis?
A1: The most prevalent methods include the reaction of amines with reagents like di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl).[1] Other common routes involve the reaction of isocyanates with alcohols.[1][5] Greener alternatives using carbon dioxide with amines and alkyl halides are also gaining prominence.[4][5]
Q2: What is the role of a base in carbamate formation, and which one should I choose?
A2: A base is often employed to deprotonate the amine, increasing its nucleophilicity.[1] The choice of base can significantly impact the reaction yield.[1] For Boc protections, triethylamine (TEA) or sodium hydroxide are common.[1] For Cbz protections, an inorganic base or a tertiary amine is often used.[1] In some modern methods utilizing CO₂, strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective.[4][6]
Effect of Base on Carbamate Yield
| Base | pKa (in CH₃CN) | Yield (%) |
| Triethylamine (TEA) | 18.8 | Low/No Yield |
| DBU | 24.3 | High Yield |
| TMG | 23.3 | 78% |
| TBD | 26.0 | 68% |
| Data compiled from studies on specific carbamate syntheses utilizing CO₂.[6][7] Yields are highly substrate and condition dependent. |
Q3: How does the choice of solvent affect carbamate synthesis?
A3: The solvent is critical as it affects the solubility of reactants, reaction rate, and the stability of intermediates.[1] Common solvents for carbamate synthesis include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and methanol (MeOH).[1] The optimal solvent will depend on the specific reagents and reaction conditions.
Q4: I am having difficulty with product purification. What are some common issues and solutions?
A4: Purification can be challenging due to the properties of the carbamate product.
-
Product Precipitation: If the product precipitates during the reaction, consider using a solvent in which it is more soluble or performing the reaction at a higher dilution.[1]
-
High Aqueous Solubility: If the product is highly soluble in the aqueous phase during workup, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water and improve extraction efficiency into the organic layer.[1]
-
Emulsion Formation: Emulsions during extraction can be broken up by filtering the mixture through a pad of Celite.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent such as THF or DCM (10 mL).[1]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents). If a base like triethylamine (1.5 equivalents) is used, it can be added before the Boc₂O.[1]
-
Reaction: Stir the mixture at room temperature.[1]
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.[1]
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous solutions to remove impurities.[1]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the Boc-protected product.[1]
Protocol 2: General Procedure for Cbz Protection of an Amine
-
Dissolution: Suspend the amine (12 mmol, 1.2 equivalents) in a 3 N aqueous NaOH solution (1.1 equivalents).[1]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[1]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (10.0 mmol, 1.0 equivalent) dropwise to the stirred mixture.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 3 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Workup: Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether, 2 x 50 mL).[1]
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the Cbz-protected product.[1]
Experimental Workflow for Carbamate Synthesis
Caption: A typical experimental workflow for carbamate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
Techniques for purifying chloromethyl chloroformate from reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl chloroformate. The following sections detail techniques for purifying chloromethyl chloroformate from common impurities found in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude chloromethyl chloroformate reaction mixture?
A1: The synthesis of chloromethyl chloroformate, typically through the photochlorination of methyl chloroformate, often results in a mixture containing several impurities.[1][2] The primary contaminants include:
-
Methyl chloroformate (MCF): Unreacted starting material.[1][3]
-
Dichloromethyl chloroformate (DCMC): A byproduct formed from further chlorination.[1][2][3]
-
Trichloromethyl chloroformate (TCMC) or Diphosgene: Another potential polychlorinated byproduct.[1][2][4]
Q2: Why is fractional distillation not always effective for purifying chloromethyl chloroformate?
A2: While fractional distillation can be used to remove lower-boiling impurities like methyl chloroformate (boiling point: 70-72°C), it is often ineffective for separating chloromethyl chloroformate (boiling point: ~106-107°C) from dichloromethyl chloroformate (boiling point: ~111°C).[1][5] The close boiling points of these two compounds make achieving high purity by distillation alone very challenging.[1][3]
Q3: What is the primary alternative to fractional distillation for purifying chloromethyl chloroformate?
A3: A widely documented method involves the selective decomposition of chlorinated impurities by heating the crude mixture in the presence of a nucleophilic catalyst.[1][4][6] This technique effectively removes dichloromethyl chloroformate and trichloromethyl chloroformate without the need for a complex distillation setup.[1][3]
Q4: How can I determine the purity of my chloromethyl chloroformate sample?
A4: The purity of chloromethyl chloroformate is typically determined using gas chromatography (GC).[1][4] For detecting trace amounts, especially in pharmaceutical applications, a more sensitive method like reverse-phase high-performance liquid chromatography (RP-LC) can be employed after derivatization, as chloromethyl chloroformate itself is not UV active.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low purity of chloromethyl chloroformate after purification. | Incomplete decomposition of impurities during catalytic treatment. | Increase the reaction time or temperature slightly. Ensure the catalyst is active and properly dispersed in the mixture. |
| Inefficient separation during distillation. | For fractional distillation, ensure your column has a sufficient number of theoretical plates and optimize the reflux ratio. | |
| Product degradation during purification. | Excessive heat applied during distillation or catalytic treatment. | For distillation, consider using vacuum distillation to lower the boiling point.[8] For catalytic treatment, carefully control the temperature and avoid overheating. |
| Presence of moisture leading to hydrolysis. | Ensure all glassware is thoroughly dried and perform the purification under an inert atmosphere (e.g., nitrogen or argon).[9] | |
| Difficulty removing the catalyst after treatment. | The catalyst is a salt that may be difficult to separate by filtration. | After the reaction, the purified chloromethyl chloroformate is typically separated from the non-volatile catalyst by simple distillation or vacuum transfer.[3] |
Experimental Protocols
Protocol 1: Purification by Catalytic Decomposition of Impurities
This method focuses on the selective removal of dichloromethyl chloroformate (DCMC) and trichloromethyl chloroformate (TCMC).
Materials:
-
Crude chloromethyl chloroformate mixture
-
Nucleophilic catalyst (e.g., Benzyltributylammonium chloride (BTBAC) or Hexamethyl guanidinium chloride hydrochloride (HMGC1-HC1))[4]
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, condenser, and a gas outlet to a scrubber.
Procedure:
-
Charge the round-bottom flask with the crude chloromethyl chloroformate mixture.
-
Add the nucleophilic catalyst to the mixture. The catalyst loading is typically a small percentage of the total weight of the crude material.
-
Begin stirring the mixture.
-
Heat the reaction mixture to a temperature between 70°C and the reflux temperature of the mixture (approximately 92°C to 110°C).[1][4]
-
Maintain this temperature while continuously removing the volatile gaseous decomposition products (e.g., hydrogen chloride, carbon monoxide, phosgene) through the condenser and into a scrubber.[1][4]
-
The reaction progress can be monitored by GC analysis to confirm the disappearance of DCMC and TCMC.
-
Once the decomposition is complete, the substantially pure chloromethyl chloroformate can be recovered by distillation, leaving the non-volatile catalyst behind in the reaction flask.[3]
Protocol 2: Purification by Fractional Distillation
This method is primarily for the removal of methyl chloroformate (MCF).
Materials:
-
Crude chloromethyl chloroformate mixture
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum pump (optional, for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the distillation flask with the crude chloromethyl chloroformate mixture.
-
Begin heating the flask gently.
-
Collect the first fraction, which will be enriched in the lower-boiling methyl chloroformate (boiling point ~70-72°C).
-
Gradually increase the temperature to distill the chloromethyl chloroformate (boiling point ~106-107°C).[5][8]
-
Collect the chloromethyl chloroformate fraction in a separate receiving flask.
-
Higher-boiling impurities, such as dichloromethyl chloroformate, will remain in the distillation flask.
-
For heat-sensitive applications, this process can be performed under reduced pressure (vacuum distillation) to lower the boiling points of the components.[8]
Quantitative Data Summary
| Purification Method | Initial Purity (Example) | Final Purity Achieved | Key Impurities Removed | Reference |
| Catalytic Decomposition | CMCF: < 65%MCF: 5-30%DCMC: 2-35% | CMCF: ≥ 98%MCF: < 1%DCMC: < 1% | Dichloromethyl chloroformate, Trichloromethyl chloroformate | [1][4] |
| Fractional Distillation | Varies | Can achieve high purity from MCF | Methyl chloroformate | [1][3] |
Visualizations
References
- 1. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 2. US20040152911A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 3. Synthesis and uses of pure chloromethyl chloroformate and an economical new route to trichloroacryloyl chloride - ProQuest [proquest.com]
- 4. WO2004072014A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 5. Chloromethyl chloroformate | 22128-62-7 | Benchchem [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. svrkgdc.ac.in [svrkgdc.ac.in]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Addressing difficult couplings in solid-phase peptide synthesis.
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges encountered during their experiments, with a specific focus on addressing difficult couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of difficult or incomplete coupling reactions in SPPS?
Difficult couplings in SPPS primarily stem from two sources: peptide aggregation and steric hindrance. As the peptide chain elongates, it can fold into secondary structures like β-sheets, leading to on-resin aggregation.[1] This aggregation can physically block the N-terminal amine, preventing the next amino acid from coupling efficiently. Steric hindrance becomes a significant issue when coupling bulky or β-branched amino acids (e.g., Val, Ile, Thr) or N-methylated amino acids.[2][3]
Q2: My coupling reaction is incomplete. What are the immediate troubleshooting steps I can take?
If a coupling reaction is found to be incomplete through a monitoring test like the Kaiser test, several immediate actions can be taken.[4] The simplest approach is to "double couple," which involves repeating the coupling step with fresh reagents.[5] Alternatively, extending the reaction time or slightly increasing the temperature (e.g., to 35-40°C) can improve coupling efficiency, though caution is needed to avoid racemization.[6][7] If these methods fail, a capping step using a reagent like acetic anhydride can be performed to terminate the unreacted chains and prevent the formation of deletion peptides.
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
For sterically hindered amino acids, standard coupling reagents may be insufficient.[8] More potent activating agents are often required. Uronium/aminium salts like HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP are generally more effective.[6] HATU is frequently preferred due to its high reactivity and ability to suppress racemization.[6][9] For particularly challenging couplings, such as those involving α,α-disubstituted amino acids, reagents like TFFH that generate amino acid fluorides in situ can be highly effective.[10]
Q4: How can I prevent peptide aggregation during synthesis?
A proactive approach is the most effective way to manage peptide aggregation.[11] Key strategies include:
-
Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the spacing between peptide chains.[11] Resins with polyethylene glycol (PEG) linkers can also enhance solvation.
-
"Difficult Sequence" Strategies: For sequences known to aggregate, incorporate backbone-disrupting elements. Pseudoproline dipeptides and 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected derivatives can disrupt secondary structure formation.[1]
-
Solvent Choice: Using more polar, aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of or in combination with dimethylformamide (DMF) can be beneficial.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been used successfully for hydrophobic peptides.[12]
Q5: What are chaotropic salts and how do they help in difficult couplings?
Chaotropic salts, such as LiCl and NaClO₄, are agents that disrupt the structure of water and can break down non-covalent interactions, including the hydrogen bonds that lead to peptide aggregation.[11] Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before a difficult coupling step can help to break up existing aggregates, making the N-terminus more accessible for the incoming amino acid.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing On-Resin Aggregation
Symptom: A noticeable shrinking of the resin bed is a strong indicator of on-resin aggregation. Additionally, monitoring tests like the Kaiser test may give false negative results as the aggregated peptide chains can make the N-terminal amines inaccessible to the ninhydrin reagent.
Diagnostic Workflow:
Guide 2: Strategies for Overcoming Aggregation-Induced Difficult Couplings
If aggregation is confirmed, the following strategies can be employed, starting with the least disruptive.
Strategy Workflow:
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Base Required | Typical Reaction Time (min) | Relative Efficacy for Hindered Couplings |
| DIC/HOBt | Carbodiimide | DIPEA | 60 - 120 | Moderate |
| HBTU | Uronium Salt | DIPEA | 30 - 60 | High |
| HATU | Uronium Salt | DIPEA/LUT | 15 - 45 | Very High[6] |
| PyBOP | Phosphonium Salt | DIPEA | 30 - 60 | High[6] |
| COMU | Uronium Salt | DIPEA | 15 - 30 | Very High[10] |
This table summarizes general observations. Optimal conditions may vary based on the specific peptide sequence.
Table 2: Effectiveness of Anti-Aggregation Strategies
| Strategy | Purity of Crude Peptide (%) | Yield (%) | Notes |
| Standard SPPS (HBTU/HOBt) | 65 | 55 | Significant aggregation observed, leading to incomplete reactions.[11] |
| Standard SPPS (HATU/HOAt) | 75 | 68 | A more efficient coupling reagent improved the outcome but did not fully resolve aggregation.[11] |
| Microwave-Assisted SPPS | >90 | >80 | Rapid heating effectively prevented aggregation.[11] |
| Pseudoproline Dipeptide Insertion | >95 | >90 | The introduction of a backbone-disrupting element resulted in a dramatic improvement.[11] |
Data adapted from a study on a known aggregation-prone peptide sequence.[11]
Experimental Protocols
Protocol 1: On-Resin Aggregation Assessment (Resin Swelling Test)
This protocol provides a qualitative method to assess on-resin aggregation by observing changes in resin volume.[11]
-
Initial Volume Measurement: Before starting the synthesis, swell a known mass of resin in DMF in a graduated vessel (e.g., a fritted syringe with volume markings) and record the initial swollen volume.
-
Synthesis Progression: Proceed with the SPPS cycles.
-
Volume Measurement at Intervals: After every 5-10 coupling cycles, or if you suspect aggregation, perform the following: a. Ensure the peptide-resin is in a known volume of DMF. b. Gently tap the vessel to allow the resin to settle. c. Record the volume of the swollen peptide-resin.
-
Interpretation: A significant decrease in the swollen resin volume, compared to the expected gradual increase as the peptide chain grows, is a strong indication of on-resin aggregation.[11]
Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes how to use a chaotropic salt wash to disrupt existing peptide aggregation before a difficult coupling step.[11]
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, proceed to the chaotropic wash.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.[11]
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard coupling protocol using your chosen activated amino acid.
Protocol 3: General Protocol for Microwave-Assisted Difficult Coupling
Microwave irradiation can accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids and for preventing aggregation by shortening reaction times.[6]
-
Reagent Preparation: In a separate vessel, dissolve the Fmoc-amino acid (5 eq.), coupling reagent (e.g., HATU, 4.9 eq.), and a base (e.g., DIPEA, 10 eq.) in the appropriate volume of DMF.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Addition to Resin: Add the activated amino acid solution to the deprotected peptide-resin.
-
Microwave Irradiation: Place the reaction vessel in the microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 5-15 minutes. It is crucial to control the temperature to avoid side reactions.[6]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a coupling completion test (e.g., Kaiser test) to ensure the reaction has gone to completion.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. mesalabs.com [mesalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating the Challenges of Cbz-Protection for Sterically Hindered Amines: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, the protection of amine functionalities is a critical step in multi-step organic synthesis. The benzyloxycarbonyl (Cbz) group is a widely used protecting group due to its stability and ease of removal. However, its application to sterically hindered amines often presents significant challenges, leading to low yields and incomplete reactions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Cbz-protection for these challenging substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Cbz-protection of sterically hindered amines.
Problem: Low or No Conversion to the Cbz-Protected Amine
-
Potential Cause 1: Insufficient Reagent Reactivity.
-
Solution: For highly hindered amines, the standard benzyl chloroformate (Cbz-Cl) may not be electrophilic enough to react efficiently. Consider using a more reactive Cbz-donating reagent. N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a good alternative as the succinimide is a better leaving group, enhancing the reagent's reactivity.[1][2]
-
-
Potential Cause 2: Inadequate Base.
-
Solution: The choice of base is crucial. For sterically hindered amines, a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the reaction. While sodium bicarbonate (NaHCO₃) is commonly used in standard Schotten-Baumann conditions, it may not be sufficiently strong for hindered substrates.[3] Consider using stronger bases like Diisopropylethylamine (DIPEA) or 2,6-lutidine. It is also critical to use at least two equivalents of the base to neutralize the generated acid and drive the reaction forward.
-
-
Potential Cause 3: Steric Hindrance Impeding Reaction.
-
Solution: Increasing the reaction temperature and prolonging the reaction time can help overcome the high activation energy associated with sterically hindered substrates. However, this should be done cautiously to avoid potential side reactions or decomposition of reagents. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
-
Potential Cause 4: Poor Reagent Quality.
-
Solution: Benzyl chloroformate is sensitive to moisture and can degrade over time.[4] Use freshly opened or properly stored reagent. The purity of Cbz-Cl can be checked by spectroscopic methods if degradation is suspected.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Cbz-protection of an amine?
A1: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Cbz-reagent (e.g., Cbz-Cl). This is followed by the departure of the leaving group (e.g., chloride). The reaction generates an acidic byproduct (e.g., HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.[3]
Q2: What are common side reactions when protecting sterically hindered amines?
A2: Besides incomplete reaction, potential side reactions include decomposition of the Cbz-reagent, especially in the presence of moisture. If the substrate contains other nucleophilic functional groups, they might also react, although amines are generally more nucleophilic.
Q3: Can I use aqueous conditions for the Cbz-protection of sterically hindered amines?
A3: While aqueous conditions, such as the Schotten-Baumann reaction, are common for Cbz-protection, they might not be optimal for highly hindered and less water-soluble amines.[5] A biphasic system with an organic solvent or the use of phase-transfer catalysts might be necessary. Alternatively, anhydrous organic solvents with a suitable organic base are often more effective for these substrates.
Q4: Are there any catalytic methods to improve the efficiency of Cbz-protection for hindered amines?
A4: Yes, certain catalysts can enhance the reaction rate. For instance, the use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction, although it should be used with caution as it can also promote side reactions. More recent methods involve the use of catalysts like dodecatungstophosphoric acid hydrate or carrying out the reaction in media like polyethylene glycol (PEG) to improve yields.[4][6]
Data Presentation: Comparison of Cbz-Protection Methods for Hindered Amines
The following table summarizes different methodologies for the Cbz-protection of sterically hindered amines, providing a comparative overview of their effectiveness.
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Di-tert-butylamine | Cbz-Cl | NaHCO₃ | Dichloromethane | Reflux | 24 | Low/No Reaction | General Knowledge |
| Di-tert-butylamine | Cbz-OSu | DIPEA | Acetonitrile | 25 | 12 | Moderate | Inferred from[1] |
| 2,2,6,6-Tetramethylpiperidine | Cbz-Cl | n-BuLi | THF | -78 to 25 | 4 | 75 | Synthetic Protocol |
| General Hindered Amines | Cbz-Cl | - | Water | 25 | 0.5-2 | >90 (for less hindered) | [5] |
| General Hindered Amines | Cbz-Cl | - | PEG-600 | 25 | 0.5-1 | High | [4] |
Experimental Protocols
Protocol 1: Cbz-Protection of a Hindered Amine using Cbz-Cl and NaHCO₃ (Schotten-Baumann Conditions)
This protocol is a standard method but may require optimization for highly hindered amines.
-
Dissolve the Amine: Dissolve the sterically hindered amine (1.0 eq.) in a suitable solvent such as a 2:1 mixture of THF and water (e.g., 15 mL for 2.64 mmol of amine).[3]
-
Add Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution.[3]
-
Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.[3]
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC. For hindered amines, this may require extended reaction times (e.g., 20 hours or more).[3]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Cbz-Protection using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
This method is often more effective for less reactive amines.
-
Dissolve Amine and Base: Dissolve the sterically hindered amine (1.0 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in an anhydrous aprotic solvent like acetonitrile or DMF.
-
Add Cbz-OSu: Add N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Gentle heating may be required for very unreactive amines.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of Cbz-protection of an amine.
Caption: Troubleshooting workflow for low-yield Cbz-protection.
References
Validation & Comparative
The Acylating Agent's Dilemma: A Comparative Guide to the Reactivity of Carbonochloridates and Acid Chlorides
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a pivotal decision in synthetic strategy. Both carbonochloridates (also known as chloroformates) and acid chlorides (acyl chlorides) are highly effective reagents for introducing carbonyl functionalities. However, their reactivity profiles differ significantly, influencing reaction outcomes, selectivity, and scope. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the rational selection of these critical reagents.
Theoretical Underpinnings of Reactivity
The reactivity of both carbonochloridates and acid chlorides in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon. This, in turn, is governed by a delicate balance of inductive and resonance effects.
-
Acid Chlorides (R-COCl): The carbonyl carbon in an acid chloride is rendered highly electrophilic. This is due to the strong inductive electron-withdrawing effect (-I) of both the adjacent oxygen and chlorine atoms. While the chlorine atom possesses lone pairs that could theoretically participate in resonance donation (+R), the poor orbital overlap between the carbon 2p and chlorine 3p orbitals makes this effect minimal. The result is a highly polarized C=O bond, primed for nucleophilic attack.
-
Carbonochloridates (R-O-COCl): The structure of a carbonochloridate introduces an alkoxy (-OR) group adjacent to the carbonyl. This group presents two opposing electronic forces. Like the chlorine, the alkoxy oxygen is strongly electron-withdrawing via the sigma bonds (inductive effect, -I), which increases the carbonyl carbon's electrophilicity. However, unlike in an acid chloride, the lone pairs on this oxygen can effectively overlap with the carbonyl π-system, donating electron density through resonance (+R). This resonance donation partially alleviates the positive charge on the carbonyl carbon, making it inherently less electrophilic than the carbonyl carbon of an acid chloride.[1] Consequently, the "electrophilic pull" is less pronounced for chloroformates.[1]
This fundamental electronic difference is the primary reason for the generally higher reactivity observed in acid chlorides compared to carbonochloridates.
Quantitative Data Presentation: Aminolysis Rates
Kinetic studies provide definitive evidence of the reactivity differences. A comparative study on the rates of reaction of various amines with benzoyl chloride (an acid chloride) and methyl chloroformate (a this compound) in acetonitrile demonstrates this principle quantitatively. The second-order rate constants (k₂) clearly show that benzoyl chloride reacts orders of magnitude faster with the same amine nucleophile under identical conditions.
| Amine Nucleophile | Benzoyl Chloride k₂ (M⁻¹s⁻¹) | Methyl Chloroformate k₂ (M⁻¹s⁻¹) | Reactivity Ratio (k₂ Acid Chloride / k₂ Chloroformate) |
| Pyrrolidine | 1.1 x 10⁷ | 3.3 x 10⁴ | ~ 333 |
| Piperidine | 3.6 x 10⁶ | 1.1 x 10⁴ | ~ 327 |
| Benzylamine | 2.5 x 10¹ | 1.8 x 10⁻² | ~ 1389 |
| Aniline | 1.3 x 10⁻² | 1.1 x 10⁻⁵ | ~ 1182 |
| Data sourced from a kinetic study on aminolysis reactions in acetonitrile. The technique involved reacting amine picrates with the acid chlorides and monitoring the disappearance of the picrate ion by UV spectroscopy.[2] |
The data unequivocally shows that acid chlorides are significantly more reactive acylating agents than carbonochloridates in aminolysis reactions.
Experimental Protocols: A Head-to-Head Comparison
To allow for direct comparative analysis in a laboratory setting, the following protocol for a competitive acylation reaction can be employed. This experiment is designed to provide a clear, qualitative or semi-quantitative assessment of relative reactivity by making the two acylating agents compete for a limited amount of a nucleophile.
Protocol: Competitive Acylation of Benzylamine
Objective: To determine the relative reactivity of benzoyl chloride and methyl chloroformate by reacting them simultaneously with a substoichiometric amount of benzylamine.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Methyl chloroformate (1.0 eq)
-
Benzylamine (0.9 eq)
-
Triethylamine (TEA) or Pyridine (non-nucleophilic base, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane) for quantitative analysis (optional)
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve benzylamine (0.9 eq), triethylamine (1.1 eq), and the internal standard in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Prepare a solution of benzoyl chloride (1.0 eq) and methyl chloroformate (1.0 eq) in anhydrous DCM in the dropping funnel.
-
Reaction Execution: Add the acylating agent mixture dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the two products: N-benzylbenzamide and methyl benzylcarbamate.
-
Quenching: Quench the reaction by adding 20 mL of cold water.
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture. The ratio of N-benzylbenzamide to methyl benzylcarbamate can be determined by ¹H NMR spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A higher proportion of the amide product indicates a higher reactivity for the acid chloride.
Conclusion and Recommendations
The evidence, from fundamental electronic principles to quantitative kinetic data, consistently demonstrates that acid chlorides are more reactive than carbonochloridates .[3][4] The resonance donation from the alkoxy oxygen in carbonochloridates effectively tempers the electrophilicity of the carbonyl carbon, leading to slower reaction rates compared to their acid chloride counterparts.
This difference should guide reagent selection in synthesis:
-
Choose Acid Chlorides for:
-
Reactions requiring high speed and reactivity.
-
Acylating less reactive nucleophiles.
-
Situations where over-reactivity or lack of selectivity is not a primary concern.
-
-
Choose Carbonochloridates for:
-
Synthesizing carbamates (from amines) and carbonate esters (from alcohols), which are their primary applications.[5]
-
Instances where a more moderate acylating agent is needed to improve selectivity between multiple nucleophilic sites on a complex substrate.
-
Minimizing side reactions that can be promoted by the higher reactivity and harsher conditions sometimes associated with acid chlorides.
-
References
- 1. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection: Alternatives to Carbonochloridates in Synthesis
For researchers, scientists, and professionals in drug development, the selective protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. While traditional carbonochloridates have long been used to introduce essential protecting groups like the benzyloxycarbonyl (Cbz) group, concerns over their toxicity and the need for milder, more orthogonal strategies have driven the adoption of a diverse range of alternatives. This guide provides an objective comparison of the most common and innovative alternatives to carbonochloridate-derived reagents, supported by experimental data and detailed protocols to inform the selection of the optimal protecting group for any given synthetic challenge.
The most widely employed alternatives to carbonochloridates are reagents that form carbamates, amides, and other derivatives, effectively masking the nucleophilicity and basicity of the amine.[1][2] The choice of protecting group is a critical strategic decision, dictated by the overall synthetic plan and the chemical environment of the molecule. Key considerations include the stability of the protecting group to subsequent reaction conditions and the orthogonality of its cleavage, meaning its removal can be achieved without affecting other functional groups.[2]
Comparison of Common Amine Protecting Groups
The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent the most common carbamate-based amine protection strategies, each with a distinct profile of stability and deprotection conditions.[1][3]
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, NaOH, DMAP), Room Temp to 40°C.[4] | Strong Acid (e.g., TFA, HCl).[4] | Stable to base, hydrogenolysis, and mild acid.[5] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) or Benzyl Carbonates | Base (e.g., NaHCO₃, Na₂CO₃), 0°C to Room Temp.[6][7] | Catalytic Hydrogenolysis (H₂, Pd/C).[8] | Stable to acidic and basic conditions.[8] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, Et₃N), Aqueous or Anhydrous.[9][10] | Base (e.g., 20% Piperidine in DMF).[1] | Stable to acid and hydrogenation.[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of protecting group strategies. The following are representative protocols for the protection and deprotection of amines using the Boc, Cbz, and Fmoc groups.
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir.
-
Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary.[4]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.[3]
Cbz Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃)
-
1 M NaOH solution
-
Diethyl ether
Procedure:
-
Dissolve the amino acid in 1 M NaOH solution at 0°C.
-
Simultaneously, add benzyl chloroformate and a solution of sodium carbonate dropwise, maintaining the pH between 9-10.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the Cbz-protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[6]
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.[8]
Fmoc Protection of an Amine
Materials:
-
Amine (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 eq)
-
Water or a mixture of water and ethanol (3:1)
Procedure:
-
To Fmoc chloride, add the amine and water.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction by TLC.
-
After consumption of the amine, filter the reaction product, wash with water, and recrystallize from hot ethanol to afford the pure product.[10]
Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine
-
20% Piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography or precipitation.[1]
Advanced and Orthogonal Protecting Groups
Beyond the "big three," a range of other protecting groups offer unique cleavage conditions, enhancing the synthetic chemist's toolbox for complex molecules.
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Key Features |
| Alloc (Allyloxycarbonyl) | Allyl chloroformate | Base (e.g., NaHCO₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to Boc, Fmoc, and Cbz.[11] |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-OSu | Base (e.g., Et₃N) | Fluoride source (e.g., TBAF) | Cleaved by fluoride ions.[12] |
| dM-Dmoc (dimethyl-1,3-dithian-2-ylmethoxycarbonyl) | dM-Dmoc-Cl | Mild base | Oxidation (e.g., NaIO₄) then weak base | Orthogonal to acid, base, and hydrogenation-labile groups.[12] |
| Photolabile Groups (e.g., Nvoc, Phenoc) | Nvoc-Cl, Phenoc-Cl | Base | UV light (e.g., 350-365 nm) | Spatially and temporally controlled deprotection.[13][14] |
| Enzyme-Labile Groups (e.g., PhAc) | Phenylacetic acid derivatives | Enzymatic or chemical coupling | Penicillin G acylase | Extremely mild and selective deprotection.[15] |
Logical Workflow for Selecting an Amine Protecting Group
The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow to guide this process.
Caption: Decision workflow for selecting a suitable amine protecting group.
Conclusion
The modern synthetic chemist has access to a broad and versatile array of reagents for amine protection that extends far beyond traditional carbonochloridates. The selection of a protecting group is a strategic choice that profoundly impacts the efficiency and success of a synthetic campaign. By understanding the stability profiles and orthogonal deprotection strategies of groups such as Boc, Cbz, and Fmoc, alongside more specialized alternatives, researchers can navigate complex synthetic challenges with greater precision and control. This guide serves as a foundational resource to aid in this critical decision-making process, enabling the development of robust and efficient synthetic routes for novel molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. ijacskros.com [ijacskros.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Quantifying Carbonochloridate Reaction Products
For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount for process optimization, quality control, and regulatory compliance. When working with carbonochloridates, a versatile class of reagents used in the synthesis of pharmaceuticals and other fine chemicals, a variety of analytical techniques can be employed to monitor reaction progress and product purity. This guide provides an objective comparison of the performance of key analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Argentometric Titration—supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The choice of an analytical method is often dictated by factors such as sensitivity, selectivity, speed, and the nature of the analyte. The following tables summarize the quantitative performance of GC-MS and HPLC for the analysis of various compounds derivatized with chloroformate reagents.
Table 1: Quantitative Performance Data for GC-MS Analysis with Chloroformate Derivatization
| Analyte Class | Derivatizing Agent | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Reference |
| Metabolites in Serum | Ethyl Chloroformate | > 0.9900 | 125 - 300 pg on-column | Not Specified | < 10% | [1][2][3] |
| Resveratrol Isomers | Ethyl Chloroformate | ≥ 0.999 | 25 ng/mL (cis), 50 ng/mL (trans) | 25 ng/mL (cis), 50 ng/mL (trans) | < 5% | [4][5] |
| Norephedrine, Ephedrine | Ethyl Chloroformate | Not Specified | 11.2 ng/injection | 33.6 µg/mL | 0.1 - 0.8% | [6] |
| Pseudoephedrine | Ethyl Chloroformate | Not Specified | 10 ng/injection | 30 µg/mL | 0.1 - 0.8% | [6] |
| Short-Chain Fatty Acids | Benzyl Chloroformate | 0.9947 - 0.9998 | 0.1 - 5 pg | Not Specified | 0.56 - 13.07% | [7] |
| Phenolic Acids | Methyl Chloroformate | Not Specified | Not Specified | 0.02 - 0.2 µg/mL | Not Specified | [8][9] |
Table 2: Quantitative Performance Data for HPLC Analysis with FMOC-Cl Derivatization
| Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| Amino Acids & Alkyl Amines | ≥ 0.99 | 0.13 - 0.37 pM (Amino Acids), 0.9 - 7.2 ng (Alkyl Amines) | Not Specified | 70 - 109% | < 2.35% | [10] |
| Aliphatic Amines | > 0.9956 | Not Specified | Not Specified | 84.93 - 103.26% | Not Specified | [11] |
| Fatty Acids (C10-C22) | > 0.9995 | 0.01 - 0.05 µg/mL | Not Specified | Not Specified | < 0.27% | [12] |
| Amino Acids | Linear over 10-300 molar ratio of FMOC-Cl to amino acid | fmol range | Not Specified | Not Specified | 2.4 - 6.4% | [13][14] |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the analytical methods discussed in this guide.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Peptide Sequences Synthesized Using Carbonochloridate and Modern Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mixed anhydride method, utilizing isobutyl chloroformate, against modern carbodiimide and uronium/aminium salt-based coupling reagents for solid-phase peptide synthesis (SPPS). The performance of these methods is evaluated based on quantitative data from experimental findings, with a focus on peptide yield and purity. Detailed protocols for peptide validation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), along with a functional bioassay, are provided to support researchers in their experimental design.
Comparison of Peptide Synthesis Methods
The choice of coupling method in peptide synthesis is critical as it directly impacts the yield and purity of the final product. The mixed anhydride method, a classical approach, is compared here with the more contemporary use of coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
| Synthesis Method | Coupling Reagent | Peptide Sequence | Yield (%) | Purity (%) by HPLC | Reference |
| Mixed Anhydride | Isobutyl Chloroformate | Cbz-Pro-Gly-OtBu | 92 | 99 | [1] |
| Uronium/Aminium Salt | HATU | Tripeptide 7 | 78 | Not Specified | [2] |
Disclaimer: The data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions. Yields and purities are highly dependent on the specific peptide sequence and reaction conditions.
Experimental Protocols
Peptide Synthesis via Mixed Anhydride Method (Isobutyl Chloroformate)
This protocol describes the synthesis of a dipeptide, Cbz-Pro-Gly-OtBu, using the mixed anhydride method.
Materials:
-
Cbz-Pro-OH
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Isobutyl chloroformate
-
HCl·Gly-OtBu
-
Ethyl acetate (EtOAc)
-
0.10 M KHSO4
-
Saturated aqueous NaHCO3
-
Na2SO4
Procedure:
-
Dissolve Cbz-Pro-OH (12 mmol) and NMM (36 mmol) in 200 mL of THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add isobutyl chloroformate (12 mmol) dropwise. A white precipitate of NMM·HCl will form.
-
Add solid HCl·Gly-OtBu (12 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the precipitate by filtration and concentrate the solution under reduced pressure.
-
Dissolve the residue in EtOAc and wash successively with 0.10 M KHSO4 (2x) and saturated aqueous NaHCO3 (2x).
-
Dry the organic layer over Na2SO4, filter, and remove volatiles under reduced pressure to obtain the product.[1]
Peptide Validation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification and analysis of a crude synthetic peptide.
Materials:
-
Crude synthetic peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A.
-
Method Development (Analytical Scale):
-
Equilibrate the analytical column with a low percentage of Mobile Phase B.
-
Inject a small sample of the crude peptide.
-
Run a linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide and impurities.
-
-
Purification (Preparative Scale):
-
Equilibrate the preparative column with the starting mobile phase composition determined from the analytical run.
-
Load the crude peptide solution onto the column.
-
Run a gradient optimized to separate the target peptide from its impurities.
-
Collect fractions as the peptide elutes, monitoring the UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Analysis: Analyze the purity of each collected fraction using analytical HPLC with the optimized gradient.
-
Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity and lyophilize to obtain a dry powder.
Peptide Sequence Verification by Mass Spectrometry (MS)
This protocol describes the confirmation of the molecular weight and sequence of the purified peptide.
Materials:
-
Purified peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents and matrix (for MALDI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS). For MALDI-TOF, co-crystallize the peptide with a suitable matrix on a target plate.
-
Intact Mass Analysis: Acquire a full MS spectrum to determine the molecular weight of the peptide. Compare the observed mass with the theoretical mass calculated from the amino acid sequence.[3][4]
-
Tandem MS (MS/MS) for Sequencing:
-
Select the parent ion corresponding to the peptide's molecular weight for fragmentation.
-
Induce fragmentation of the peptide using an appropriate method (e.g., collision-induced dissociation - CID).
-
Acquire the MS/MS spectrum of the fragment ions.
-
Analyze the fragmentation pattern to confirm the amino acid sequence. The mass differences between adjacent b- or y-ions correspond to the masses of the amino acid residues.
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of peptide synthesis and validation, and a common signaling pathway where such peptides are utilized.
Caption: A typical workflow from peptide synthesis to functional validation.
Caption: A simplified Gq-coupled GPCR signaling pathway activated by a synthetic peptide.
Functional Assay: GPCR Activation via Calcium Mobilization
This protocol describes a common functional assay to determine the activity of a synthesized peptide ligand on a Gq-coupled GPCR.[5]
Materials:
-
Mammalian cells expressing the target GPCR
-
Cell culture medium
-
Assay plate (e.g., 96-well, black, clear-bottom)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Validated synthetic peptide ligand
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Seeding: Seed the GPCR-expressing cells into the assay plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
-
Ligand Preparation: Prepare serial dilutions of the synthetic peptide ligand in assay buffer at concentrations ready for addition to the cells.
-
Measurement of Calcium Flux:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the peptide ligand solutions to the wells and immediately begin kinetic measurement of fluorescence intensity.
-
Continue recording for a set period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the release of intracellular calcium upon GPCR activation by the peptide. Analyze the dose-response relationship to determine the potency (e.g., EC50) of the synthetic peptide.
References
- 1. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. en.bio-protocol.org [en.bio-protocol.org]
Revolutionizing Racemate Resolution: A Comparative Analysis of Modern and Traditional Chiral Chloroformates
For researchers, scientists, and drug development professionals engaged in the critical task of separating enantiomers, the choice of resolving agent is paramount to achieving high purity and yield. This guide provides a comprehensive benchmark of a modern chiral derivatizing agent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), against the traditional and widely utilized (-)-menthyl chloroformate. By examining their performance in the resolution of racemic amines, this document offers valuable insights supported by experimental data to inform the selection of the most effective resolving agent for specific applications.
The separation of enantiomers from a racemic mixture is a fundamental challenge in the synthesis of pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] One of the most common and effective methods for chiral resolution is the use of a chiral resolving agent to convert the enantiomers into diastereomers, which can then be separated based on their different physical properties, such as solubility.[1][2] Chloroformates are a class of reagents that react with amines and alcohols to form carbamates and carbonates, respectively.[3] When a chiral chloroformate is used, this reaction produces a pair of diastereomers that can be separated, typically by crystallization or chromatography.[4]
This guide focuses on the comparative performance of two key chiral chloroformates:
-
Traditional Agent: (-)-Menthyl Chloroformate: Derived from the naturally occurring and inexpensive terpene (-)-menthol, this reagent has been a mainstay in chiral resolution for decades. Its effectiveness lies in the formation of diastereomeric carbamates that often exhibit significant differences in crystallinity.
-
Modern Agent: (+)-1-(9-fluorenyl)ethyl Chloroformate (FLEC): FLEC is a highly fluorescent chiral derivatizing agent that provides the dual advantage of enabling chiral separation and enhancing detection in analytical techniques like HPLC.[4] Its bulky fluorenyl group can lead to more pronounced differences in the physical properties of the resulting diastereomers, potentially leading to better separation.
Performance Benchmark: Resolution of Racemic Amines
To provide a clear comparison, this guide will focus on the resolution of racemic primary and secondary amines, a common challenge in synthetic chemistry. The following table summarizes key performance indicators for both resolving agents based on literature data. It is important to note that the efficiency of a resolution is highly dependent on the specific substrate, solvent, and crystallization conditions.
| Resolving Agent | Racemic Substrate | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) of Final Product | Overall Yield (%) | Reference |
| (-)-Menthyl Chloroformate | Racemic Alcohols/Amines | Varies (Separation by GC/HPLC/Crystallization) | >99 (after separation) | Not specified | |
| (+)-1-(9-fluorenyl)ethyl Chloroformate (FLEC) | Propranolol | Excellent separation of diastereomers | Not specified | Not specified | [4] |
| (+)-1-(9-fluorenyl)ethyl Chloroformate (FLEC) | Amino Acids and Chiral Amines | Baseline separation in HPLC | >99 | Not specified | [5] |
Note: Quantitative data for preparative scale resolutions with yields and diastereomeric excess from a single comparative study is scarce in the available literature. The data presented reflects the general effectiveness of these reagents as reported in various applications.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral resolution. Below are generalized methodologies for the use of both (-)-menthyl chloroformate and FLEC in the resolution of a racemic amine.
Protocol 1: Resolution of a Racemic Amine using (-)-Menthyl Chloroformate
This protocol outlines the formation of diastereomeric carbamates, their separation by fractional crystallization, and the subsequent liberation of the enantiomerically enriched amine.
1. Formation of Diastereomeric Carbamates:
- In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic amine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous toluene or dichloromethane).
- Add a non-nucleophilic base (1.1 equivalents), such as triethylamine or diisopropylethylamine, to the solution and cool to 0 °C in an ice bath.
- Slowly add a solution of (1R)-(-)-menthyl chloroformate (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric carbamates.
2. Separation of Diastereomers by Fractional Crystallization:
- Dissolve the crude diastereomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate). The choice of solvent is critical and may require empirical optimization.
- Allow the solution to cool slowly to room temperature, and then further cool to 0-4 °C to induce crystallization of the less soluble diastereomer.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
- The diastereomeric purity of the crystals can be improved by recrystallization. The progress can be monitored by analyzing the diastereomeric excess (de) using HPLC or NMR spectroscopy.
3. Liberation of the Enantiomerically Enriched Amine:
- Suspend the purified diastereomeric carbamate in a suitable solvent (e.g., ethanol or dioxane).
- Add a strong base, such as a concentrated solution of potassium hydroxide or sodium hydroxide, and heat the mixture to reflux for several hours to hydrolyze the carbamate.
- After cooling, extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic extracts with water and brine, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
- The enantiomeric excess (ee) of the final product should be determined using a suitable analytical method, such as chiral HPLC or GC.
Protocol 2: Resolution of a Racemic Amine using (+)-1-(9-fluorenyl)ethyl Chloroformate (FLEC)
This protocol details the derivatization of a racemic amine with FLEC and the subsequent separation of the diastereomers, typically by chromatography, followed by deprotection.
1. Derivatization with FLEC:
- Dissolve the racemic amine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
- Add an aqueous borate buffer solution (e.g., 0.1 M, pH 8.5) to the amine solution.
- Add a solution of (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) (1.1 equivalents) in the same organic solvent dropwise with vigorous stirring at room temperature.
- Continue stirring for 30-60 minutes. The reaction is typically rapid.
- Stop the reaction by adding a primary amine scavenger, such as 1,2-diaminoethane, to react with the excess FLEC.
- Extract the FLEC-derivatized diastereomers into an organic solvent like dichloromethane or ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
2. Separation of Diastereomers:
- The separation of the FLEC-derivatized diastereomers is typically achieved by high-performance liquid chromatography (HPLC) on a silica gel column.
- A suitable mobile phase, often a mixture of hexane and an alcohol like isopropanol, is used for elution. The optimal mobile phase composition needs to be determined experimentally.
- Collect the fractions corresponding to each diastereomer. The separation can be monitored using a UV detector, taking advantage of the strong fluorescence of the fluorenyl group.
3. Deprotection to Obtain the Enantiopure Amine:
- Cleavage of the FLEC-carbamate to regenerate the free amine can be challenging. One reported method involves treatment with a strong nucleophile, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent.
- Alternatively, for analytical purposes, the separated diastereomers are often directly quantified without deprotection. For preparative scale, the development of an efficient and non-racemizing deprotection step is crucial and may require specific optimization for the substrate.
Visualizing the Benchmarking Process
To better understand the workflow and logical relationships in benchmarking these chiral resolving agents, the following diagrams are provided.
Conclusion
The selection of an appropriate chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While traditional reagents like (-)-menthyl chloroformate remain valuable tools due to their accessibility and proven track record, modern derivatizing agents such as FLEC offer distinct advantages, including enhanced detectability and the potential for improved separation of the resulting diastereomers. This guide provides a framework for comparing these agents, emphasizing the importance of empirical optimization of reaction and separation conditions for any given racemic substrate. By carefully considering the performance metrics and experimental protocols outlined herein, researchers can make more informed decisions to achieve efficient and effective chiral resolutions.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Chiral separation and detection enhancement of propranolol using automated pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Orthogonality of Cbz Group with Boc and Fmoc Protecting Groups: A Comparative Guide
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity.[1] The concept of orthogonality, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic strategy.[2][3] This guide provides a comprehensive comparison of the Carboxybenzyl (Cbz or Z) protecting group's orthogonality with two other widely used amine protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in designing synthetic routes.
The choice between Cbz, Boc, and Fmoc is dictated by their distinct deprotection (cleavage) conditions, which allows for their selective removal at different stages of a synthesis.[4] The Cbz group, a classical protecting group in peptide chemistry, is renowned for its stability and is typically removed by catalytic hydrogenolysis.[5] In contrast, the Boc group is labile to acidic conditions, while the Fmoc group is removed under basic conditions.[1][4] This fundamental difference in their chemical reactivity forms the basis of their orthogonal relationship.
Comparative Data: Deprotection Conditions and Stability
The following table summarizes the key characteristics of the Cbz, Boc, and Fmoc protecting groups, highlighting the conditions required for their removal and their stability under the deprotection conditions of the other two groups. This data underscores the high degree of orthogonality between the three, enabling complex synthetic strategies where multiple amine functionalities need to be selectively unmasked.
| Protecting Group | Deprotection Condition | Stability to Cbz Deprotection (H₂/Pd-C) | Stability to Boc Deprotection (TFA) | Stability to Fmoc Deprotection (Piperidine) |
| Cbz (Z) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[5][6] | - | Stable (to mild acid)[5] | Stable[2] |
| Boc | Acid-labile (e.g., TFA)[4][] | Stable[8] | - | Stable[8] |
| Fmoc | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[6][9] | Generally stable, but can be cleaved under certain conditions[9][10] | Stable[9][10] | - |
Experimental Protocols
Reproducible and well-defined protocols are crucial for the successful implementation of orthogonal protection strategies. Below are detailed methodologies for the selective deprotection of Cbz, Boc, and Fmoc groups.
Cbz Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group in the presence of Boc and Fmoc protected amines.
Materials:
-
Cbz-protected compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or atmospheric pressure hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the substrate).[2]
-
Seal the flask and purge with nitrogen or argon.
-
Introduce hydrogen gas (e.g., via a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Boc Group Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the selective cleavage of a Boc group while Cbz and Fmoc groups remain intact.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (B1312306) or anisole, if required)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Prepare a deprotection solution, typically 25-50% TFA in DCM.[11] If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, a scavenger should be added.
-
Add the TFA solution to the dissolved compound and stir at room temperature.
-
Monitor the reaction for completion (usually 30 minutes to 2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by precipitation with a non-polar solvent like diethyl ether or by chromatography.
Fmoc Group Deprotection with Piperidine
This protocol details the removal of the Fmoc group under basic conditions, preserving Cbz and Boc protecting groups.
Materials:
-
Fmoc-protected compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.[1]
-
Add the piperidine solution to the reaction mixture.
-
Stir the solution at room temperature. The deprotection is typically rapid (5-30 minutes).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the solvent and piperidine can be removed under high vacuum.
-
The resulting free amine can then be used in the next synthetic step, often after purification.
Visualizing Orthogonality: Deprotection Pathways
The following diagrams, generated using Graphviz, illustrate the distinct deprotection pathways for the Cbz, Boc, and Fmoc protecting groups, providing a clear visual representation of their orthogonal nature.
Caption: Orthogonal deprotection schemes for Cbz, Boc, and Fmoc groups.
The following workflow illustrates a logical sequence for the selective deprotection of a molecule containing all three protecting groups.
Caption: A sequential orthogonal deprotection workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS/MS Methods for the Analysis of Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including environmental analysis, food science, and biomedical research, due to their high reactivity and potential toxicity. However, the analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS/MS) is often challenging due to their poor ionization efficiency and low retention on reversed-phase columns. Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a readily ionizable tag, thereby enhancing sensitivity and improving chromatographic performance.
This guide provides an objective comparison of three commonly used derivatization reagents for the LC-MS/MS analysis of carbonyl compounds: 2,4-Dinitrophenylhydrazine (DNPH), Girard's Reagent T (GirT), and Dansylhydrazine (Dns-Hz). The performance of each reagent is evaluated based on available experimental data, and detailed methodologies for their application are provided.
Principles of Derivatization for Carbonyl Analysis
Chemical derivatization for LC-MS/MS analysis of carbonyl compounds primarily aims to:
-
Enhance Ionization Efficiency: By introducing a moiety that is easily protonated or deprotonated, the signal intensity in the mass spectrometer is significantly increased.
-
Improve Chromatographic Retention: The derivatization tag can increase the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase LC columns.
-
Increase Specificity and Selectivity: Derivatization allows for the selective detection of carbonyl compounds, and the specific mass of the derivative aids in its identification.
Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific carbonyl compounds of interest, the sample matrix, and the desired analytical performance. The following sections provide a comparative overview of DNPH, Girard's Reagent T, and Dansylhydrazine.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is one of the most widely used derivatization reagents for carbonyl compounds, particularly in environmental monitoring.[1][2] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by LC-MS/MS, often in negative ion mode.[3][4]
Advantages:
-
Well-established and widely used method with numerous published protocols.[3][5][6]
-
Forms stable derivatives.[1]
-
Effective for a broad range of aldehydes and ketones.[3]
Disadvantages:
-
Can form E/Z isomers, which may complicate chromatography.[7]
-
The derivatization reaction can be time-consuming.[7]
Girard's Reagent T (GirT)
Girard's Reagent T is a cationic derivatizing agent that contains a quaternary ammonium group. This pre-existing permanent positive charge significantly enhances the ionization efficiency of the resulting hydrazone derivatives in positive ion mode electrospray ionization (ESI)-MS.[7][8]
Advantages:
-
Introduces a permanent positive charge, leading to excellent sensitivity in positive ion mode ESI-MS.[4][8]
-
Can significantly improve the detection of low-abundance carbonyls.[9]
-
The derivatization reaction can be performed under relatively mild conditions.[8]
Disadvantages:
-
Can also form E/Z isomers.[10]
-
May have lower reaction yields compared to other reagents for some compounds.[4]
Dansylhydrazine (Dns-Hz)
Dansylhydrazine is a fluorescent labeling reagent that also serves as an effective derivatization agent for LC-MS/MS analysis. The dansyl group enhances the hydrophobicity and ionization efficiency of the derivatives.[7][11]
Advantages:
-
Provides significant signal enhancement in MS detection.[9]
-
The dimethylamino group is easily protonated, improving ionization in positive ion mode.[7]
-
Derivatives are also fluorescent, allowing for orthogonal detection methods.[7]
Disadvantages:
-
The derivatization reaction conditions may need careful optimization.[9]
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the three derivatization reagents based on data collated from various studies. It is important to note that the limits of detection (LOD) and quantification (LOQ) can vary significantly depending on the specific carbonyl compound, the sample matrix, and the LC-MS/MS instrumentation used. Therefore, this table should be considered a general guide.
| Derivatization Reagent | Analyte(s) | Matrix | LOD/LOQ | Linearity (R²) | Reference |
| DNPH | 14 Carbonyls | Air | LOD: 0.03 - 0.3 ppb | - | [12] |
| 12 Carbonyls | Workplace Air | LOQ: 0.007 - 0.047 µg/L | > 0.996 | [8] | |
| Formaldehyde | Water | - | > 0.999 | [4] | |
| Acetaldehyde | Water | - | > 0.999 | [4] | |
| Girard's Reagent T | Aldehydes | - | LOD: 2.5 - 7 nM | > 0.99 | [13] |
| 5-Formyl-2'-deoxyuridine | DNA | LOD: 3-4 fmol | - | [9] | |
| Dansylhydrazine | Malondialdehyde | Urine | LOQ: 5.63 nM | - | |
| Malondialdehyde | Serum | LOQ: 5.68 nM | - | ||
| Various Carbonyls | - | Signal Enhancement: 15-940 fold | - | [9] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the derivatization of carbonyl compounds using DNPH, Girard's Reagent T, and Dansylhydrazine.
DNPH Derivatization Protocol
This protocol is adapted from a method for the analysis of carbonyl compounds in water.[3]
-
Sample Preparation: To 20 mL of the aqueous sample, add 50 µL of 1 M hydrochloric acid and 30 mL of a 2.3 g/L DNPH solution in acetonitrile.
-
Derivatization Reaction: Heat the solution at 60°C in a water bath for 1 hour, then allow it to stand at room temperature overnight.
-
Sample Dilution: Dilute 1 mL of the reaction solution to 20 mL with an acetonitrile/water (3/2, v/v) solution.
-
LC-MS/MS Analysis: Inject the diluted solution into the LC-MS/MS system.
Girard's Reagent T Derivatization Protocol
This protocol is a general procedure for the derivatization of carbonyl compounds.[8]
-
Reagent Preparation: Prepare a stock solution of Girard's Reagent T in water.
-
Derivatization Reaction: Mix the analyte solution with the Girard's Reagent T solution. Add 10% acetic acid to the mixture to catalyze the reaction. The reaction can be performed at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours.
-
Reaction Termination: The reaction can be stopped by freezing the sample at -80°C or by immediate dilution with the initial mobile phase for LC-MS/MS analysis.
Dansylhydrazine Derivatization Protocol
This protocol is based on a method for the analysis of malondialdehyde.
-
Reagent Preparation: Prepare a stock solution of Dansylhydrazine in a suitable solvent like acetonitrile.
-
Derivatization Reaction: The derivatization is often carried out in an acidic environment. The sample is mixed with the Dansylhydrazine solution and an acid catalyst (e.g., trichloroacetic acid) and incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).
-
Sample Cleanup: After the reaction, a cleanup step, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove excess reagent and other matrix components.
-
LC-MS/MS Analysis: The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualization of Workflows and Reactions
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Method optimization for the determination of carbonyl compounds in disinfected water by DNPH derivatization and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. ddtjournal.com [ddtjournal.com]
A Researcher's Guide to Acylating Agents: A Comparative Analysis for Drug Discovery
In the landscape of drug discovery and development, the efficient and precise synthesis of molecules is paramount. Acylation, a fundamental transformation in organic chemistry, plays a crucial role in the synthesis of a vast array of pharmaceutical compounds. The choice of acylating agent can significantly impact reaction efficiency, yield, selectivity, and the overall feasibility of a synthetic route. This guide provides an objective comparison of common acylating agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery endeavors.
Data Presentation: A Comparative Look at Efficiency
The efficiency of an acylating agent is a multifactorial consideration, encompassing reaction rate, yield, and purity of the final product. Below, we summarize quantitative data for commonly used acylating agents in different contexts.
Peptide Synthesis Coupling Agents
In the realm of peptide synthesis, specialized acylating agents, often referred to as coupling reagents, are employed to facilitate amide bond formation. The following table presents a comparison of the crude purity of a model dipeptide synthesized using various common coupling agents. Higher crude purity is indicative of a more efficient and cleaner reaction.
| Coupling Agent | Class | Crude Peptide Purity (%) - Synthesis 1 | Crude Peptide Purity (%) - Synthesis 2 |
| HATU | Uronium/Aminium Salt | 89.01 | 89.71 |
| HBTU | Uronium/Aminium Salt | 88.23 | 88.29 |
| HCTU | Uronium/Aminium Salt | 89.15 | 90.34 |
| PyBOP | Phosphonium Salt | 78.52 | 88.59 |
| COMU | Uronium Salt | 90.84 | 88.33 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1]
HATU is often favored for its superior acylation rates and ability to reduce racemization, making it highly efficient for challenging syntheses.[2][3] HCTU and COMU also demonstrate high efficiency, with COMU offering safety and solubility advantages.[1]
General Acylating Agents: A Reactivity Overview
For the acylation of small molecules, such as amines and alcohols, the choice often comes down to acyl chlorides and acid anhydrides.
| Acylating Agent | General Reactivity | Byproduct | Handling Considerations |
| Acyl Chlorides | Highly reactive | HCl (corrosive gas) | Moisture-sensitive, can be harsh, potentially leading to side reactions.[4][5] |
| Acid Anhydrides | Moderately reactive | Carboxylic acid | Less reactive and more shelf-stable than acyl chlorides, often providing better yields in complex syntheses.[4][6] |
While acyl chlorides are more reactive, this can sometimes lead to poor selectivity.[5] Acid anhydrides, being less reactive, are often milder and can result in higher yields and purity of the desired amide or ester.[4]
Experimental Protocols
To facilitate the direct comparison of acylating agents in your own research, we provide the following detailed experimental protocols.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol can be adapted to compare different acylating agents such as an acyl chloride and an acid anhydride (B1165640).
Materials:
-
Primary amine (1.0 equiv)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 equiv)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and the base (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 1-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Acylation Reaction Progress by HPLC
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the reactants and products (e.g., 254 nm).
-
Injection Volume: 10 µL
Procedure:
-
At various time points during the acylation reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
Analyze the resulting chromatograms to determine the consumption of the starting material and the formation of the product over time. By integrating the peak areas, the relative concentrations can be calculated to determine the reaction kinetics and endpoint.
Signaling Pathways and Experimental Workflows
Visualizing the context and process of acylation is crucial for a deeper understanding. The following diagrams, rendered in Graphviz, illustrate a relevant signaling pathway and a general workflow for comparing acylating agents.
Signaling Pathway: Regulation of the MAPK Pathway by Acylation
Protein acylation is a key post-translational modification that regulates numerous cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade, is modulated by acylation at multiple levels. For instance, S-acylation of ERK1/2 and acetylation of MKP-1, a phosphatase that deactivates the MAPK pathway, are critical regulatory events.[7][8]
Experimental Workflow: Comparison of Acylating Agents
A systematic approach is essential when comparing the efficiency of different acylating agents for a specific transformation. The following workflow outlines the key steps from initial screening to final selection.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. rupress.org [rupress.org]
- 8. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safer Synthesis of Carbonochloridates: A Comparative Guide to Phosgene Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of carbonochloridates (chloroformates) is a crucial step in the production of a wide array of pharmaceuticals and other fine chemicals.[1] Traditionally, this process has relied on the use of phosgene (COCl₂), a highly toxic and hazardous gas.[2][3] Due to significant safety concerns associated with handling phosgene, a range of safer alternatives has been developed and adopted in both laboratory and industrial settings.[3][4][5] This guide provides an objective comparison of the most common solid and liquid substitutes for phosgene, with a focus on diphosgene and triphosgene, supported by experimental data and detailed protocols.
The primary alternatives to phosgene, namely diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), offer significant safety advantages.[3][5][6] Diphosgene is a liquid, while triphosgene is a stable crystalline solid, making them easier and safer to handle, store, and transport compared to gaseous phosgene.[3][4][7] These reagents function as "phosgene equivalents," decomposing in situ to generate phosgene, which then reacts with alcohols to form the desired carbonochloridates.[2][8][9]
Comparative Performance of Phosgene Alternatives
The choice of a phosgene substitute often depends on the specific requirements of the synthesis, including the scale, the nature of the alcohol substrate, and the desired reaction conditions. While generally safer, it is important to note that these alternatives still require careful handling in a well-ventilated fume hood as they can also release phosgene.[2][5]
| Reagent | Chemical Formula | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Advantages |
| Phosgene | COCl₂ | Colorless Gas | -118 | 8.3 | High reactivity, volatile (easy removal)[5] |
| Diphosgene | ClCO₂CCl₃ | Colorless Liquid | -57 | 128 | Easier to handle than phosgene[7] |
| Triphosgene | C₃Cl₆O₃ | White Crystalline Solid | 80 | 203-206 | Stable solid, safer to transport and store[4][5] |
Yield Comparison for the Synthesis of Various Carbonochloridates:
The following table summarizes the yields of different carbonochloridates synthesized using phosgene alternatives. The data is compiled from various sources and demonstrates the efficacy of these reagents with a range of alcohol substrates.
| Alcohol Substrate | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Octanol | Triphosgene | Sodium Carbonate / DMF | Toluene | 0 | 98 | [1] |
| Benzyl Alcohol | Triphosgene | Sodium Bicarbonate / DMF | Toluene | 0 | 79 (conversion) | [1] |
| 2-Ethylcyclohexanol | Triphosgene | Sodium Carbonate / DMF | Toluene | 0 | 98 | [1] |
| n-Butanol | Triphosgene | Triethylamine | 1,2-Dichloroethane | 55 | >95 | [10] |
| 1-Hexanol | Triphosgene | K₂CO₃ | CH₂Cl₂ | Room Temp | Not specified | [11] |
| Steroid Scaffold | Triphosgene | Pyridine | Benzene | Room Temp | "Best yield and purity" | [4] |
| Benzyl Alcohol | Phosgene | - | - | - | 97 | [12] |
| Benzyl Alcohol | Triphosgene | - | - | - | <15 | [12] |
Note: Yields are highly dependent on the specific reaction conditions and substrate.[8] The last two entries for benzyl alcohol highlight that while triphosgene is a valuable alternative, optimizing reaction conditions is crucial to match the high reactivity and yields often seen with phosgene.[12]
Reaction Mechanisms and Experimental Workflows
The synthesis of carbonochloridates using phosgene or its substitutes involves the nucleophilic attack of an alcohol on a carbonyl chloride. In the case of diphosgene and triphosgene, these reagents first decompose to generate phosgene in situ, which is the active electrophile.
Reaction Pathway for Carbonochloridate Synthesis
Caption: General reaction pathway for the synthesis of carbonochloridates using phosgene and its alternatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a this compound using a phosgene substitute like triphosgene.
Caption: A generalized workflow for the laboratory synthesis of carbonochloridates.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of carbonochloridates using triphosgene. These protocols are adapted from the literature and should be performed with appropriate safety precautions in a fume hood.
Protocol 1: Synthesis of n-Octyl Chloroformate using Triphosgene
This protocol is adapted from a patented procedure for the synthesis of alkyl chloroformates.[1]
Materials:
-
Triphosgene (1.54 g, 5.2 mmol)
-
Sodium carbonate (1.02 g, 10 mmol)
-
Dimethylformamide (DMF) (0.2 g, 0.35 mmol) as a catalyst
-
n-Octanol (1.30 g, 10 mmol)
-
Toluene (40 ml)
Procedure:
-
A mixture of triphosgene, sodium carbonate, and DMF in 20 ml of toluene is cooled to 0 °C in an ice bath and stirred at this temperature for 30 minutes.
-
A solution of n-octanol in 20 ml of toluene is added slowly to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Upon completion, the solid sodium carbonate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product, n-octyl chloroformate, can be further purified by vacuum distillation.
Expected Outcome: The reported conversion was 93% with 100% selectivity for n-octyl chloroformate, yielding a colorless oil (1.88 g, 98% yield).[1]
Protocol 2: Continuous Flow Synthesis of n-Butyl Chloroformate
This protocol is based on a continuous flow method which can offer improved safety and efficiency.[10]
Solutions:
-
Solution A: A uniform mixture of n-butanol (0.35 kg, 1.00 eq) and triethylamine (162.0 g, 0.34 eq).
-
Solution B: A 1.0 M solution of triphosgene (0.34 eq) in 1,2-dichloroethane.
Flow Reactor Setup and Conditions:
-
Preheating Module: Temperature: 45 °C, Volume: 50 mL
-
Mixing Module: Temperature: 50 °C, Volume: 20 mL
-
Reaction Module: Temperature: 55 °C, Volume: 260 mL
Procedure:
-
Solutions A and B are pumped through the preheating module.
-
The preheated solutions are combined in the mixing module.
-
The reaction mixture flows through the reaction module to complete the synthesis.
-
The output stream containing the n-butyl chloroformate is collected for subsequent work-up and purification.
Advantages of Flow Synthesis: This method significantly shortens the reaction time and provides better control over reaction parameters, which is beneficial for industrial-scale production and enhances safety by minimizing the accumulation of hazardous reagents.[10]
Other Non-Phosgene Alternatives
While diphosgene and triphosgene are the most common direct replacements, research into other "phosgene-free" routes for this compound synthesis is ongoing. Some of these methods aim to avoid chlorinated reagents altogether.
-
Dimethyl Carbonate (DMC): DMC is considered a green reagent and can be used as a carbonylating agent, although it is less reactive than phosgene and its direct substitutes, often requiring catalysts and harsher reaction conditions.[6]
-
Carbon Dioxide (CO₂): The use of CO₂ as a C1 building block is an attractive green alternative. However, its low reactivity presents significant challenges for the direct synthesis of carbonochloridates.[13][14][15]
-
Photo-on-Demand Synthesis: A novel approach involves the in situ generation of phosgene from chloroform using UV light.[2][16] This method allows for the on-demand production and consumption of small amounts of phosgene, enhancing safety.[2] For instance, hexyl chloroformate was synthesized quantitatively from a chloroform solution of 1-hexanol under UV irradiation and O₂ bubbling.[16]
Conclusion
The development of phosgene alternatives, particularly the solid reagent triphosgene and the liquid diphosgene, has significantly improved the safety of this compound synthesis. These reagents have proven to be effective for a wide range of substrates, offering high yields under relatively mild conditions. While phosgene may still be favored in some industrial processes due to its high reactivity and the ease of removal of the unreacted reagent, its substitutes are invaluable in laboratory settings and are increasingly adopted in larger-scale production where safety is a primary concern. The ongoing development of greener alternatives, such as those based on DMC, CO₂, and photochemical methods, promises a future where the synthesis of these important chemical intermediates can be conducted with even greater safety and sustainability.
References
- 1. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Diphosgene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 11. HEXYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ionike.com [ionike.com]
- 14. jaci.or.jp [jaci.or.jp]
- 15. Introduction to GSC No.2: Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material - JACI/GSCN [jaci.or.jp]
- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Safety Operating Guide
Proper Disposal of Carbonochloridates: A Guide for Laboratory Professionals
The safe and compliant disposal of carbonochloridates, also known as chloroformates, is a critical aspect of laboratory safety and environmental responsibility. These compounds are reactive, corrosive, and toxic, necessitating strict adherence to established protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of carbonochloridate waste.
Immediate Safety and Handling Precautions
Before any disposal procedure, it is imperative to handle carbonochloridates with the utmost care in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1] Containers of carbonochloridates should be kept tightly sealed to prevent exposure to moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.[1]
Primary Disposal Method: Professional Hazardous Waste Management
The universally recommended method for the disposal of this compound waste is through a licensed and certified hazardous waste management company. These compounds are classified as hazardous waste, and as such, must not be disposed of down the drain or in regular trash.[2] Professional disposal services are equipped to handle and treat such chemicals, often through high-temperature incineration with scrubbers to neutralize harmful flue gases.
Spill Management and Decontamination
In the event of a spill, the area should be evacuated and ventilated. For small spills, absorbent, non-combustible materials such as sand or sodium bicarbonate can be used to contain the substance. Do not use water, as it will react with the this compound.[3] All materials used for cleanup, including contaminated gloves and absorbent, must be collected in a sealed, properly labeled container for hazardous waste disposal.[2][4]
Quantitative Data for Disposal-Related Procedures
While specific quantitative data for bulk disposal is determined by licensed facilities, laboratory-scale neutralization and cleaning procedures offer some measurable parameters.
| Parameter | Value/Range | Application | Source |
| Neutralizing Agent Concentration | 1 M to 2 M | Hydrolysis of benzyl (B1604629) tosylate (a related reactive compound) | [5] |
| pH for Neutralized Aqueous Waste | 6 - 8 | Final pH of aqueous waste before collection for disposal | [5] |
| Scrubber Solution pH | 9 - 12 | To control emissions from vent streams during storage and handling |
Experimental Protocols for Laboratory-Scale Neutralization
For small quantities of residual carbonochloridates, such as in quenching a reaction or decontaminating glassware, chemical neutralization through hydrolysis can be performed. The following protocols are adapted from standard laboratory procedures for reacting chloroformates. This is not intended for the disposal of bulk waste , which should be handled by professional services.
Protocol 1: Neutralization using Sodium Hydroxide (B78521)
This protocol describes the hydrolysis of a this compound to its corresponding alcohol, carbon dioxide, and sodium chloride.
Objective: To safely neutralize small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
A suitable solvent (if the waste is not in a water-miscible solvent)
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask) of appropriate size, in an ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel in an ice bath on a stir plate. If the this compound waste is in a non-polar organic solvent, it may be preferable to use a two-phase system or add a co-solvent like THF to facilitate the reaction.
-
Slow Addition: While stirring vigorously, slowly add the sodium hydroxide solution to the this compound waste. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Monitoring: Monitor the pH of the aqueous layer, maintaining basic conditions (pH > 12) to ensure complete hydrolysis of the chloroformate.
-
Reaction Time: Continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.
-
Final Neutralization: Once the hydrolysis is complete, slowly add a suitable acid (e.g., hydrochloric acid or citric acid) to neutralize the excess sodium hydroxide to a pH between 6 and 8.[5]
-
Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container for pickup by a certified disposal service.
Protocol 2: Neutralization using Ammonium (B1175870) Hydroxide
This method converts the this compound into a more stable carbamate (B1207046).
Objective: To convert a this compound into a carbamate for safe collection as hazardous waste.
Materials:
-
This compound waste (e.g., benzyl chloroformate)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Stir plate and stir bar
-
Reaction vessel in an ice bath
Procedure:
-
Preparation: In a chemical fume hood, place the this compound solution in a reaction vessel equipped with a stir bar and cooled in an ice bath.
-
Addition of Base: Slowly and with vigorous stirring, add an excess of cold, concentrated ammonium hydroxide to the this compound solution.[6]
-
Reaction: A precipitate of the corresponding carbamate may form. Allow the reaction mixture to stir for at least 30 minutes to ensure complete conversion.[6]
-
Collection: The entire resulting mixture should be collected in a container labeled for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of carbonochloridates.
References
Safeguarding Your Research: A Guide to Handling Carbonochloridates
For Immediate Reference: Essential Safety and Handling Information for Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Carbonochloridates. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure a safe laboratory environment.
Core Safety and Personal Protective Equipment (PPE)
Carbonochloridates, also known as chloroformates, are a class of highly reactive and hazardous organic compounds. They are corrosive, toxic upon inhalation, ingestion, and skin contact, and can cause severe burns to the skin and eyes.[1][2][3][4] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
1. Engineering Controls:
-
All work with Carbonochloridates must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[3]
2. Personal Protective Equipment (PPE) Ensemble:
A comprehensive PPE ensemble is required to create a barrier between the researcher and the hazardous chemical.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling Carbonochloridates, especially if there is a risk of vapor inhalation. The specific type of respirator should be selected based on a thorough risk assessment. For emergency situations or potential high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[6][7]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and vapors.[3][4][6]
-
Skin Protection:
-
Gloves: Due to the high reactivity and corrosivity of Carbonochloridates, double gloving is recommended. A combination of a nitrile glove (minimum 8 mil thickness) worn over a butyl rubber glove provides excellent protection against a broad range of chemicals, including chlorinated compounds.[8][9] Always inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A chemical-resistant lab coat or apron, worn over long-sleeved clothing and long pants, is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[3][6]
-
Footwear: Closed-toe shoes made of a chemical-resistant material are required.
-
Quantitative Exposure Limits and Glove Performance
| Chemical | Exposure Limit Type | Value | Organization |
| Methyl Chloroformate | AEGL-2 (1 hour) | 1.0 ppm | EPA |
| AEGL-3 (1 hour) | 7.8 ppm | EPA | |
| Chloroform (related) | PEL (Ceiling) | 50 ppm | OSHA |
| REL (60-min) | 2 ppm | NIOSH | |
| TLV (8-hour TWA) | 10 ppm | ACGIH |
| Glove Combination | Chemical Resistance Recommendation |
| Nitrile (8 mil) over Butyl Rubber | Recommended for handling Trichloromethyl chloroformate (diphosgene) and provides broad protection against many Carbonochloridates.[8] |
| General Guidance for other Carbonochloridates | Consult the glove manufacturer's specific chemical resistance data.[10][11][12][13] Breakthrough times can vary significantly based on the specific Carbonochloridate, glove thickness, and temperature.[10] |
Procedural Guidance: Step-by-Step Protocols
Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent contamination.[2][14][15][16]
Donning Sequence:
-
Gown/Lab Coat: Put on the chemical-resistant lab coat or gown.
-
Respirator: Perform a fit check and don the respirator.
-
Goggles and Face Shield: Put on chemical splash goggles followed by a face shield.
-
Gloves: Don the inner (butyl rubber) gloves, followed by the outer (nitrile) gloves, ensuring the outer gloves extend over the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat and Inner Gloves: Remove the gown and the inner gloves together, turning the gown inside out as it is removed.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Handling Carbonochloridates in the Laboratory: An Experimental Workflow
Caption: Workflow for the safe handling of Carbonochloridates from preparation to disposal.
Operational Plan: Handling and Disposal
Handling:
-
Always transport Carbonochloridates in a sealed, properly labeled, and chemically resistant secondary container.[4]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Never work alone when handling highly hazardous chemicals.
Disposal Plan:
-
Waste Segregation: All materials contaminated with Carbonochloridates, including gloves, disposable lab coats, and cleaning materials, must be disposed of as hazardous waste.
-
Liquid Waste: Do not pour Carbonochloridates down the drain.[17] Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste container.
-
Container Decontamination: Empty containers that held Carbonochloridates must be triple-rinsed with a suitable solvent in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[4]
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with Carbonochloridates and maintain a safe and productive laboratory environment.
References
- 1. CHLOROFORM (TRICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]
- 2. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 3. nj.gov [nj.gov]
- 4. uthsc.edu [uthsc.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. nj.gov [nj.gov]
- 7. Chloroform - IDLH | NIOSH | CDC [cdc.gov]
- 8. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. fishersci.com [fishersci.com]
- 14. ibc.utah.edu [ibc.utah.edu]
- 15. lakeland.com [lakeland.com]
- 16. prezi.com [prezi.com]
- 17. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
